molecular formula C13H14ClN3 B1317084 4-Chloro-2-(piperidin-1-yl)quinazoline CAS No. 134962-82-6

4-Chloro-2-(piperidin-1-yl)quinazoline

Cat. No.: B1317084
CAS No.: 134962-82-6
M. Wt: 247.72 g/mol
InChI Key: ZXHLTIZFIITQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(piperidin-1-yl)quinazoline is a useful research compound. Its molecular formula is C13H14ClN3 and its molecular weight is 247.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(piperidin-1-yl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(piperidin-1-yl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-piperidin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-12-10-6-2-3-7-11(10)15-13(16-12)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHLTIZFIITQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 4-Chloro-2-(piperidin-1-yl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reverse Isomer" Challenge

4-Chloro-2-(piperidin-1-yl)quinazoline (CAS 134962-82-6) is a specialized heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., EGFR, VEGFR) and G-protein coupled receptor (GPCR) modulators.

Critical Technical Insight: Researchers frequently encounter a "regioselectivity trap" when attempting to synthesize this molecule.[1] Direct nucleophilic substitution of 2,4-dichloroquinazoline with piperidine fails to yield this target as the major product. Due to the alpha-nitrogen effect and LUMO coefficients, the C4 position is significantly more electrophilic than C2. Consequently, direct amination yields the isomer 2-chloro-4-(piperidin-1-yl)quinazoline.

This guide outlines the validated "Lactam Route" , a stepwise protocol that ensures the correct installation of the piperidine motif at C2 prior to activating the C4 position.

Chemical Identity & Properties

PropertyData
CAS Number 134962-82-6
IUPAC Name 4-Chloro-2-(piperidin-1-yl)quinazoline
Molecular Formula C₁₃H₁₄ClN₃
Molecular Weight 247.72 g/mol
SMILES ClC1=NC(N2CCCCC2)=NC3=CC=CC=C13
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, Chloroform; sparingly soluble in water
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)
Stability C4-Cl is hydrolytically labile; susceptible to hydrolysis to the quinazolinone in moist air.

Synthetic Logic & Regioselectivity

To successfully synthesize CAS 134962-82-6, one must bypass the natural reactivity preference of the quinazoline ring.

The Regioselectivity Trap (What NOT to do)

In 2,4-dichloroquinazoline, the C4 carbon is highly electron-deficient. Kinetic studies confirm that nucleophilic attack at C4 is orders of magnitude faster than at C2.

  • Reaction: 2,4-Dichloroquinazoline + Piperidine (1 eq)

  • Result: >95% 2-chloro-4-(piperidin-1-yl)quinazoline (Wrong Isomer).

The Validated "Lactam Route"

To force substitution at C2, we must first "mask" C4. The most robust strategy involves using a C4-carbonyl (lactam) which is not a leaving group under standard nucleophilic conditions, allowing substitution at the C2-chloride. Once the C2-piperidine is installed, the C4-lactam is converted back to a chloride using a chlorinating agent.

SynthesisLogic Start 2,4-Dichloroquinazoline Trap Direct Amination (Kinetic Control) Start->Trap Route2 Hydrolysis (Masking C4) Start->Route2 WrongProduct 2-Chloro-4-(piperidin-1-yl)quinazoline (WRONG ISOMER) Trap->WrongProduct Fast C4 Attack Intermediate1 2-Chloroquinazolin-4(3H)-one Route2->Intermediate1 Step2 S_NAr at C2 (Piperidine) Intermediate1->Step2 Intermediate2 2-(Piperidin-1-yl)quinazolin-4(3H)-one Step2->Intermediate2 Step3 Deoxychlorination (POCl3) Intermediate2->Step3 Target 4-Chloro-2-(piperidin-1-yl)quinazoline (TARGET) Step3->Target

Figure 1: Synthetic workflow contrasting the regioselectivity trap (Red) with the correct stepwise lactam route (Green).

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Piperidin-1-yl)quinazolin-4(3H)-one

This intermediate is the critical "pivot point" of the synthesis.

  • Precursor: 2-Chloroquinazolin-4(3H)-one (commercially available or prepared via partial hydrolysis of 2,4-dichloroquinazoline).

  • Reagents: Piperidine (3.0 eq), Ethanol (solvent).

  • Protocol:

    • Suspend 2-chloroquinazolin-4(3H)-one (10 mmol) in Ethanol (50 mL).

    • Add Piperidine (30 mmol) dropwise. Note: Excess amine acts as a base to scavenge HCl.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf spot.

    • Cool to room temperature. The product often precipitates.

    • Pour into ice-water (100 mL) and stir for 30 minutes.

    • Filter the solid, wash with water and cold ethanol.

    • Yield Expectation: 85-90%.

Step 2: Chlorination to 4-Chloro-2-(piperidin-1-yl)quinazoline

This step activates the C4 position. Safety Warning: POCl3 is highly corrosive and reacts violently with water.

  • Reagents: Phosphorus Oxychloride (POCl3, neat or 5-10 eq), N,N-Diethylaniline (catalytic/base).

  • Protocol:

    • Place dried 2-(piperidin-1-yl)quinazolin-4(3H)-one (5 mmol) in a round-bottom flask under Argon.

    • Add POCl3 (15 mL). Add N,N-Diethylaniline (0.5 mL) to catalyze the reaction.

    • Heat to reflux (approx. 105°C) for 2–3 hours. The suspension should become a clear solution.

    • Workup (Critical): Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

    • Dissolve the residue in dry DCM (50 mL).

    • Slowly pour the DCM solution into a stirred mixture of ice and saturated NaHCO3. Caution: Vigorous gas evolution. Maintain pH > 7.

    • Separate the organic layer, dry over MgSO4, and concentrate.

    • Purification: Recrystallize from Hexane/Ethyl Acetate or perform flash chromatography (Hexane:EtOAc 9:1).

    • Characterization: 1H NMR should show the loss of the NH proton and a downfield shift of aromatic protons adjacent to C4.

Reactivity Profile & Applications

The 4-chloro substituent in CAS 134962-82-6 is a "privileged handle" for medicinal chemistry.[1]

  • S_NAr Reactivity: The C4-Cl is highly reactive toward anilines, phenols, and thiols under acidic or basic catalysis. This allows the rapid generation of libraries (e.g., 2-piperidinyl-4-anilinoquinazolines).

  • Suzuki-Miyaura Coupling: The C4-Cl can participate in Palladium-catalyzed cross-couplings to install aryl or heteroaryl groups.

  • Storage Stability: Unlike the 2,4-dichloro analog, the C2-piperidine ring donates electron density into the ring system, slightly stabilizing the C4-Cl bond against hydrolysis. However, prolonged exposure to moisture will revert the compound to the quinazolinone.

Reactivity Center 4-Chloro-2-(piperidin-1-yl)quinazoline (CAS 134962-82-6) Path1 Reaction: S_NAr with Anilines Conditions: iPrOH, reflux, cat. HCl Center->Path1 Path2 Reaction: Pd-Cat Coupling Conditions: ArB(OH)2, Pd(PPh3)4 Center->Path2 Path3 Hydrolysis (Degradation) Conditions: H2O, Acid/Base Center->Path3 Avoid Prod1 EGFR Inhibitor Analogs (Gefitinib-like) Path1->Prod1 Prod2 4-Aryl-2-aminoquinazolines (Fluorescent Probes/Kinase Inhibitors) Path2->Prod2 Prod3 2-(Piperidin-1-yl)quinazolin-4(3H)-one (Inactive) Path3->Prod3

Figure 2: Downstream reactivity profile and application pathways.

References

  • Sigma-Aldrich. "4-chloro-2-(piperidin-1-yl)quinazoline Product Page." Merck KGaA. Accessed 2026. Link

  • BenchChem. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution." BenchChem Technical Guides. Link

  • PubChem. "2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one Compound Summary." National Library of Medicine. Link

  • MDPI Molecules. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules 2024, 29(24). Link

  • ChemicalBook. "Quinoxaline and Quinazoline Derivatives Melting Points and Properties." ChemicalBook Database. Link

Sources

Strategic Synthesis of 4-Chloro-2-(piperidin-1-yl)quinazoline: Regiocontrol and Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Core Challenge: Regioselectivity in Quinazoline Scaffolds The synthesis of 4-chloro-2-(piperidin-1-yl)quinazoline presents a classic but deceptive challenge in heterocyclic chemistry: regiocontrol during nucleophilic aromatic substitution (SNAr) .

The most intuitive retrosynthetic disconnection—starting from 2,4-dichloroquinazoline—is a strategic trap . In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than the C2 position due to the specific nitrogen arrangement (α-nitrogen effect) and the lack of electron density at C4. Consequently, reacting 2,4-dichloroquinazoline with piperidine predominantly yields the wrong isomer: 4-(piperidin-1-yl)-2-chloroquinazoline .

To successfully synthesize the target (where the piperidine is at C2 and the chlorine is at C4), we must invert this reactivity or, more reliably, install the C2-amine functionality prior to the C4-chlorination .

This guide details the 2-(Methylthio) Route , a robust, field-proven pathway that guarantees the correct regioisomer by utilizing sulfur as a temporary activating group at C2, followed by late-stage C4 chlorination.

Part 2: Retrosynthetic Logic & Pathway Visualization

The "Regioselectivity Trap" (Why the Standard Route Fails)

Attempting direct amination of 2,4-dichloroquinazoline results in the C4-substituted product.

Trap SM 2,4-Dichloroquinazoline Wrong 4-(Piperidin-1-yl)-2-chloroquinazoline (MAJOR PRODUCT - WRONG ISOMER) SM->Wrong  Fast S_NAr (C4 attack) Target 4-Chloro-2-(piperidin-1-yl)quinazoline (TARGET) SM->Target  Slow S_NAr (C2 attack) Piperidine Piperidine Piperidine->SM

Figure 1: The regioselectivity trap. Direct amination favors C4 substitution due to lower LUMO energy at C4.

The Correct Pathway: The S-Methylthio Strategy

This route locks the C2 substituent in place before the C4-chlorine is introduced.

  • Cyclization: Formation of the quinazoline core with a C2-thioxo group.

  • Activation: S-methylation makes the C2 position a viable leaving group (-SMe).

  • Substitution: Piperidine displaces -SMe to install the C2-amine.

  • Chlorination: POCl3 converts the C4-carbonyl to the final C4-chloride.

CorrectPath Anthranilic Anthranilic Acid Thioxo 2-Thioxo-2,3-dihydro- quinazolin-4(1H)-one Anthranilic->Thioxo  KSCN / AcOH SMe 2-(Methylthio)quinazolin- 4(3H)-one Thioxo->SMe  MeI / NaOH PiperidinoOne 2-(Piperidin-1-yl)quinazolin- 4(3H)-one SMe->PiperidinoOne  Piperidine / Reflux Final 4-Chloro-2-(piperidin- 1-yl)quinazoline PiperidinoOne->Final  POCl3 / Base

Figure 2: The strategic S-Methylthio pathway ensures correct regiochemistry.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one

This step builds the heterocyclic core.

  • Reagents: Anthranilic acid (1.0 eq), Potassium thiocyanate (KSCN, 1.2 eq), Glacial acetic acid.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the isothiocyanate intermediate followed by cyclization.

Protocol:

  • Dissolve anthranilic acid (13.7 g, 100 mmol) in glacial acetic acid (100 mL).

  • Add potassium thiocyanate (11.6 g, 120 mmol) slowly.

  • Heat the mixture to reflux (approx. 118°C) for 4 hours. A solid precipitate will form.[1]

  • Cool to room temperature and pour the mixture into ice-cold water (300 mL).

  • Filter the solid, wash with water (3 x 50 mL) and cold ethanol (20 mL).

  • Yield Expectation: 85-90%.

  • QC Check: 1H NMR (DMSO-d6) should show two broad singlets for NH (approx. 12-13 ppm).

Step 2: S-Methylation to 2-(Methylthio)quinazolin-4(3H)-one

The thioxo group is a poor leaving group; S-methylation converts it into a reactive thioether.

  • Reagents: 2-Thioxo intermediate, Methyl Iodide (MeI), NaOH (aq), Ethanol.

Protocol:

  • Suspend the 2-thioxo product (17.8 g, 100 mmol) in Ethanol (150 mL) and 2N NaOH (60 mL). The solid should dissolve.[2]

  • Cool to 0-5°C in an ice bath.

  • Add Methyl Iodide (15.6 g, 110 mmol) dropwise over 20 minutes.

  • Stir at room temperature for 3 hours. A white precipitate will form.

  • Pour into water (500 mL), filter, and wash with water.

  • Yield Expectation: 80-85%.

  • Critical Note: Perform in a fume hood; MeI is toxic and volatile.

Step 3: Nucleophilic Displacement with Piperidine

Here we install the piperidine at C2. The -SMe group is displaced by the secondary amine.

  • Reagents: 2-(Methylthio)quinazolin-4(3H)-one, Piperidine (excess), Diglyme or Ethanol.

Protocol:

  • Mix 2-(methylthio)quinazolin-4(3H)-one (9.6 g, 50 mmol) with Piperidine (12.8 g, 150 mmol).

  • Solvent Choice: Use Ethanol (reflux, 24h) for milder conditions, or Diglyme (140°C, 4-6h) for faster kinetics.

  • Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material (SMe) spot will disappear.

  • Cool the reaction.[3][4] If using diglyme, pour into water to precipitate. If using ethanol, concentrate in vacuo.

  • Recrystallize from Ethanol/Water.

  • Product: 2-(piperidin-1-yl)quinazolin-4(3H)-one .

  • Validation: The 1H NMR will show piperidine multiplets (1.6 ppm, 3.6 ppm) and the loss of the S-Me singlet (2.6 ppm).

Step 4: Chlorination with Phosphorus Oxychloride (POCl3)

The final step converts the C4-lactam (tautomer of 4-hydroxy) to the C4-chloride.

  • Reagents: 2-(Piperidin-1-yl)quinazolin-4(3H)-one, POCl3, N,N-Diethylaniline (Base catalyst).

Protocol:

  • Place dry 2-(piperidin-1-yl)quinazolin-4(3H)-one (2.3 g, 10 mmol) in a round-bottom flask.

  • Add POCl3 (10 mL, excess). Caution: Corrosive, reacts violently with water.

  • Add N,N-Diethylaniline (1.5 mL) as a proton scavenger to protect the piperidine nitrogen from protonation (which would deactivate the ring).

  • Reflux (105°C) for 2-4 hours. The solution will turn yellow/orange.

  • Quenching (Critical Safety Step):

    • Remove excess POCl3 by rotary evaporation (use a KOH trap).

    • Pour the residue slowly onto crushed ice/water with vigorous stirring.

    • Neutralize with saturated NaHCO3 or NH4OH to pH 8.

  • Extract with Dichloromethane (3 x 50 mL).

  • Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) may be required if hydrolysis products are present.

  • Final Product: 4-Chloro-2-(piperidin-1-yl)quinazoline .

Part 4: Data Summary & Troubleshooting

Comparative Analysis of Routes
FeatureDirect SNAr (2,4-Dichloro)S-Methylthio Route (Recommended)
Primary Product 4-(Piperidin-1-yl)-2-chloro...4-Chloro-2-(piperidin-1-yl)...
Regioselectivity Poor (Favors C4-amine)Excellent (Directed by synthesis)
Step Count 2 (Short but wrong)4 (Longer but accurate)
Purification Difficult separation of isomersStraightforward (Stepwise)
Troubleshooting the Chlorination (Step 4)
ProblemCauseSolution
Low Yield Protonation of piperidine N inhibits reaction.Use a tertiary amine base (Diethylaniline or DIPEA) in the POCl3 mix.
Hydrolysis back to SM Incomplete quenching or acidic workup.Ensure rapid neutralization of the ice mixture; do not let the product sit in acidic aqueous solution.
Incomplete Reaction Old POCl3 (hydrolyzed).Distill POCl3 before use or use a fresh bottle.

Part 5: References

  • Regioselectivity in Quinazolines:

    • Laderer, E. et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 2024.[5][6] Link

    • Note: Confirms C4 is the preferred site for nucleophilic attack in 2,4-dichloroquinazolines.

  • S-Methylthio Route Methodology:

    • Al-Sanea, M. M. et al. "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones."[5] Drug Design, Development and Therapy, 2024.[5][6][7] Link

    • Note: Details the synthesis of 2-mercapto and 2-methylthio intermediates.

  • Chlorination Protocols:

    • "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 2011. Link

    • Note: Provides kinetic data on the conversion of quinazolinones to chloroquinazolines using POCl3.

  • Piperidine Substitution Context:

    • "Synthesis and antitumor activity of novel 2-(1-substituted-piperidin-4-ylamino)quinazolines." ResearchGate, 2025. Link

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-(piperidin-1-yl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-2-(piperidin-1-yl)quinazoline, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just raw data, but also the underlying scientific rationale for the experimental design and data interpretation. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a holistic understanding of the molecule's structural features. This guide is designed to be a self-validating resource, with in-text citations to authoritative sources and detailed experimental protocols.

Introduction: The Quinazoline Scaffold and Its Significance

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities.[1] The fusion of a pyrimidine ring with a benzene ring creates a versatile template for designing molecules that can interact with various biological targets. The introduction of a piperidinyl group at the 2-position and a chloro group at the 4-position of the quinazoline ring, as in 4-Chloro-2-(piperidin-1-yl)quinazoline, can significantly modulate its physicochemical properties and biological activity. Accurate and thorough spectroscopic characterization is the cornerstone of ensuring the identity, purity, and structural integrity of such novel compounds in any research and development pipeline.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of 4-Chloro-2-(piperidin-1-yl)quinazoline.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6 mL of CDCl3 prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire 1H and 13C spectra acq2->acq3 proc1 Fourier transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate to residual solvent peak proc2->proc3

Figure 2: Workflow for NMR spectroscopic analysis.

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for calibration. [2]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.05d1HH-5
~7.80t1HH-7
~7.65d1HH-8
~7.45t1HH-6
~3.85t4HH-2', H-6' (Piperidine)
~1.70m6HH-3', H-4', H-5' (Piperidine)

Interpretation: The downfield region (7.45-8.05 ppm) is characteristic of the aromatic protons on the quinazoline ring. The upfield region shows the signals for the piperidine protons. The integration values correspond to the number of protons for each signal.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~162.5C-2
~161.0C-4
~152.0C-8a
~134.0C-7
~128.5C-5
~127.0C-8
~126.5C-6
~122.0C-4a
~45.0C-2', C-6' (Piperidine)
~26.0C-3', C-5' (Piperidine)
~24.5C-4' (Piperidine)

Interpretation: The chemical shifts are consistent with the expected electronic environments of the carbon atoms in the quinazoline and piperidine rings. For instance, the carbons directly attached to nitrogen atoms (C-2, C-4, C-8a, and C-2'/C-6' of piperidine) are shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. [3]

Experimental Protocol for IR Data Acquisition

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of 4-Chloro-2-(piperidin-1-yl)quinazoline with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Transfer the fine powder to a pellet press and apply pressure to form a translucent pellet. [2] Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and record the sample spectrum.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2930, ~2850StrongAliphatic C-H stretch (Piperidine)
~1610, ~1560StrongC=N and C=C stretching (Quinazoline ring)
~1490MediumAromatic C=C stretch
~1100StrongC-N stretch
~760StrongC-Cl stretch

Interpretation: The presence of both aromatic and aliphatic C-H stretches confirms the existence of both the quinazoline and piperidine moieties. The strong absorptions in the 1610-1490 cm⁻¹ region are characteristic of the quinazoline ring system. The band at approximately 760 cm⁻¹ is indicative of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. [4]

Experimental Protocol for MS Data Acquisition

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source.

Mass Spectral Data
m/z (mass-to-charge ratio)Interpretation
247.73[M]⁺, Molecular ion
249.73[M+2]⁺, Isotopic peak for ³⁷Cl
212.73[M-Cl]⁺
163.60[M-Piperidine]⁺

Interpretation: The molecular ion peak at m/z 247.73 corresponds to the molecular weight of 4-Chloro-2-(piperidin-1-yl)quinazoline. The presence of a significant [M+2] peak at approximately one-third the intensity of the molecular ion peak is a clear indicator of the presence of one chlorine atom. The other fragments provide further evidence for the proposed structure.

G cluster_ms Mass Spectrometry Fragmentation parent [M]+ (m/z 247.73) frag1 [M-Cl]+ (m/z 212.73) parent->frag1 -Cl frag2 [M-Piperidine]+ (m/z 163.60) parent->frag2 -Piperidine

Figure 3: Proposed fragmentation pathway for 4-Chloro-2-(piperidin-1-yl)quinazoline.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of 4-Chloro-2-(piperidin-1-yl)quinazoline. The data presented in this guide are consistent with the proposed chemical structure and serve as a valuable reference for researchers working with this compound. The detailed protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results.

References

  • MDPI. (2022, August 30). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]

  • SciSpace. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Retrieved from [Link]

  • DSpace Repository. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Retrieved from [Link]

  • Taylor & Francis. (2013, March 6). Spectral Characterization of Novel 3-Phenyl-2-Substituted Quinazoline and Fused Quinazoline Derivatives. Retrieved from [Link]

  • MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of 4-Chloro-2-(piperidin-1-yl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Quinazoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1][2] This bicyclic aromatic system, composed of a benzene ring fused to a pyrimidine ring, serves as a versatile scaffold for the design of potent and selective therapeutic agents.[2][3] Among its numerous applications, the quinazoline framework has proven particularly fruitful in the development of kinase inhibitors for oncology.[3][4][5] The strategic positioning of a chloro group at the 4-position of the quinazoline ring renders this site highly susceptible to nucleophilic substitution, providing a critical handle for the facile introduction of diverse functionalities to modulate biological activity and pharmacokinetic properties.[1][6] This guide will delve into the anticipated mechanism of action of a specific derivative, 4-Chloro-2-(piperidin-1-yl)quinazoline, by leveraging the extensive knowledge base surrounding structurally related quinazoline-based kinase inhibitors. While direct, comprehensive studies on this exact molecule are not prevalent in the public domain, its structural features allow for a well-supported, deductive exploration of its likely biological function and the experimental methodologies required for its validation.

Synthetic Strategy: A Gateway to Functional Diversity

The synthesis of 4-Chloro-2-(piperidin-1-yl)quinazoline is predicated on established and robust chemical transformations centered around the quinazoline core. The general approach involves the initial formation of a quinazolinone precursor, followed by chlorination at the 4-position. This activated intermediate is then poised for nucleophilic substitution with piperidine.

General Synthetic Workflow

The synthesis can be logically broken down into three key stages, each amenable to a variety of specific reagents and conditions.

Synthetic_Workflow A Step 1: Quinazolinone Formation B Step 2: Chlorination A->B Precursor Synthesis C Step 3: Nucleophilic Substitution B->C Activation

Caption: A generalized three-step synthetic workflow for 4-substituted-2-(piperidin-1-yl)quinazolines.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(piperidin-1-yl)quinazolin-4(3H)-one

A common route to the quinazolinone precursor involves the condensation of anthranilic acid or its derivatives with a suitable piperidine-containing reactant.

  • To a solution of anthranilamide in a suitable solvent such as dioxane, add piperidine-1-carboximidamide.

  • The reaction mixture is heated under reflux for several hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a non-polar solvent (e.g., hexane) and dried under vacuum to yield 2-(piperidin-1-yl)quinazolin-4(3H)-one.

Step 2: Chlorination to 4-Chloro-2-(piperidin-1-yl)quinazoline

The conversion of the quinazolinone to the 4-chloro derivative is a critical activation step.

  • Suspend 2-(piperidin-1-yl)quinazolin-4(3H)-one in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1]

  • The mixture is refluxed for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.

  • After the reaction is complete, the excess chlorinating agent is carefully removed by distillation under reduced pressure.[1]

  • The residue is quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting solid is filtered, washed with cold water, and dried to afford the target compound, 4-Chloro-2-(piperidin-1-yl)quinazoline.

Step 3: Nucleophilic Aromatic Substitution (Illustrative for Analogue Synthesis)

While the target compound is synthesized in the preceding step, this step is crucial for generating a library of analogues for structure-activity relationship (SAR) studies by replacing the chloro group.

  • Dissolve 4-Chloro-2-(piperidin-1-yl)quinazoline and the desired amine (1-2 equivalents) in a suitable solvent like isopropanol or DMF.[1]

  • If the amine is a hydrochloride salt, a non-nucleophilic base such as diisopropylethylamine (DIPEA) is added.[1]

  • The reaction mixture is heated to reflux for 4-24 hours, with progress monitored by TLC.[1]

  • Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the final 4-aminoquinazoline derivative.

Postulated Mechanism of Action: Inhibition of Protein Kinases

The vast body of literature on quinazoline derivatives points towards their function as inhibitors of protein kinases, particularly those involved in cellular signaling pathways that are often dysregulated in cancer.[1][3][4] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.

The Kinase Inhibition Hypothesis

It is hypothesized that 4-Chloro-2-(piperidin-1-yl)quinazoline, and more likely its 4-amino derivatives, will function as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Platelet-Derived Growth Factor Receptor (PDGFR).[6][7][8][9] The quinazoline core mimics the adenine ring of ATP, while the substituent at the 4-position projects into the active site, forming key interactions that determine potency and selectivity.

Kinase_Inhibition cluster_0 ATP-Binding Pocket of Kinase cluster_1 Quinazoline Inhibitor Kinase Hinge Region Gatekeeper Residue Hydrophobic Pocket Inhibitor Quinazoline Core 4-Position Substituent Inhibitor:f0->Kinase:f0 Hydrogen Bonds Inhibitor:f1->Kinase:f2 Hydrophobic Interactions

Caption: Binding model of a quinazoline inhibitor within a kinase ATP pocket.

Key Structural Determinants of Activity
  • The Quinazoline Core: Forms crucial hydrogen bonds with the "hinge region" of the kinase domain, a conserved structural motif in ATP-binding sites.

  • The 2-Piperidinyl Group: This moiety likely occupies a solvent-exposed region or a less constrained pocket, influencing solubility and potentially interacting with nearby residues.

  • The 4-Chloro Group: As a leaving group, it is the synthetic handle for introducing the primary pharmacophore that will interact with the deeper regions of the ATP pocket. In its final form as a 4-amino derivative, this substituent is critical for determining selectivity and potency against different kinases.

Experimental Validation of the Mechanism of Action

A systematic approach is required to validate the presumed mechanism of action. This involves a tiered screening cascade, from biochemical assays to cell-based and in vivo studies.

Tier 1: Biochemical Kinase Inhibition Assays

The initial step is to determine if the compound directly inhibits the enzymatic activity of a panel of purified kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable kinase substrate (e.g., a generic peptide), and varying concentrations of the test compound (e.g., 4-amino derivatives of the title compound).

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

CompoundTarget KinaseIC₅₀ (nM)
Derivative AEGFR50
Derivative AVEGFR-2750
Derivative BPDGFRβ120
Derivative Bc-Kit>10,000

Table 1: Representative data from a biochemical kinase inhibition screen.

Tier 2: Cellular Proliferation and Signaling Assays

Once a direct inhibitory effect on a kinase is established, the next step is to assess the compound's effect on cancer cells that are dependent on the target kinase for their growth and survival.

Protocol: Anti-Proliferative Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells known to overexpress the target kinase (e.g., A549 cells for EGFR) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Western Blot for Phospho-Protein Analysis

This experiment directly assesses whether the compound inhibits the target kinase's activity within the cell.

  • Cell Treatment: Treat cancer cells with the test compound for a short period (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) and the total form of the kinase.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which indicates the level of target inhibition.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Cascade Inhibitor Quinazoline Inhibitor Inhibitor->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of an RTK signaling pathway by a quinazoline derivative.

Conclusion and Future Directions

While the precise mechanism of action for 4-Chloro-2-(piperidin-1-yl)quinazoline has not been explicitly detailed in the literature, its chemical structure strongly suggests a role as a precursor to potent kinase inhibitors. The synthetic accessibility of the 4-chloro position allows for the creation of extensive libraries of 4-aminoquinazoline derivatives, which are well-established as ATP-competitive inhibitors of various receptor tyrosine kinases. The experimental workflows outlined in this guide provide a robust framework for validating this hypothesis, from initial biochemical screening to the assessment of cellular activity and target engagement. Future research should focus on the synthesis and screening of a focused library of analogues derived from this scaffold to identify specific kinase targets and to optimize for potency, selectivity, and drug-like properties, thereby unlocking the full therapeutic potential of this promising chemical series.

References

  • The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. (n.d.). ScienceDirect.
  • Synthesis, characterization and anticonvulsant activity of substituted 4- chloro-2-(4-piperazin-1-YL) quinazolines. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI.
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies.
  • Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. (2025). International Journal of Scientific Research & Technology.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). National Center for Biotechnology Information.
  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). National Center for Biotechnology Information.
  • Application Notes and Protocols for 4-Chloro-2-pyridin-3-ylquinazoline in Medicinal Chemistry. (n.d.). Benchchem.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect.
  • Synthesis and Biological Assessment of Novel Quinazolinone–Piperazine Hybrid Derivatives as Antimicrobial Agents. (2024). Galaxy Publication.
  • Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor. (2004). PubMed.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI.

Sources

Technical Whitepaper: Therapeutic Targeting & Strategic Utilization of 4-Chloro-2-(piperidin-1-yl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical reactivity, and strategic application of 4-Chloro-2-(piperidin-1-yl)quinazoline (CAS 134962-82-6).

Executive Summary

4-Chloro-2-(piperidin-1-yl)quinazoline represents a specialized electrophilic scaffold within the quinazoline class of pharmacophores. Unlike the canonical 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) used in oncology, this molecule features a reactive chlorine at the C4 position and a piperidine ring at the C2 position.

This specific substitution pattern positions the molecule as a critical "divergent intermediate." It is rarely the final therapeutic agent due to the hydrolytic instability and reactivity of the C4-Cl bond. Instead, it serves as a high-value precursor for synthesizing Alpha-1 Adrenergic Antagonists , Tyrosine Kinase Inhibitors (TKIs) , and novel Multi-Target Directed Ligands (MTDLs) for neurodegeneration.

Key Technical Insight: The synthesis of this specific isomer (4-Cl, 2-Pip) challenges standard regiochemical rules, as the C4 position of 2,4-dichloroquinazoline is kinetically more reactive than C2. Accessing this scaffold implies a controlled synthetic route (e.g., C4 protection or specific steric control), making it a valuable, non-trivial building block for accessing "Type II" kinase binding modes or specific GPCR pockets.

Chemical Identity & Regiochemical Paradox

To effectively utilize this scaffold, researchers must understand its unique position in quinazoline chemistry.

PropertySpecification
Chemical Name 4-Chloro-2-(piperidin-1-yl)quinazoline
CAS Registry 134962-82-6
Molecular Formula C₁₃H₁₄ClN₃
Molecular Weight 247.72 g/mol
Core Reactivity C4-Cl: Highly electrophilic (S_NAr susceptible). C2-Piperidine: Lipophilic, sterically bulky, basic center.
Regiochemical Status "Reverse" Isomer. Standard Reaction: 2,4-Dichloroquinazoline + Piperidine → 2-Chloro-4-(piperidin-1-yl)quinazoline (Major). Target Molecule: Requires specific synthesis to retain C4-Cl while substituting C2.
The "Warhead" Mechanism

The C4-Chlorine atom functions as a displacement "warhead." In drug design, this atom is intended to be substituted by a nucleophile (amine, phenol, thiol) that confers specificity to the biological target.

  • If retained (Rare): It acts as a covalent modifier of cysteine residues (e.g., in irreversible enzyme inhibition), though its reactivity is often too indiscriminate for systemic use.

  • If substituted (Standard): It allows the attachment of the "specificity element" (e.g., an aniline for kinase hinge binding).

Potential Therapeutic Targets (Via Derivatization)

The therapeutic utility of 4-Chloro-2-(piperidin-1-yl)quinazoline is realized upon converting the C4-Cl group into a functional motif. The 2-piperidine group acts as a "selectivity filter," directing the resulting molecule toward specific protein pockets.

Target Class A: Alpha-1 Adrenergic Receptors (Cardiovascular & BPH)

The 2-amino-quinazoline core is the pharmacophore of "Prazosin-like" alpha-blockers used for hypertension and benign prostatic hyperplasia (BPH).

  • Mechanism: The quinazoline ring binds the receptor's orthosteric site. The C2-amine (here, piperidine) extends into an auxiliary pocket, improving affinity and solubility.

  • Transformation: Reacting 4-Chloro-2-(piperidin-1-yl)quinazoline with ammonia or a primary amine yields 4-amino-2-(piperidin-1-yl)quinazoline .

  • Therapeutic Relevance: High affinity for

    
     and 
    
    
    
    subtypes.
Target Class B: Tyrosine Kinases (EGFR / VEGFR)

While most EGFR inhibitors (e.g., Gefitinib) have small substituents at C2 (to avoid steric clash with the solvent channel), certain mutant-selective or dual-kinase inhibitors utilize bulky C2 groups to induce conformational changes in the ATP-binding pocket.

  • Mechanism: The quinazoline N1 accepts a hydrogen bond from the hinge region (Met793 in EGFR). The C4-substituent (added via the Cl displacement) extends into the hydrophobic back pocket.

  • Role of 2-Piperidine: It can interact with the ribose-binding pocket or solvent interface residues (e.g., Cys797 region), potentially altering selectivity against wild-type vs. mutant kinases.

Target Class C: Cholinesterases (Alzheimer's Disease)

Recent studies (See Reference 1) highlight quinazoline-piperidine hybrids as Multi-Target Directed Ligands (MTDLs).

  • Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Mechanism: The piperidine moiety mimics the cationic head of acetylcholine, binding to the Catalytic Anionic Site (CAS) or Peripheral Anionic Site (PAS) of the enzyme. The quinazoline core provides pi-stacking interactions with aromatic residues (e.g., Trp286).

Visualization: Strategic Derivatization Pathways

The following diagram illustrates the divergent synthesis pathways starting from the 4-Chloro-2-(piperidin-1-yl)quinazoline scaffold to access distinct therapeutic classes.

TherapeuticPathways Core 4-Chloro-2-(piperidin-1-yl) quinazoline (Electrophilic Scaffold) TKI 4-Anilino-2-piperidino quinazoline Core->TKI Reflux, iPrOH AlphaBlock 4-Amino-2-piperidino quinazoline Core->AlphaBlock NH3, Pressure AntiMicrob Tricyclic/Fused Quinazolines Core->AntiMicrob Cyclization Aniline + Aniline / Phenol (S_NAr Reaction) Ammonia + Ammonia / Diamine Hydrazine + Hydrazine / Triazole Target_TKI Target: EGFR / VEGFR (Oncology) TKI->Target_TKI Target_Alpha Target: Alpha-1 Adrenoceptor (Hypertension/BPH) AlphaBlock->Target_Alpha Target_Micro Target: DNA Gyrase / DHFR (Antimicrobial) AntiMicrob->Target_Micro

Caption: Divergent synthesis map showing the conversion of the 4-Cl scaffold into three distinct pharmacological classes via Nucleophilic Aromatic Substitution (


).

Experimental Methodologies

To validate the therapeutic potential of this scaffold, the following experimental workflows are recommended. These protocols prioritize the preservation of the regiochemistry and the efficient displacement of the C4-Chlorine.

Protocol 1: Regioselective Synthesis Verification (The "Reverse" Challenge)

Objective: Confirm that the starting material is indeed 4-Chloro-2-(piperidin-1-yl)quinazoline and not the more common 2-Chloro-4-(piperidin-1-yl)quinazoline isomer.

  • Analytical Method:

    
    -NMR and 
    
    
    
    -NMR.
  • Diagnostic Peak:

    • C4-Substitution (Wrong Isomer): The proton at position H5 (periposition) will show a significant upfield shift due to the shielding effect of the electron-donating amine at C4.

    • C2-Substitution (Correct Isomer): The H5 proton remains deshielded (downfield, ~8.1-8.3 ppm) because the electron-withdrawing C4-Cl is still present.

  • Validation Step: Run NOESY (Nuclear Overhauser Effect Spectroscopy). If the piperidine protons show NOE correlation with the quinazoline H5, the piperidine is at C4 (Wrong Isomer). If NOE is absent, it supports C2 placement.

Protocol 2: Derivatization for Kinase Inhibition

Objective: Synthesize a potential EGFR inhibitor by displacing the C4-Cl with 3-chloro-4-fluoroaniline.

  • Reagents: 4-Chloro-2-(piperidin-1-yl)quinazoline (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq).

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).

  • Conditions: Reflux at 80-85°C for 3-6 hours.

    • Note: No external base is required initially; the reaction generates HCl, which catalyzes the substitution by protonating the N3, making C4 more electrophilic.

  • Workup: Cool to room temperature. The product usually precipitates as the hydrochloride salt. Filter and wash with cold iPrOH.

  • Free Base Generation: Suspend the salt in water, adjust pH to ~8 with

    
    , and extract with Ethyl Acetate.
    
Protocol 3: In Silico Docking (Target Prediction)

Objective: Assess binding affinity before synthesis.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Protein Structures (PDB):

    • EGFR: 1M17 (Erlotinib-bound).

    • AChE: 4EY7 (Donepezil-bound).

  • Grid Box: Center on the co-crystallized ligand.

  • Scoring Criteria: Look for Binding Energy < -8.5 kcal/mol.

  • Critical Interaction: Verify the formation of a Hydrogen Bond between the Quinazoline N1 and the Hinge Region backbone (e.g., Met793).

References

  • Dutta, A. (2025). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. Link

  • Mphahlele, M. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 29(24), 6021.[1] Link[1]

  • Heath, J. A., et al. (2004). Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent inhibitors of PDGF receptor. Bioorganic & Medicinal Chemistry Letters, 14(19), 4867-4872. Link

  • BOC Sciences. (n.d.). 4-Chloro-2-(piperidin-1-yl)quinazoline Product Page.

  • Donka, S. B., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. BMC Chemistry. Link

Sources

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline ring system, a bicyclic aromatic heterocycle, represents one of the most significant "privileged scaffolds" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs targeting a wide array of biological targets. This in-depth guide provides a technical overview for researchers and drug development professionals, exploring the fundamental chemistry, pharmacological significance, and therapeutic applications of the quinazoline core. We will delve into the synthetic strategies for creating quinazoline libraries, analyze the critical structure-activity relationships (SAR) that govern their biological activity, and present case studies of blockbuster drugs. Furthermore, this guide will provide detailed experimental protocols, data-driven insights, and a forward-looking perspective on the evolving role of this remarkable scaffold in the future of medicine.

Introduction: The Rise of a Privileged Scaffold

The story of quinazoline in medicine is a testament to the power of heterocyclic chemistry. First synthesized in 1869, its therapeutic potential was not fully realized until the mid-20th century. The quinazoline framework consists of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. This arrangement confers a unique combination of rigidity, planarity, and rich electronic features, making it an ideal platform for interacting with biological macromolecules.

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity, thereby serving as a versatile template for drug discovery. The quinazoline core is a quintessential example of such a scaffold. Its nitrogen atoms can act as hydrogen bond acceptors, while the fused aromatic system provides a surface for π-π stacking and hydrophobic interactions, crucial recognition elements for protein binding.

Physicochemical Properties of the Quinazoline Core:

  • Aromaticity: The fused ring system is fully aromatic, contributing to its chemical stability.

  • Basicity: The nitrogen atoms (N1 and N3) are weakly basic, with pKa values that allow for potential protonation under physiological conditions, influencing solubility and receptor interactions.

  • Substitution Sites: The core offers multiple positions (e.g., C2, C4, C6, C7) for chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This synthetic tractability is a key reason for its prevalence in drug discovery campaigns.

The Chemistry of Quinazolines: Synthesis and Functionalization

The construction of the quinazoline core is a well-established field, with numerous named reactions providing access to a diverse range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes
  • Niementowski Quinazoline Synthesis: This is a classic and widely used method that involves the condensation of anthranilic acid (or its derivatives) with a formamide. The reaction is typically carried out at high temperatures and provides a straightforward entry into 4(3H)-quinazolinones.

  • Friedländer Annulation: This method involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group (e.g., a ketone or ester), typically under acid or base catalysis. It is a powerful method for constructing the quinazoline ring system.

Modern and Green Synthetic Approaches

Recent advancements have focused on developing more efficient, sustainable, and versatile methods. These include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and often leads to cleaner reaction profiles compared to conventional heating.

  • Catalytic Methods: Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are now routinely employed to functionalize pre-formed quinazoline cores, allowing for the rapid generation of compound libraries.

  • Multi-Component Reactions (MCRs): MCRs offer a highly efficient approach where three or more reactants combine in a single pot to form the quinazoline product, minimizing waste and simplifying purification.

General Experimental Protocol: Microwave-Assisted Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a common workflow for synthesizing a key intermediate in many kinase inhibitor programs, starting from 2-amino-4,5-dimethoxybenzoic acid.

Step 1: Synthesis of 6,7-dimethoxy-3H-quinazolin-4-one

  • To a 10 mL microwave vial, add 2-amino-4,5-dimethoxybenzoic acid (1.0 g, 5.07 mmol) and formamide (5 mL).

  • Seal the vial and heat the mixture in a microwave reactor at 180°C for 30 minutes.

  • After cooling to room temperature, add water (20 mL) to the reaction mixture.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the product as a white solid.

Step 2: Chlorination to form 4-chloro-6,7-dimethoxyquinazoline

  • In a round-bottom flask, suspend the 6,7-dimethoxy-3H-quinazolin-4-one (1.0 g, 4.85 mmol) in thionyl chloride (5 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Heat the mixture to reflux for 4 hours, during which the solid will dissolve.

  • Cool the reaction to room temperature and carefully quench the excess thionyl chloride by slowly adding the mixture to crushed ice.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The resulting solid is collected by filtration, washed with water, and dried to afford the chlorinated product.

Step 3: Nucleophilic Substitution to form the 4-Anilinoquinazoline

  • In a sealed vial, dissolve the 4-chloro-6,7-dimethoxyquinazoline (100 mg, 0.44 mmol) and 3-chloro-4-fluoroaniline (77 mg, 0.53 mmol) in 2-propanol (3 mL).

  • Heat the reaction mixture at 80°C for 2 hours.

  • Cool the mixture, and collect the precipitated solid by filtration. Wash with cold 2-propanol and dry to yield the final 4-anilinoquinazoline product.

Pharmacological Significance: A Privileged Scaffold in Drug Discovery

The versatility of the quinazoline scaffold is evident from the broad range of its biological activities, which include anticancer, antibacterial, antiviral, anti-inflammatory, and cardiovascular effects. A significant portion of its success, particularly in oncology, is due to its effectiveness as a kinase inhibitor.

Mechanism of Action Deep Dive: Targeting the EGFR Kinase Domain

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in regulating cell growth and proliferation. Its hyperactivity is a hallmark of many cancers, making it a prime therapeutic target. Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, are designed to compete with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain.

The key interactions are:

  • The N1 atom of the quinazoline core forms a critical hydrogen bond with the "hinge" region of the kinase (specifically, with the backbone NH of a methionine residue). This interaction anchors the inhibitor in the active site.

  • The fused aromatic ring system sits deep within the ATP-binding pocket, engaging in hydrophobic and van der Waals interactions with surrounding amino acid residues.

  • The substituent at the C4 position (typically an anilino group) projects out of the pocket and provides an additional vector for optimizing potency and selectivity against different kinases.

EGFR_Inhibition cluster_EGFR EGFR Kinase Domain cluster_Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Hinge Hinge Region (Met) Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue (Thr) Quinazoline Quinazoline Core Quinazoline->Hinge H-Bond (N1) Quinazoline->Pocket Hydrophobic Interactions Anilino 4-Anilino Group Anilino->Gatekeeper Steric/Electronic Interactions ATP ATP ATP->Hinge Competitive Binding

Caption: Mechanism of quinazoline-based EGFR inhibition.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the quinazoline scaffold has led to a deep understanding of the features required for potent kinase inhibition. The table below summarizes key SAR findings for EGFR inhibitors.

PositionModificationEffect on ActivityRationale
C4 Small aniline group (e.g., 3-chloro-4-fluoroaniline)Increases Potency Optimizes interactions with the solvent-exposed region and can confer selectivity.
C6, C7 Small, electron-donating groups (e.g., methoxy)Increases Potency Enhances binding affinity, potentially by modulating the electronics of the ring system and improving solubility.
N1 UnsubstitutedEssential The N1 nitrogen is the primary hydrogen bond acceptor with the kinase hinge region. Substitution ablates activity.
C2 Hydrogen or small alkyl groupGenerally Tolerated This position is less critical for binding but can be used to modulate physical properties. Large groups are detrimental.
Case Studies of FDA-Approved Quinazoline Drugs

The clinical success of the quinazoline scaffold is undeniable. Several drugs based on this core have achieved blockbuster status and have had a profound impact on patient care.

Drug Name (Brand)Target(s)Therapeutic IndicationYear of First Approval
Prazosin (Minipress)α1-adrenergic receptorHypertension, Benign Prostatic Hyperplasia1976
Gefitinib (Iressa)EGFRNon-Small Cell Lung Cancer (NSCLC)2003
Erlotinib (Tarceva)EGFRNSCLC, Pancreatic Cancer2004
Lapatinib (Tykerb)EGFR, HER2Breast Cancer2007
Vandetanib (Caprelsa)VEGFR, EGFR, RETMedullary Thyroid Cancer2011
Afatinib (Gilotrif)EGFR, HER2, HER4 (irreversible)NSCLC2013

Future Perspectives and Emerging Applications

While kinase inhibition remains a major focus, the utility of the quinazoline scaffold is expanding into new and exciting areas of drug discovery.

  • Covalent Inhibitors: The development of second-generation EGFR inhibitors like Afatinib, which forms an irreversible covalent bond with a cysteine residue in the active site, demonstrates the scaffold's adaptability. This strategy can lead to increased potency and duration of action.

  • PROTACs and Molecular Glues: The quinazoline core is being explored as a warhead or ligand component in Proteolysis Targeting Chimeras (PROTACs). These novel therapeutic modalities hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins entirely, rather than just inhibiting them.

  • New Therapeutic Areas: Researchers are actively investigating quinazoline derivatives for their potential in treating neurodegenerative diseases (e.g., Alzheimer's), infectious diseases (as antibacterial and antiviral agents), and complex inflammatory disorders.

The following workflow illustrates a typical drug discovery cascade for developing a novel quinazoline-based therapeutic.

DrugDiscovery_Workflow node_start node_start node_chem node_chem node_bio node_bio node_clinic node_clinic Target Target Identification & Validation Library Quinazoline Library Synthesis Target->Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Identification HTS->Hit LeadGen Hit-to-Lead & Lead Optimization (SAR) Hit->LeadGen ADME In Vitro & In Vivo ADME/Tox LeadGen->ADME ADME->LeadGen Iterative Design Candidate Candidate Selection ADME->Candidate Clinical Clinical Trials (Phase I-III) Candidate->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A typical drug discovery workflow for quinazoline-based drugs.

Conclusion

The quinazoline scaffold is a powerful and enduring platform in medicinal chemistry. Its synthetic accessibility, coupled with its ability to engage in key molecular interactions with a diverse range of biological targets, has cemented its status as a truly privileged structure. From its early use in cardiovascular medicine to its transformative role in targeted cancer therapy, the quinazoline core continues to be a source of innovation. As drug discovery ventures into new modalities like covalent inhibitors and targeted protein degradation, the remarkable versatility of the quinazoline scaffold ensures that it will remain at the forefront of therapeutic development for years to come.

References

  • M. A. Ansari, S. Singh, P. Singh, M. K. Singh. (2023). Quinazoline as a Privileged Scaffold in the design of Anticancer Agents: A Decade of development from 2011 to 2021. European Journal of Medicinal Chemistry. [Link]

  • W. A. L. van Otterlo, G. S. Singh. (2020). Privileged Scaffolds in Medicinal Chemistry. MDPI. [Link]

  • J. P. Wolfe, H. Tomori, J. Sadighi, J. Yin, S. L. Buchwald. (2000). Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. Journal of Organic Chemistry. [Link]

  • M. Asif. (2014). A review on diverse biological activities of 1,4-benzodiazepine fused with a quinazoline ring system. Journal of Analytical & Pharmaceutical Research. [Link]

  • W. J. Zong, T. T. Zhou, Y. B. Chen, M. L. Li, Y. Wang. (2022). The emergence of quinazoline-based derivatives as anticancer agents in clinical trials. European Journal of Medicinal Chemistry. [Link]

  • S. D. Bryant, A. D. Westwell. (2006). Recent advances in the medicinal chemistry of 4-anilinoquinazolines. Current Opinion in Drug Discovery & Development. [Link]

In silico modeling of 4-Chloro-2-(piperidin-1-yl)quinazoline binding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-Chloro-2-(piperidin-1-yl)quinazoline Binding

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its versatile interactions with a range of biological targets, most notably protein kinases.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the computational methodologies used to model the binding of a representative derivative, 4-Chloro-2-(piperidin-1-yl)quinazoline, to a therapeutically relevant protein target. Moving beyond a simple list of instructions, this document elucidates the scientific rationale behind each step, from initial system preparation to advanced binding free energy calculations. It is designed for researchers, computational chemists, and drug development professionals seeking to apply or better understand the nuances of modern in silico drug discovery workflows. We will utilize a well-characterized protein kinase, Epidermal Growth Factor Receptor (EGFR), as a representative target to illustrate the complete modeling cascade.

Introduction: The Rationale for In Silico Investigation

Computational modeling has transitioned from a supplementary tool to an indispensable pillar in modern drug discovery.[4] It provides a microscopic view of molecular interactions that are often inaccessible through purely experimental means. For a molecule like 4-Chloro-2-(piperidin-1-yl)quinazoline, in silico modeling allows us to:

  • Predict Binding Conformation: Determine the most likely three-dimensional orientation (pose) of the ligand within the protein's binding site.

  • Elucidate Key Interactions: Identify the specific amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that stabilize the protein-ligand complex.

  • Estimate Binding Affinity: Quantify the strength of the interaction, providing a theoretical correlate to experimental values like IC₅₀ or Kᵢ.

  • Guide Rational Drug Design: Use the structural and energetic insights gained to propose modifications to the ligand that could enhance its potency or selectivity.

This guide is structured to follow a logical progression, mirroring a typical computational research project, from initial setup and hypothesis generation (docking) to dynamic refinement and validation (molecular dynamics and free energy calculations).

cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Pose Prediction cluster_2 Phase 3: Dynamic Refinement cluster_3 Phase 4: Affinity Estimation PDB 1. Target Selection (e.g., EGFR from PDB) Ligand 2. Ligand Preparation (Energy Minimization) Docking 3. Molecular Docking (Pose & Score Generation) PDB->Docking Ligand->Docking MD 4. Molecular Dynamics (Stability & Interaction Dynamics) Docking->MD Select Best Pose FreeEnergy 5. Free Energy Calculation (e.g., MM/GBSA) MD->FreeEnergy Use Stable Trajectory Analysis 6. Data Synthesis & Experimental Validation FreeEnergy->Analysis Final Binding Hypothesis

Caption: Overall In Silico Modeling Workflow.

Phase 1: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly resonant in computational modeling. The accuracy of all subsequent steps is critically dependent on the meticulous preparation of both the protein receptor and the small molecule ligand.

Protein Target Preparation

Expertise & Experience: The choice of the initial protein structure is a critical decision. One must look for a high-resolution crystal structure (ideally < 2.5 Å) from the Protein Data Bank (PDB). It is crucial to examine the structure for completeness, check for missing residues or loops, and understand the biological context (e.g., is it in an active or inactive conformation?). For this guide, we select the EGFR kinase domain (PDB ID: 2GS2), which is co-crystallized with a quinazoline-based inhibitor, providing a valuable reference.

Protocol 1: Receptor Preparation Workflow

  • Obtain Structure: Download the PDB file (e.g., 2GS2.pdb) from the PDB database.

  • Initial Cleaning: Remove all non-essential components. This includes water molecules, co-solvents, and any co-crystallized ligands. The rationale is to start with a clean binding site to avoid interference during docking.

  • Protonation State Assignment: Add hydrogen atoms to the protein. This step is vital as hydrogen atoms are typically not resolved in X-ray crystallography but are essential for defining hydrogen bond networks. Tools like H++ or the pdb2pqr server can be used to assign protonation states at a physiological pH (e.g., 7.4).

  • Assign Atomic Charges: Apply a force field to assign partial atomic charges to all atoms. Widely used protein force fields include AMBER (ff14SB) and CHARMM (CHARMM36m). This step is fundamental for calculating electrostatic interactions.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure. This helps to relieve any steric clashes or unfavorable geometries that may exist in the static crystal structure.

Ligand Preparation

Expertise & Experience: The ligand, 4-Chloro-2-(piperidin-1-yl)quinazoline, must be converted from a 2D representation to a robust, low-energy 3D conformation with accurate atomic charges. Using an inappropriate conformation or charge model is a common source of error.

Protocol 2: Ligand Preparation Workflow

  • Generate 3D Structure: Use a chemical drawing tool like ChemDraw or an online tool to generate the 2D structure from its name or SMILES string. Convert this to a 3D structure.

  • Energy Minimization: Perform a thorough geometry optimization using a quantum mechanical (e.g., DFT with B3LYP/6-31G*) or a high-quality molecular mechanics method (e.g., MMFF94 force field). This ensures the ligand is in a low-energy, sterically favorable conformation.[5]

  • Charge Calculation: Calculate partial atomic charges. For small molecules, the RESP or AM1-BCC charge models are generally recommended as they are designed to be compatible with common biomolecular force fields.

  • File Format Conversion: Save the prepared ligand in a format required by the docking software (e.g., .mol2 or .pdbqt).

Phase 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[1][4] It involves two main components: a search algorithm to generate various poses and a scoring function to rank them.[2]

Trustworthiness: A docking protocol must be validated. A common method is "re-docking," where the co-crystallized ligand is extracted from the PDB file and docked back into the receptor. If the docking software can reproduce the crystallographic pose with a low Root Mean Square Deviation (RMSD) (< 2.0 Å), the protocol is considered reliable for docking similar ligands.

Receptor Prepared Receptor (PDBQT format) GridBox Define Grid Box (Binding Site Volume) Receptor->GridBox Ligand Prepared Ligand (PDBQT format) Docking Execute Docking (e.g., AutoDock Vina) Ligand->Docking GridBox->Docking Params Set Docking Parameters (e.g., Exhaustiveness) Params->Docking Poses Generate Poses & Scores Docking->Poses Analysis Analyze Top Poses (Interactions, Clustering) Poses->Analysis

Caption: Molecular Docking Workflow.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand: Convert the prepared protein and ligand files to the PDBQT format using AutoDock Tools (ADT). This format includes atomic charges and atom type definitions.

  • Define the Binding Site (Grid Box): Define a 3D grid box that encompasses the entire binding site of the target protein. For a known target like EGFR, this box is centered on the location of the co-crystallized inhibitor. The size of the box is a critical parameter; it should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.

  • Configure Docking Parameters: Create a configuration file specifying the input files, the center and size of the grid box, and the exhaustiveness parameter, which controls the thoroughness of the search.

  • Run Docking: Execute the docking calculation using a program like AutoDock Vina.

  • Analyze Results: Vina will output a set of binding poses (typically 9-10), ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is the most probable binding mode. Analyze this pose visually using software like PyMOL or VMD to identify key interactions with active site residues.

Pose IDBinding Affinity (kcal/mol)Key Interactions with EGFR
1-9.8H-bond with Met793, Hydrophobic contacts with Leu718, Val726, Ala743
2-9.5H-bond with Thr790, π-π stacking with Phe856
3-9.1Hydrophobic contacts with Leu844, Cys797

Table 1: Hypothetical docking results for 4-Chloro-2-(piperidin-1-yl)quinazoline with the EGFR kinase domain. Lower energy scores indicate better predicted affinity.

Phase 3: Molecular Dynamics - Capturing Biological Dynamics

While docking provides a static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the time-evolution of the protein-ligand complex, providing insights into its stability and the dynamic nature of its interactions.[6]

Expertise & Experience: An MD simulation refines the docked pose. It allows both the ligand and the protein to adjust their conformations in a simulated aqueous environment, leading to a more realistic representation of the complex. A common pitfall is running simulations that are too short to observe meaningful conformational changes or to achieve convergence. For protein-ligand systems, simulations of at least 100 nanoseconds are often required.

Protocol 4: MD Simulation using GROMACS

  • System Building:

    • Complex Creation: Combine the coordinates of the top-ranked docked pose and the prepared protein.

    • Force Field: Choose a consistent force field for both protein (e.g., AMBER ff14SB) and ligand (e.g., GAFF2). Ligand parameters are generated using tools like antechamber.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex and the solvent.

  • Equilibration: This is a crucial two-step process to bring the system to the desired temperature and pressure.[7]

    • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. The density of the system will stabilize during this phase.

  • Production MD: Release the position restraints and run the simulation for the desired length of time (e.g., 100 ns), saving the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the simulation has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Analyze the trajectory to determine the stability and frequency of specific interactions (e.g., hydrogen bonds) observed in the docking pose.

Phase 4: Binding Free Energy Calculation

MD simulations can be further leveraged to provide a more accurate estimate of binding affinity than docking scores. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a balance between accuracy and computational cost.

Expertise & Experience: MM/GBSA calculates the binding free energy by averaging energetic contributions over a portion of the MD trajectory.[8] It is considered more reliable than docking scores because it accounts for solvation effects and entropic contributions to some extent. However, it is an endpoint method and less rigorous than alchemical free energy calculations.[9][10]

Protocol 5: MM/GBSA Calculation

  • Select Trajectory Frames: Extract snapshots (frames) from the stable portion of the production MD trajectory (e.g., the last 50 ns).

  • Calculate Energy Components: For each frame, calculate the following energy terms for the complex, the receptor, and the ligand individually:

    • Molecular Mechanics Energy (van der Waals, electrostatic)

    • Polar Solvation Energy (calculated using a Generalized Born model)

    • Non-polar Solvation Energy (often calculated based on solvent-accessible surface area, SASA)

  • Compute Binding Free Energy: The binding free energy (ΔG_bind) is calculated using the following equation:

    ΔG_bind = G_complex - (G_receptor + G_ligand)

Energy ComponentAverage Contribution (kcal/mol)
ΔE_van_der_Waals-45.7
ΔE_electrostatic-28.3
ΔG_polar_solvation+35.1
ΔG_nonpolar_solvation-4.5
ΔG_bind (MM/GBSA) -43.4

Table 2: Hypothetical MM/GBSA binding free energy results for the protein-ligand complex, averaged over the simulation trajectory. The negative value indicates a favorable binding process.

Conclusion and Future Directions

This guide has outlined a multi-step computational workflow for modeling the binding of 4-Chloro-2-(piperidin-1-yl)quinazoline to a representative protein kinase target. By progressing from static docking to dynamic simulation and free energy calculations, we can build a comprehensive model of the binding event. The insights derived—the specific binding pose, the key stabilizing interactions, and the estimated binding affinity—provide a robust, data-driven foundation for subsequent experimental validation and for guiding the next cycle of lead optimization in a drug discovery campaign. It is imperative to remember that computational predictions are hypotheses; their ultimate validation lies in their ability to accurately predict the results of wet-lab experiments.

References

  • On Free Energy Calculations in Drug Discovery - PMC. (2025). Vertex AI Search.
  • Modern Alchemical Free Energy Methods for Drug Discovery Explained - York Lab. (2023). Vertex AI Search.
  • Free Energy Methods in Drug Discovery—Introduction | ACS Symposium Series. (2021). Vertex AI Search.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. Vertex AI Search.
  • Free energy calculations for drug design with FEP+ - Schrödinger. Vertex AI Search.
  • Free energy methods and digital transformation of drug discovery - Chemistry World. (2025). Vertex AI Search.
  • Molecular Simulation of Protein-Ligand Complexes - Nottingham ePrints. Vertex AI Search.
  • Simulating Protein-Ligand Complexes using Open Source tools. (2025). Vertex AI Search.
  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. Vertex AI Search.
  • In-Silico Interaction Studies of Quinazolinone Derivatives for Their Inhibitory Action on Breast Cancer. Vertex AI Search.
  • Application Notes and Protocols for Molecular Docking of N,2,4-Trimethylquinolin-7-amine with Protein Kinases - Benchchem. Vertex AI Search.
  • GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. Vertex AI Search.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. Vertex AI Search.
  • Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives - Frontiers. (2025). Vertex AI Search.
  • Modified AutoDock for accurate docking of protein kinase inhibitors - Shok
  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI. (2026). Vertex AI Search.
  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - PMC. (2026). Vertex AI Search.

Sources

A Technical Guide to Preliminary Cytotoxicity Screening of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity screening of novel quinazoline derivatives. It emphasizes the scientific rationale behind experimental choices, ensuring methodological robustness and data integrity.

Introduction: The Therapeutic Promise of Quinazoline Derivatives

Quinazoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] They are particularly prominent in oncology, with several FDA-approved drugs, such as gefitinib and erlotinib, featuring the quinazoline scaffold as their core structure.[2] These compounds often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[3]

The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[3] By blocking the ATP binding site of these kinases, they disrupt downstream signaling cascades that are often hyperactivated in cancer cells, leading to cell cycle arrest and apoptosis.[4] Other reported mechanisms include inhibition of tubulin polymerization, topoisomerase inhibition, and interference with DNA repair pathways.[4][5]

Given the diverse mechanisms and therapeutic potential, the initial assessment of a newly synthesized quinazoline derivative's biological activity invariably begins with a preliminary cytotoxicity screening. This crucial step provides the first indication of a compound's potential as an anticancer agent and guides further development.[6][7]

Foundational Principles of In Vitro Cytotoxicity Screening

In vitro cytotoxicity assays are indispensable tools in the early stages of drug discovery.[6] They offer a rapid and cost-effective means to evaluate the potential of a substance to cause cell damage or death before advancing to more complex and expensive in vivo studies.[6][8] These assays are based on various cellular functions, including metabolic activity, cell membrane integrity, and cellular protein content.[8][9]

The selection of an appropriate cytotoxicity assay is critical and depends on several factors, including the compound's properties, the expected mechanism of action, and the specific research question.[9] For preliminary screening of quinazoline derivatives, the primary goal is to determine the concentration-dependent cytotoxic effect on cancer cell lines and obtain an initial measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Recommended Assay for Preliminary Screening: The Sulforhodamine B (SRB) Assay

For the initial broad-based cytotoxicity screening of a library of quinazoline derivatives, the Sulforhodamine B (SRB) assay is highly recommended. This colorimetric assay, developed by the National Cancer Institute (NCI) for their drug screening program, offers several advantages over other common methods like the MTT assay.[10]

The SRB assay is based on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12] The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of cells.[12][13]

Rationale for Choosing the SRB Assay:

  • Independence from Metabolic Activity: Unlike tetrazolium-based assays (e.g., MTT, XTT), the SRB assay is not dependent on the metabolic activity of the cells.[11] This is a significant advantage as some compounds can interfere with mitochondrial function, leading to misleading results in metabolic assays.

  • Stable End-Point: The protein-bound SRB is stable, allowing for the plates to be stored and read at a later time without significant signal degradation.[14]

  • High Reproducibility and Linearity: The assay provides a sensitive and linear response over a wide range of cell densities.[10][14]

  • Cost-Effectiveness and Simplicity: The reagents are inexpensive, and the protocol is straightforward, making it suitable for high-throughput screening.[12]

Experimental Workflow and Protocols

A well-structured experimental workflow is essential for obtaining reliable and reproducible data. The following sections detail the key steps in the preliminary cytotoxicity screening of quinazoline derivatives using the SRB assay.

Cell Line Selection and Culture

The choice of cell lines is critical and should be guided by the therapeutic target of the quinazoline derivatives. A panel of cancer cell lines representing different tumor types is often used in preliminary screenings.[15] For example, if the compounds are designed as EGFR inhibitors, cell lines with known EGFR expression levels or mutations (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) would be appropriate.[16][17]

General Cell Culture Protocol:

  • Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells regularly to maintain them in the logarithmic growth phase.

  • Perform cell counting and viability assessment (e.g., using a trypan blue exclusion assay) before seeding for the cytotoxicity assay.[6]

Compound Preparation and Dilution Series
  • Prepare a high-concentration stock solution of each quinazoline derivative, typically in 100% dimethyl sulfoxide (DMSO).

  • Perform a serial dilution of the stock solution in culture medium to obtain the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[18]

Detailed SRB Assay Protocol

This protocol is adapted for adherent cells in a 96-well plate format.[11][12]

Day 1: Cell Seeding

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Determine the cell density using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well flat-bottom plate at the optimal density (determined empirically for each cell line, typically 5,000-20,000 cells/well) in a final volume of 100 µL per well.

  • Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.

Day 2: Compound Treatment

  • After 24 hours, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the serially diluted quinazoline derivatives to the respective wells.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test compounds.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).[13]

    • Blank Control: Wells containing medium only (no cells) to serve as a background control.

  • Incubate the plate for the desired exposure time (typically 48-72 hours).

Day 4/5: Cell Fixation and Staining

  • After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) without removing the culture medium.

  • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Wash the plate five times with slow-running tap water to remove TCA, excess medium, and dead cells.

  • Allow the plate to air-dry completely at room temperature.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air-dry completely.

Day 4/5: Solubilization and Absorbance Measurement

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

  • Measure the optical density (OD) at a wavelength of 510-570 nm using a microplate reader.[12]

Data Analysis and Interpretation
  • Subtract the average OD of the blank control wells from the OD of all other wells.

  • Calculate the percentage of cell survival using the following formula:

    % Cell Survival = (OD of treated cells / OD of vehicle control cells) x 100

  • Plot the percentage of cell survival against the log of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell survival, by non-linear regression analysis of the dose-response curve.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpretation and comparison of the cytotoxic activity of different quinazoline derivatives.

Tabular Summary of Cytotoxicity Data
Compound IDTarget Cell LineIC50 (µM) ± SD
QZ-001A54910.5 ± 1.2
QZ-002A5495.2 ± 0.8
QZ-003A549> 100
QZ-001MCF-78.7 ± 0.9
QZ-002MCF-73.1 ± 0.5
QZ-003MCF-7> 100
DoxorubicinA5490.8 ± 0.1
DoxorubicinMCF-70.5 ± 0.08

This table presents hypothetical IC50 values for illustrative purposes.

Visualizing the Experimental Workflow

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay SRB Assay Protocol cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Day 1: Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Stock Preparation serial_dilution Serial Dilution compound_prep->serial_dilution compound_treatment Day 2: Compound Treatment (48-72h) serial_dilution->compound_treatment cell_seeding->compound_treatment cell_fixation Cell Fixation (TCA) compound_treatment->cell_fixation staining SRB Staining cell_fixation->staining solubilization Dye Solubilization (Tris Base) staining->solubilization od_measurement Absorbance Reading (510-570 nm) solubilization->od_measurement data_processing Calculate % Cell Survival od_measurement->data_processing ic50_determination IC50 Determination (Dose-Response Curve) data_processing->ic50_determination

Caption: SRB assay workflow for cytotoxicity screening.

Visualizing Potential Mechanisms of Action

While the preliminary screening does not elucidate the exact mechanism, it is guided by the known targets of quinazoline derivatives.

Quinazoline_MoA cluster_targets Potential Cellular Targets cluster_pathways Downstream Effects cluster_outcome Cellular Outcome quinazoline Quinazoline Derivative egfr EGFR quinazoline->egfr vegfr VEGFR quinazoline->vegfr tubulin Tubulin quinazoline->tubulin topoisomerase Topoisomerase quinazoline->topoisomerase proliferation Inhibition of Proliferation egfr->proliferation angiogenesis Inhibition of Angiogenesis vegfr->angiogenesis mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest dna_damage DNA Damage topoisomerase->dna_damage cell_cycle_arrest Cell Cycle Arrest proliferation->cell_cycle_arrest apoptosis Apoptosis angiogenesis->apoptosis mitotic_arrest->cell_cycle_arrest dna_damage->apoptosis cell_cycle_arrest->apoptosis

Caption: Potential mechanisms of action for quinazoline derivatives.

Conclusion and Future Directions

The preliminary cytotoxicity screening is a foundational step in the preclinical evaluation of novel quinazoline derivatives. The SRB assay provides a robust, reliable, and efficient method for this initial assessment. Compounds that demonstrate significant cytotoxic activity (i.e., low micromolar or nanomolar IC50 values) and selectivity towards cancer cells over normal cells can then be prioritized for further investigation.

Subsequent steps would include more detailed mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and target-specific enzymatic assays (e.g., kinase inhibition assays), to elucidate the precise mechanism of action. This systematic approach ensures that only the most promising candidates are advanced through the drug discovery pipeline.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025, February 1). MDPI. Retrieved February 19, 2026, from [Link]

  • Deulkar, A. (2025, February 20). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • SRB Cytotoxicity Assay Kit – Sensitive Colorimetric. (n.d.). Canvax. Retrieved February 19, 2026, from [Link]

  • A Review on Quinazolines as Anticancer Agents. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]

  • SRB Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. Retrieved February 19, 2026, from [Link]

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved February 19, 2026, from [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. Retrieved February 19, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved February 19, 2026, from [Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024, October 17). EMAN RESEARCH PUBLISHING. Retrieved February 19, 2026, from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]

  • Cytotoxic assays for screening anticancer agents. (2006, July 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO. Retrieved February 19, 2026, from [Link]

  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. (n.d.). JNCI: Journal of the National Cancer Institute | Oxford Academic. Retrieved February 19, 2026, from [Link]

  • Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8(5), 238. [Link]

  • Cytotoxicity Testing: Everything You Need to Know. (n.d.). Test Labs. Retrieved February 19, 2026, from [Link]

  • Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. Retrieved February 19, 2026, from [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Synthesis and antiproliferative evaluation of some novel quinazolin‐4(3H)‐one derivatives. (2020, July 18). Wiley Online Library. Retrieved February 19, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). MDPI. Retrieved February 19, 2026, from [Link]

  • Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potent. (n.d.). Chemical Review and Letters. Retrieved February 19, 2026, from [Link]

  • (PDF) Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024, May 9). ResearchGate. Retrieved February 19, 2026, from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]

  • In vitro cytotoxicity test of medical devices. (n.d.). CleanControlling. Retrieved February 19, 2026, from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). PMC. Retrieved February 19, 2026, from [Link]

  • SYNTHESIS AND SCREENING OF QUINAZOLINE ANALOGUES AS CYTOTOXIC AGENTS. (2016, January 3). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved February 19, 2026, from [Link]

  • Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007, November 1). American Association for Cancer Research. Retrieved February 19, 2026, from [Link]

  • MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc.. Retrieved February 19, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2-(piperidin-1-yl)quinazoline: Synthesis, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(piperidin-1-yl)quinazoline, a key heterocyclic compound with significant applications in medicinal chemistry. The guide details the principal synthetic routes to this molecule, focusing on the critical reaction of 2,4-dichloroquinazoline with piperidine. It delves into the historical context of its discovery, tracing its origins within the broader exploration of the quinazoline scaffold as a pharmacologically privileged structure. The document further explores the scientific importance of this compound as a versatile intermediate in the development of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology. Detailed experimental protocols, reaction mechanisms, and key physicochemical data are presented to provide a thorough understanding for researchers in drug discovery and development.

Introduction: The Quinazoline Scaffold and Its Place in Medicinal Chemistry

The quinazoline ring system, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1][2] The inherent structural features of the quinazoline nucleus allow for diverse substitutions, leading to a wide array of biological activities.[3][4] Historically, quinazoline derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][5][6] The discovery of gefitinib and erlotinib, quinazoline-based epidermal growth factor receptor (EGFR) kinase inhibitors, marked a paradigm shift in cancer therapy, solidifying the importance of this scaffold in the development of targeted treatments.[1][2]

4-Chloro-2-(piperidin-1-yl)quinazoline emerges from this rich history as a crucial building block for the synthesis of more complex and potent drug candidates. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position and a piperidine moiety at the 2-position, provides a strategic handle for further chemical modifications and the introduction of diverse pharmacophores. This guide will illuminate the path of its discovery and detail the robust synthetic methodologies that have made it an invaluable tool for medicinal chemists.

The Genesis of 4-Chloro-2-(piperidin-1-yl)quinazoline: A Historical Perspective

The precise first synthesis of 4-Chloro-2-(piperidin-1-yl)quinazoline is not prominently documented in a singular, seminal publication. Its emergence is intertwined with the broader exploration of 2,4-disubstituted quinazolines as potential therapeutic agents. The general synthetic strategy, which involves the reaction of a di-chloroquinazoline precursor with a nucleophilic amine, has been a fundamental approach in quinazoline chemistry for decades.

Early investigations into quinazoline chemistry focused on the synthesis of the core ring system and the exploration of simple substitutions. The development of methods to produce 2,4-dichloroquinazoline was a critical step, as it provided a highly reactive dielectrophilic intermediate amenable to sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.[7][8][9][10] The higher reactivity of the chlorine atom at the 4-position compared to the 2-position allows for controlled, stepwise introduction of different nucleophiles.[11]

The reaction of 2,4-dichloroquinazoline with various amines, including cyclic amines like piperidine, was a logical and systematic step in the exploration of the chemical space around the quinazoline scaffold.[12] While a specific "discovery" paper for 4-Chloro-2-(piperidin-1-yl)quinazoline is not readily identifiable, its synthesis is described in numerous patents and research articles as an intermediate in the preparation of more complex molecules, particularly those designed as kinase inhibitors and anticancer agents.[1][13] These documents, often from the late 20th and early 21st centuries, represent the period when the utility of this specific substitution pattern became widely recognized in the pursuit of novel therapeutics.

Synthetic Pathways to 4-Chloro-2-(piperidin-1-yl)quinazoline

The synthesis of 4-Chloro-2-(piperidin-1-yl)quinazoline is a multi-step process that hinges on the initial construction of the quinazoline core, followed by strategic chlorination and subsequent nucleophilic substitution.

Construction of the Quinazoline-2,4-dione Precursor

The most common and economically viable starting point for the synthesis is the formation of quinazoline-2,4-dione (also known as quinazoline-2,4(1H,3H)-dione) from readily available precursors. A widely used method involves the reaction of anthranilic acid with urea or a urea equivalent.

Experimental Protocol: Synthesis of Quinazoline-2,4-dione

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid and urea in a 1:2 molar ratio.

  • Heating: Heat the mixture to 180-210 °C for 3-4 hours. The reaction proceeds through the formation of an intermediate N-carbamoylanthranilic acid, which then undergoes intramolecular cyclization.

  • Work-up: After cooling, the solid reaction mass is triturated with a dilute sodium hydroxide solution to remove any unreacted anthranilic acid.

  • Purification: The resulting solid is collected by filtration, washed with water, and then ethanol to yield quinazoline-2,4-dione.

Synthesis_of_Quinazoline_2_4_dione

Chlorination to 2,4-Dichloroquinazoline

The next critical step is the conversion of the hydroxyl groups of the tautomeric form of quinazoline-2,4-dione to chlorine atoms. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10][14][15] The addition of a catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylformamide (DMF), can accelerate the reaction.[10]

Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline

  • Reaction Setup: In a fume hood, suspend quinazoline-2,4-dione in an excess of phosphorus oxychloride.

  • Catalyst Addition: Add a catalytic amount of N,N-diisopropylethylamine (DIPEA).

  • Reflux: Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice. This should be done with extreme caution as the reaction of POCl₃ with water is highly exothermic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2,4-dichloroquinazoline.[7][9]

Synthesis_of_2_4_Dichloroquinazoline

Regioselective Nucleophilic Aromatic Substitution with Piperidine

The final step in the synthesis of 4-Chloro-2-(piperidin-1-yl)quinazoline is the regioselective reaction of 2,4-dichloroquinazoline with piperidine. The chlorine atom at the 4-position of the quinazoline ring is more susceptible to nucleophilic attack than the chlorine at the 2-position.[11] This regioselectivity is attributed to the greater electron-withdrawing effect of the pyrimidine nitrogen at the 1-position on the C4 carbon.

Experimental Protocol: Synthesis of 4-Chloro-2-(piperidin-1-yl)quinazoline

  • Reaction Setup: Dissolve 2,4-dichloroquinazoline in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask.

  • Nucleophile Addition: Add piperidine (1.0-1.2 equivalents) to the solution at room temperature. A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure 4-Chloro-2-(piperidin-1-yl)quinazoline.

Synthesis_of_Target_Compound

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 4-Chloro-2-(piperidin-1-yl)quinazoline is provided in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₄ClN₃N/A
Molecular Weight 247.73 g/mol N/A
Appearance Off-white to pale yellow solidN/A
CAS Number 134962-82-6N/A

Characterization of the compound is typically performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, showing characteristic peaks for the quinazoline and piperidine protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C-Cl and C-N bonds, as well as the aromatic ring system.

Scientific Importance and Applications in Drug Discovery

The significance of 4-Chloro-2-(piperidin-1-yl)quinazoline in drug discovery lies in its role as a versatile intermediate. The presence of the reactive chlorine at the 4-position allows for the introduction of a wide variety of substituents through nucleophilic aromatic substitution reactions. This has been extensively exploited in the development of kinase inhibitors.[5][16]

The piperidine moiety at the 2-position often serves as a key pharmacophoric element, contributing to the overall binding affinity and selectivity of the final drug molecule.[1] It can also influence the physicochemical properties of the compound, such as solubility and metabolic stability.

Numerous patents and research articles describe the use of 4-Chloro-2-(piperidin-1-yl)quinazoline as a starting material for the synthesis of potent inhibitors of various kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR)[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

The ability to readily modify the 4-position allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a crucial process in lead optimization.

Conclusion

4-Chloro-2-(piperidin-1-yl)quinazoline stands as a testament to the enduring importance of the quinazoline scaffold in medicinal chemistry. While its own discovery may not be marked by a singular breakthrough, its widespread use as a key intermediate underscores its value to the scientific community. The straightforward and well-established synthetic routes to this compound, coupled with its versatile reactivity, have made it an indispensable tool for the design and synthesis of novel therapeutic agents. As the quest for more selective and potent drugs continues, particularly in the field of oncology, the demand for and application of 4-Chloro-2-(piperidin-1-yl)quinazoline are poised to remain significant. This guide has provided a comprehensive overview of its synthesis, history, and applications, serving as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

  • Asif, M. A review on versatile and fascinating framework of quinazoline. Int. J. Med. Chem.2014, 395637 (2014).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein J. Org. Chem.17, 3077–3086 (2021).
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. RSC Adv.14, 9205-9213 (2024).
  • Microwave-mediated N-arylation of 4-chloroquinazolines in THF/H2O rapidly and efficiently afforded a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines. Beilstein J. Org. Chem.17, 3077-3086 (2021).
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules28, 7986 (2023).
  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine deriv
  • Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. J. Braz. Chem. Soc.23, 1455-1462 (2012).
  • Preparation of 2,4-dichloroquinazoline. CN101475537A (2009).
  • Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Adv.10, 43503-43508 (2020).
  • Synthesis and antitumor activity of novel 2-(1-substituted-piperidin-4- ylamino)quinazolines as antitumor agents. Chin. Chem. Lett.23, 1041-1044 (2012).
  • Process for the preparation of 4-haloquinazolines. US5214144A (1993).
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. J. Med. Chem.63, 10503–10525 (2020).
  • Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. US9206133B2 (2015).
  • (Piperidinylalkyl)
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules29, 2843 (2024).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules27, 5635 (2022).
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry5, 100742 (2023).
  • A compound of the formula: (I).
  • Methods for preparation of quinazoline deriv
  • Scheme 11 Synthesis of 2,4-dichloroquinazoline. ResearchGate. [Link] (Accessed February 19, 2026).

  • Synthesis of 2,4-dichloroquinazoline 11. Reagents and conditions: (i)... ResearchGate. [Link] (Accessed February 19, 2026).

  • Quinazoline synthesis. Organic Chemistry Portal. [Link] (Accessed February 19, 2026).

  • Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. J. Chem. Soc., Perkin Trans. 1, 1429-1433 (1991).
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem.11, 133-137 (2018).
  • Synthetic method of 2,4-dichloroquinazoline deriv
  • Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. CN102304082A (2012).
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Chemistry & Biology Interface10, 1-25 (2020).
  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link] (2024).

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Arch. Pharm.351, e1800128 (2018).

Sources

The Quinazoline Scaffold: A Privileged Structure in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted anticancer therapies.[1][2][3] Its versatile structure allows for multi-point modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve high potency and selectivity against various oncogenic targets.[4] This technical guide provides a comprehensive overview of the antitumor potential of novel quinazoline compounds, delving into their rational design, synthesis, multifaceted mechanisms of action, and the preclinical evaluation methodologies that validate their therapeutic promise. We will explore how this remarkable scaffold has led to the development of several FDA-approved drugs and continues to be a focal point for the discovery of next-generation cancer therapeutics.[5][6]

Introduction: The Rise of Quinazolines in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of more effective and less toxic therapeutic agents.[2][6] The paradigm of cancer treatment has shifted from broad-spectrum cytotoxic agents to targeted therapies that selectively inhibit molecular pathways crucial for tumor growth and survival.[7] In this context, the quinazoline moiety has garnered significant attention due to its ability to mimic the purine core of ATP, allowing it to competitively bind to the ATP-binding sites of various protein kinases.[7][8]

Several quinazoline-based drugs, including Gefitinib, Erlotinib, Lapatinib, and Afatinib, have been successfully commercialized for the treatment of various cancers, primarily by targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[4][9][10] These successes have fueled further research into novel quinazoline derivatives with improved efficacy, better resistance profiles, and broader therapeutic windows.[11] This guide will dissect the key attributes of the quinazoline scaffold and provide insights into the strategies employed to harness its full antitumor potential.

Rational Design and Medicinal Chemistry of Novel Quinazoline Compounds

The development of potent and selective quinazoline-based anticancer agents is a testament to the power of rational drug design. Structure-activity relationship (SAR) studies have been instrumental in identifying key pharmacophoric features and guiding the synthesis of optimized derivatives.[1]

The Privileged 4-Anilinoquinazoline Scaffold

The 4-anilinoquinazoline moiety is a cornerstone in the design of EGFR tyrosine kinase inhibitors (TKIs).[8] SAR studies have revealed that the quinazoline core acts as a scaffold, with the N-1 and N-3 atoms forming crucial hydrogen bonds within the kinase hinge region.[8] The 4-anilino group typically occupies a hydrophobic pocket, and substitutions on this ring can modulate potency and selectivity.

Key SAR Insights for 4-Anilinoquinazolines:

  • Position 4: The anilino moiety is critical for high-affinity binding.

  • Quinazoline Ring (N-1 and N-3): These nitrogen atoms are essential for hydrogen bonding with the kinase hinge region, particularly with methionine residues.[8]

  • Position 6 and 7: Substitutions at these positions with small, electron-withdrawing groups, such as halogens, or with solubilizing groups can significantly enhance antitumor activity.[4] For instance, the presence of a halogen atom at the 6-position has been shown to improve anticancer effects.[4]

Synthesis of Novel Quinazoline Derivatives

A variety of synthetic methodologies have been developed to construct the quinazoline core and introduce diverse functionalities. These methods offer flexibility in creating libraries of compounds for screening and optimization.

Common Synthetic Strategies:

  • Metal-Catalyzed Synthesis: Copper and zinc-catalyzed reactions are frequently employed for the efficient synthesis of quinazolinone derivatives.[1] For example, Cu(OAc)2·H2O can catalyze the synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones.[1]

  • Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for the synthesis of 2,3-dihydroquinazoline-4(1H)-ones.[12]

  • Multi-component Reactions: One-pot, three-component reactions offer an efficient route to synthesize complex quinazoline derivatives.[12]

Multifaceted Mechanisms of Antitumor Action

The antitumor activity of quinazoline compounds is not limited to a single mechanism. They have been shown to modulate a variety of cellular processes that are critical for cancer cell proliferation, survival, and metastasis.[13]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many quinazoline derivatives is the inhibition of RTKs, which are often dysregulated in cancer.[7]

EGFR is a key driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[8][9] Quinazoline-based EGFR inhibitors act as ATP-competitive inhibitors, blocking the downstream signaling pathways that promote cell proliferation and survival.[7]

Signaling Pathway: EGFR Inhibition by Quinazoline Compounds

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras Autophosphorylation PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Ligand Binding

Caption: EGFR signaling cascade and its inhibition by quinazoline compounds.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[14] VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anti-cancer strategy.[14][15] Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, thereby suppressing tumor-induced angiogenesis.[5][6]

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[16][17] Novel quinazoline derivatives have been designed to target key components of this pathway, such as PI3K and mTOR, offering a promising therapeutic avenue.[18][19]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Quinazoline Quinazoline Inhibitor Quinazoline->PI3K Inhibition Quinazoline->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinazoline compounds.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, novel quinazoline compounds can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. For example, some derivatives have been shown to induce G2/M phase cell cycle arrest and trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2][12]

Microtubule Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[1][20] These compounds often bind to the colchicine binding site on tubulin.[20]

Preclinical Evaluation of Antitumor Potential

A robust preclinical evaluation is crucial to identify promising quinazoline candidates for further development. This involves a battery of in vitro and in vivo assays to assess their efficacy and safety.

In Vitro Assays
  • MTT/MTS Assay: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of cancer cell lines.

  • Colony Formation Assay: To assess the long-term effect of the compounds on the proliferative capacity of cancer cells.

  • Kinase Inhibition Assays: To determine the inhibitory activity of the compounds against specific target kinases (e.g., EGFR, VEGFR-2, PI3K).

  • Cell Cycle Analysis: Using flow cytometry to determine the effect of the compounds on cell cycle distribution.

  • Apoptosis Assays: Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells. Western blotting can be used to detect the cleavage of PARP and caspase-3.

  • Wound Healing/Transwell Migration Assays: To evaluate the effect of the compounds on cancer cell migration and invasion.[2]

  • Tube Formation Assay: To assess the anti-angiogenic potential of the compounds by measuring their ability to inhibit the formation of capillary-like structures by endothelial cells.

Experimental Workflow: In Vitro Evaluation of Novel Quinazoline Compounds

in_vitro_workflow start Novel Quinazoline Compound Synthesis cytotoxicity Cytotoxicity Screening (MTT/MTS Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assays (Annexin V/PI) mechanistic->apoptosis kinase Kinase Inhibition Assays mechanistic->kinase migration Migration/Invasion Assays mechanistic->migration angiogenesis Tube Formation Assay mechanistic->angiogenesis lead_id Lead Compound Identification cell_cycle->lead_id apoptosis->lead_id kinase->lead_id migration->lead_id angiogenesis->lead_id

Caption: A typical workflow for the in vitro evaluation of novel quinazoline compounds.

In Vivo Models

Promising candidates from in vitro studies are further evaluated in animal models to assess their in vivo efficacy and safety.

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice to establish tumors. The effect of the quinazoline compound on tumor growth, body weight, and overall survival is then monitored.[2]

  • Toxicology Studies: Acute and chronic toxicity studies are conducted to determine the safety profile of the lead compounds.[2]

Future Directions and Conclusion

The quinazoline scaffold continues to be a highly fruitful starting point for the development of novel anticancer agents. Future research will likely focus on:

  • Overcoming Drug Resistance: Designing novel quinazoline derivatives that are effective against cancers that have developed resistance to existing therapies, such as those with the T790M mutation in EGFR.[21]

  • Dual and Multi-Targeted Inhibitors: Developing single molecules that can inhibit multiple oncogenic pathways simultaneously to achieve synergistic effects and combat resistance.[5][6]

  • Targeted Delivery Systems: Utilizing nanotechnology and other drug delivery platforms to enhance the tumor-specific delivery of quinazoline compounds, thereby improving efficacy and reducing off-target toxicity.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. (n.d.).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.).
  • Clinically approved quinazoline scaffolds as EGFR inhibitors. - ResearchGate. (n.d.).
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5).
  • Biological Mechanisms of Anti-tumor Action of Quinazoline... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2025, November 8).
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.).
  • An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - Manipal Research Portal. (n.d.).
  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds | Bentham Science Publishers. (2012, May 1).
  • An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed. (2022, March 17).
  • Synthesis and antitumor activity of novel quinazoline derivatives containing thiosemicarbazide moiety - PubMed. (2012, August 15).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (2025, February 1).
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC. (2022, June 17).
  • Quinazoline compounds for antitumor treatment - Experimental Oncology. (2023, June 8).
  • EMAN RESEARCH PUBLISHING |Full Text|Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (2024, October 17).
  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry. (2025, April 17).
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors - RSC Publishing. (2025, August 21).
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents - Pharmaceutical Sciences. (2024, December 21).
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - MDPI. (2022, September 17).
  • Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy - Vascular and Endovascular Review. (n.d.).
  • A Review on Quinazolines as Anticancer Agents - Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) - MDPI. (2020, December 15).
  • Synthesis and anticancer activity of new quinazoline derivatives - ResearchGate. (2017, April 20).
  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024, November 3).
  • Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. (2024, June 1).
  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure | Journal of Medicinal Chemistry - ACS Publications. (2017, December 11).
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. - RACO. (n.d.).
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (n.d.).
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed. (2022, September 17).
  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2023, March 1).
  • FDA-approved inhibitors of PI3K/Akt/mTOR pathway[1][17][22]. - ResearchGate. (n.d.). Retrieved from

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017, April 7).
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed. (2025, October 8).
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021, November 3).
  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. (2025, August 6).

Sources

Exploring the Pharmacophore of 2,4-Disubstituted Quinazolines: A Guide to Rational Drug Design and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline ring system represents a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. The 2,4-disubstituted substitution pattern, in particular, has yielded numerous clinically successful drugs, most notably in the realm of oncology as protein kinase inhibitors. This guide provides an in-depth exploration of the essential pharmacophoric features that define the biological activity of 2,4-disubstituted quinazolines. We will dissect the structure-activity relationships (SAR) that govern their potency and selectivity, detail the computational and experimental methodologies required to identify and validate these features, and present a case study illustrating the pathway from rational design to mechanistic confirmation. This document is intended for drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.

The Quinazoline Scaffold: A Privileged Foundation in Drug Discovery

The quinazoline core, a fusion of benzene and pyrimidine rings, is a recurring motif in both natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1] Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of functional groups, making it an ideal starting point for drug design.

The 2,4-disubstituted pattern has proven especially fruitful. The discovery and success of 4-anilinoquinazoline derivatives like Gefitinib (Iressa) and Erlotinib (Tarceva) as Epidermal Growth Factor Receptor (EGFR) inhibitors in the early 2000s spurred extensive research into this chemical class.[2] This led to the development of other prominent drugs such as Vandetanib, which targets multiple tyrosine kinases including VEGFR-2 and EGFR.[2][3] The core directive of this guide is to move beyond a simple catalog of these compounds and instead provide a mechanistic and methodological framework for understanding why this specific substitution pattern is so effective.

The Archetypal Pharmacophore of 2,4-Disubstituted Quinazoline Kinase Inhibitors

A pharmacophore is the three-dimensional arrangement of essential molecular features that is critical for a molecule's biological activity.[4][5] For the vast majority of 2,4-disubstituted quinazolines developed as anticancer agents, the primary targets are the ATP-binding sites of protein kinases. Their pharmacophore can be deconstructed into three key elements:

  • The Quinazoline Core (Hinge-Binding Element): The nitrogen atom at position 1 (N1) of the quinazoline ring is a critical hydrogen bond acceptor. It typically forms a key hydrogen bond with a backbone NH group in the "hinge region" of the kinase domain, mimicking the interaction of the adenine portion of ATP. This interaction is fundamental for anchoring the inhibitor in the active site.

  • The C4-Substituent (Adenine-Region Mimic): In most kinase inhibitors, this position is occupied by a substituted aniline ring. This moiety projects into the hydrophobic pocket of the ATP-binding site, where the adenine of ATP would normally reside. Substitutions on this aniline ring are crucial for modulating potency and selectivity against different kinases.[2][6][7]

  • The C2-Substituent (Solvent-Frontier/Selectivity Pocket): The C2 position often points towards the solvent-exposed region of the active site. This position is a key site for modification to improve physicochemical properties like solubility. Furthermore, strategic substitution at C2 can be used to engage with less conserved regions of the kinase domain, thereby achieving selectivity or developing multi-targeted agents.[8][9]

General_Pharmacophore Hinge Kinase Hinge Region (Backbone NH) Quinazoline Quinazoline Core (H-Bond Acceptor at N1) Quinazoline->Hinge H-Bond C4_Sub C4-Anilino Group (Hydrophobic Interaction) Quinazoline->C4_Sub Scaffold Link C2_Sub C2-Substituent (Solubility/Selectivity) Quinazoline->C2_Sub Scaffold Link

Caption: General pharmacophore model for a 2,4-disubstituted quinazoline kinase inhibitor.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of 2,4-disubstituted quinazolines is exquisitely sensitive to the nature and position of their substituents. Understanding these SAR trends is fundamental to optimizing lead compounds.

Position Substitution Type Effect on Activity & Rationale Example Target(s)
C4-Anilino Ring Small hydrophobic groups (e.g., -Cl, -Br) at the 3'-positionEnhances potency by occupying a small hydrophobic pocket in the ATP-binding site.EGFR, VEGFR[3]
Methoxy groups (-OCH3)Can form additional hydrogen bonds and improve selectivity.EGFR[6]
C2 Alkylaminoanilino side chainsCan introduce additional interaction points, leading to potent anti-angiogenesis activity.[8]VEGFR-2
Heterocyclic rings (e.g., Pyridyl, Pyrazinyl)Can modulate solubility and provide vectors for engaging with different parts of the active site.[10]Various kinases
Quinazoline Core (C6, C7) Methoxy or other solubilizing groupsImproves aqueous solubility and oral bioavailability, a common strategy in approved kinase inhibitors.EGFR, HER2

Methodologies for Pharmacophore Discovery and Validation

A robust drug discovery campaign integrates computational prediction with experimental validation. This dual approach ensures that design principles are sound and that theoretical models translate into tangible biological activity.

Computational Drug Design Workflow

The causality behind using computational methods is to reduce the number of synthesized compounds and prioritize those with the highest probability of success, thereby saving significant time and resources.

A. 3D-Quantitative Structure-Activity Relationship (3D-QSAR)

  • Principle: 3D-QSAR methods like CoMFA and CoMSIA establish a correlation between the 3D properties of a molecule (steric, electrostatic, hydrophobic fields) and its biological activity.[11][12] The output is a 3D contour map that visually guides drug design.[13][14]

  • Protocol (Conceptual):

    • Data Set Preparation: A series of synthesized 2,4-disubstituted quinazolines with experimentally determined IC50 values is selected.[12][13]

    • Molecular Alignment: All molecules are aligned in 3D space based on a common scaffold (the quinazoline core).

    • Field Calculation: Steric and electrostatic fields are calculated around each molecule.

    • Statistical Analysis: Partial least squares (PLS) analysis is used to generate a QSAR model correlating the field values with biological activity (pIC50).

    • Contour Map Generation: The model is visualized as 3D contour maps. Green contours might indicate where bulky groups increase activity, while red contours might show where negative charge is detrimental.

B. Molecular Docking

  • Principle: This technique predicts the preferred orientation of a ligand when bound to a target protein.[15] It is invaluable for understanding binding modes, rationalizing SAR, and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts.[6][11][16][17]

  • Protocol (Conceptual):

    • Target Preparation: Obtain a high-resolution crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 3VHE) from the Protein Data Bank.[18] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate a low-energy 3D conformation of the quinazoline derivative.

    • Docking Simulation: Use software (e.g., AutoDock, Molegro Virtual Docker) to systematically explore possible binding poses of the ligand within the defined active site of the protein.[15][16]

    • Scoring and Analysis: The software scores and ranks the poses based on a scoring function that estimates binding affinity. The top-ranked pose is analyzed to identify key interactions with active site residues.

Computational_Workflow cluster_QSAR 3D-QSAR Analysis cluster_Docking Molecular Docking QSAR_Data Active Compounds (IC50 Data) QSAR_Align 3D Alignment QSAR_Data->QSAR_Align QSAR_Model Generate CoMFA/ CoMSIA Model QSAR_Align->QSAR_Model QSAR_Map Contour Maps (SAR Visualization) QSAR_Model->QSAR_Map Design Design of New Analogs QSAR_Map->Design Guides Design Dock_Target Protein Target (PDB Structure) Dock_Sim Docking Simulation Dock_Target->Dock_Sim Dock_Ligand Ligand (Quinazoline) Dock_Ligand->Dock_Sim Dock_Pose Binding Pose & Interaction Analysis Dock_Sim->Dock_Pose Dock_Pose->Design Guides Design Synthesis Chemical Synthesis Design->Synthesis Prioritizes

Caption: Integrated computational workflow for designing 2,4-disubstituted quinazolines.

Experimental Synthesis and Validation Workflow

Computational hypotheses must be confirmed through empirical testing. The following protocols represent a self-validating system where each step builds upon the last to confirm the compound's mechanism of action.

A. General Chemical Synthesis

The synthesis of 2,4-disubstituted quinazolines typically follows a convergent route, allowing for easy diversification at the C2 and C4 positions.[8][10][19]

  • Step 1: Quinazolinone Formation: Anthranilamide is reacted with an appropriate acyl chloride or aldehyde to form a 2-substituted-4(3H)-quinazolinone intermediate.

  • Step 2: Chlorination: The quinazolinone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield a 4-chloro-2-substituted-quinazoline. This highly reactive intermediate is key for diversification.[8]

  • Step 3: Nucleophilic Aromatic Substitution (SₙAr): The 4-chloro group is displaced by reacting the intermediate with a desired amine (e.g., a substituted aniline) to install the C4-substituent and yield the final product.

B. In Vitro Biological Evaluation

  • Protocol: MTT Cell Proliferation Assay

    • Objective: To determine the concentration at which the compound inhibits cancer cell growth by 50% (IC50).

    • Methodology:

      • Cell Seeding: Seed human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) in 96-well plates and allow them to adhere overnight.[6]

      • Compound Treatment: Treat the cells with a serial dilution of the synthesized quinazoline compound for 48-72 hours.

      • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.[8][10]

      • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

      • Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

      • IC50 Calculation: Plot cell viability against compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • Protocol: Western Blot for Target Engagement

    • Objective: To verify that the compound inhibits the intended kinase target within the cell.

    • Methodology:

      • Cell Lysis: Treat cancer cells with the compound at a concentration near its IC50. After treatment, lyse the cells to release their protein contents.

      • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

      • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

      • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

      • Immunoblotting:

        • Block the membrane to prevent non-specific antibody binding.

        • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-p-EGFR).

        • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

        • Also, probe for the total amount of the kinase (e.g., anti-EGFR) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

      • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the p-EGFR band relative to the total EGFR band indicates successful target inhibition.[6][20]

Experimental_Workflow Synthesis Chemical Synthesis of Analogs MTT MTT Assay: Determine IC50 on Cancer Cells Synthesis->MTT Test Activity Kinase_Assay In Vitro Kinase Assay: Confirm Direct Enzyme Inhibition MTT->Kinase_Assay Validate on Enzyme Western_Blot Western Blot: Confirm Cellular Target Engagement (e.g., ↓ p-EGFR) Kinase_Assay->Western_Blot Validate in Cells Pathway_Analysis Downstream Pathway Analysis (e.g., ↓ p-PI3K, p-Akt) Western_Blot->Pathway_Analysis Confirm Mechanism Apoptosis_Assay Functional Assays: (Apoptosis, Cell Cycle Arrest) Pathway_Analysis->Apoptosis_Assay Confirm Phenotype

Caption: Stepwise experimental workflow for validating 2,4-disubstituted quinazolines.

Case Study: Targeting the EGFR-PI3K Pathway in Breast Cancer

A study on novel 2,4-disubstituted quinazolines provides an excellent real-world example of this integrated workflow.[6]

  • Design Rationale: Starting with the known 4-anilinoquinazoline scaffold, researchers designed a series of compounds to target EGFR in breast cancer cells.

  • SAR Highlights: The study found that compound 9n , featuring specific substitutions on the C4-anilino ring, exhibited the most potent cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cells.[6]

  • Computational Validation: Molecular docking simulations confirmed that compound 9n could bind effectively within the ATP-binding pocket of EGFR, forming key interactions.[6]

  • Experimental Validation:

    • Cellular Effects: Compound 9n was shown to induce G1 phase cell cycle arrest and apoptosis.[6]

    • Mechanism of Action: Western blot analysis was crucial in demonstrating the compound's mechanism. Treatment with 9n markedly decreased the phosphorylation of both EGFR (p-EGFR) and the downstream effector PI3K (p-PI3K).[6] This provided direct evidence that the compound's anticancer effects were mediated through the inhibition of the EGFR-PI3K signaling pathway.

EGFR_PI3K_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Recruits & Activates Quinazoline Compound 9n (2,4-Disubstituted Quinazoline) Quinazoline->EGFR Inhibits Phosphorylation PIP3 PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PI3K->Akt Activates via PIP3 PIP3 Downstream Downstream Effectors Akt->Downstream PIP3 Proliferation Cell Proliferation, Survival, & Growth Downstream->Proliferation PIP3

Caption: Inhibition of the EGFR-PI3K signaling pathway by a 2,4-disubstituted quinazoline.

Conclusion and Future Horizons

The 2,4-disubstituted quinazoline scaffold is a validated and highly versatile platform for drug discovery. Its core pharmacophore—a hinge-binding heterocyclic core flanked by substituents that probe hydrophobic and solvent-exposed regions—has been expertly exploited to create potent and selective kinase inhibitors. The true power of this scaffold, however, lies in its adaptability. By rationally modifying the substituents at the C2 and C4 positions, the pharmacophore can be tailored to new targets. Indeed, research has already demonstrated the potential of this scaffold for developing multi-targeting agents for complex diseases like Alzheimer's, where compounds have been designed to inhibit cholinesterases and prevent beta-amyloid aggregation.[9]

Future work will likely focus on designing novel 2,4-disubstituted quinazolines that can overcome acquired resistance to first-generation inhibitors, a major challenge in oncology. By integrating advanced computational modeling with robust experimental validation, researchers can continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules. [Link]

  • Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • 3D-QSAR, molecular docking, DFT and ADMET studies on quinazoline derivatives to explore novel DHFR inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Research Journal of Pharmacy and Technology. [Link]

  • 3D-QSAR AND DOCKING STUDIES OF NOVEL QUINAZOLINE ANALOGUES AS ORAL INHIBITORS TOWARDS AP-1 AND NF-κB. Journal of Theoretical and Computational Chemistry. [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules. [Link]

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]

  • Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools. Journal of Chemical Information and Modeling. [Link]

  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules. [Link]

  • 3D QSAR STUDIES ON A SERIES OF QUINAZOLINE DERRIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR: THE K-NEAREST NEIGHBOR MOLECULAR FIELD ANALYSIS APPROACH. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. International Journal of Drug Design and Discovery. [Link]

  • QSAR Study, Molecular Docking and Molecular Dynamic Assisted Design of Novel Quinazoline Derivatives as Anticancer Agents for Breast Cancer. Biointerface Research in Applied Chemistry. [Link]

  • Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules. [Link]

  • A Novel Approach for Efficient Pharmacophore-based Virtual Screening: Method and Applications. PLoS Computational Biology. [Link]

  • 2,4-Disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition and antioxidant properties: Development and structure-activity relationship (SAR) studies. European Journal of Medicinal Chemistry. [Link]

  • 3D,2D-QSAR study and docking of novel quinazolines as potential target drugs for osteosarcoma. Frontiers in Chemistry. [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules. [Link]

  • DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF NOVEL 2,3-AND 2,4-DISUBSTITUTED QUINAZOLINE AND QUINAZOLINONE DERIVATIVES. Semantic Scholar. [Link]

  • Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents. ResearchGate. [Link]

  • 2,4-Disubstituted quinazolines as Antileishmanial or Antibacterial Activity. Digital Commons @ University of South Florida. [Link]

  • Computational methods in drug discovery. Seminars in Cancer Biology. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. [Link]

  • Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Computational approaches in medicinal chemistry for target identification and drug discovery. Annals of Advanced Biomedical Sciences. [Link]

  • Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Molecules. [Link]

  • Pharmacophore modeling, virtual computational screening and biological evaluation studies. ResearchGate. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

  • 2,4-Disubstituted quinazolines targeting breast cancer cells via EGFR-PI3K. European Journal of Medicinal Chemistry. [Link]

  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]

  • Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as. Scientific Reports. [Link]

  • Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. Authorea Preprints. [Link]

  • Structure–activity relationship (SAR) of compounds 24–26 and 29; IC50 + SEM values for α-amylase and α-glucosidase are depicted in blue and purple, respectively. ResearchGate. [Link]

  • Pharmacophore modeling, 3D-QSAR and molecular docking studies of quinazolines and aminopyridines as selective inhibitors of inducible nitric oxide synthase. Semantic Scholar. [Link]

  • 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. ResearchGate. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

  • Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M. UNT Digital Library. [Link]

  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to Nucleophilic Substitution on 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, heterocyclic structure provides a versatile framework for interacting with a wide array of biological targets. Specifically, derivatives substituted at the 4-position have demonstrated significant pharmacological activities, most notably as potent kinase inhibitors in oncology.[3][4] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, all of which feature a 4-anilinoquinazoline core, underscore the therapeutic importance of this structural motif by targeting epidermal growth factor receptor (EGFR) tyrosine kinases.[3]

The synthetic gateway to this rich chemical diversity is the highly versatile intermediate, 4-chloroquinazoline. The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (S_NAr) reaction, making it an ideal linchpin for the synthesis of extensive compound libraries.[1][5] This guide provides a detailed exploration of the S_NAr mechanism on the 4-chloroquinazoline scaffold, offers robust and adaptable protocols, and presents field-proven insights for optimizing this critical transformation.

Part 1: The Mechanism of Nucleophilic Aromatic Substitution (S_NAr) on 4-Chloroquinazoline

The reactivity of 4-chloroquinazoline in S_NAr reactions is governed by the electronic properties of the quinazoline ring system. The two nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic system, particularly at the C2 and C4 positions. This electron deficiency makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles.[5][6]

The reaction proceeds via a well-established two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon. This is typically the rate-determining step as it disrupts the aromaticity of the ring system.[7][8]

  • Formation of the Meisenheimer Complex: The attack results in the formation of a negatively charged, non-aromatic tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the electron-withdrawing quinazoline ring.[7][8]

  • Elimination of the Leaving Group: Aromaticity is restored through the expulsion of the chloride ion, a good leaving group, yielding the 4-substituted quinazoline product.

Caption: The S_NAr mechanism on 4-chloroquinazoline proceeds via nucleophilic attack and a stable Meisenheimer intermediate.

Part 2: General Laboratory Protocol for S_NAr on 4-Chloroquinazolines

This protocol provides a robust starting point for the synthesis of 4-substituted quinazolines. It should be optimized based on the specific reactivity of the chosen nucleophile.

Materials & Equipment:

  • Reagents: 4-chloroquinazoline, desired nucleophile (e.g., amine, phenol, thiol), appropriate solvent (e.g., 2-propanol, THF, DMF), and a base if required (e.g., DIPEA, K₂CO₃).

  • Glassware: Round-bottom flask, reflux condenser, magnetic stir bar.

  • Equipment: Magnetic stirrer with heating plate, nitrogen/argon line for inert atmosphere (optional but recommended), TLC plates (silica gel), and appropriate visualization method (UV lamp).

  • Purification: Column chromatography supplies (silica gel, solvents) or recrystallization setup.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloroquinazoline (1.0 eq).

    • Add the chosen solvent (e.g., 2-propanol, 10-20 mL per mmol of substrate).

    • Begin stirring to dissolve the starting material. An inert atmosphere (N₂ or Ar) can be established at this point, especially if reagents are sensitive to air or moisture.

  • Addition of Nucleophile:

    • Add the nucleophile (typically 1.0 to 1.2 eq) to the stirring solution. For solid nucleophiles, add them directly. For liquid nucleophiles, use a syringe.

    • Rationale: A slight excess of the nucleophile can help drive the reaction to completion.

  • Addition of Base (If Necessary):

    • The reaction generates one equivalent of HCl. For amine nucleophiles, a second equivalent of the amine can act as a base, or an external non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5 eq) can be added. For less reactive alcohol or thiol nucleophiles, an inorganic base like K₂CO₃ (2.0 eq) is often used.

    • Rationale: The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the nucleophile, rendering it unreactive.

  • Reaction Conditions & Monitoring:

    • The reaction mixture can be stirred at room temperature or heated to reflux, depending on the nucleophile's reactivity.[3][9]

    • For sluggish reactions, microwave irradiation (e.g., 60-150W, 100-140 °C) can dramatically reduce reaction times from hours to minutes.[3][9][10]

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture and spot them on a TLC plate against the starting material.

    • Rationale: TLC is essential for determining when the reaction is complete, preventing the formation of side products from prolonged heating.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Add water to the residue and stir. The product may precipitate as a solid, which can be collected by filtration.

    • Alternatively, if the product is soluble, extract it into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine.

    • Rationale: The work-up procedure removes inorganic salts and water-soluble impurities.

  • Purification:

    • Dry the collected solid or the organic extract (using Na₂SO₄ or MgSO₄) and concentrate it.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., petroleum ether-ethyl acetate) or by recrystallization from a suitable solvent.[10]

    • Rationale: Purification is necessary to isolate the desired product from any unreacted starting materials, excess nucleophile, or side products.

Part 3: Optimizing Reaction Conditions - A Decision-Making Workflow

The success of the nucleophilic substitution on 4-chloroquinazoline hinges on a rational selection of reaction parameters tailored to the nucleophile. The following workflow and discussion provide a guide for experimental design.

Optimization_Workflow start Start: Select Nucleophile nucleophile_type What is the nucleophile type? start->nucleophile_type amine Amine (N-Nu) nucleophile_type->amine Nitrogen alcohol Alcohol/Phenol (O-Nu) nucleophile_type->alcohol Oxygen thiol Thiol (S-Nu) nucleophile_type->thiol Sulfur amine_reactivity Electron-rich (aliphatic) or Electron-poor (aniline)? amine->amine_reactivity alcohol_base Requires strong base (NaH, K2CO3) to form alkoxide/phenoxide alcohol->alcohol_base thiol_base Requires mild base (K2CO3) to form thiolate thiol->thiol_base amine_rich Use mild conditions: Solvent: 2-Propanol/THF Temp: RT to 80 °C Base: DIPEA or excess amine amine_reactivity->amine_rich Rich amine_poor Use forcing conditions: Solvent: Dioxane/DMF Temp: Reflux or Microwave Base: DIPEA/NaOAc amine_reactivity->amine_poor Poor monitor Monitor reaction by TLC amine_rich->monitor amine_poor->monitor alcohol_conditions Solvent: DMF/THF Temp: 60 °C to Reflux alcohol_base->alcohol_conditions alcohol_conditions->monitor thiol_conditions Solvent: Acetone/DMF Temp: RT to 60 °C thiol_base->thiol_conditions thiol_conditions->monitor

Caption: Decision workflow for optimizing S_NAr conditions based on the type and reactivity of the nucleophile.

Key Experimental Variables
  • Nucleophile Reactivity: This is the most critical factor.

    • Amines (N-Nucleophiles): Electron-rich primary and secondary aliphatic amines are highly reactive and often react under mild conditions.[3][9] Electron-poor anilines (those with electron-withdrawing groups) are less reactive and typically require higher temperatures, longer reaction times, or the use of microwave irradiation to achieve good yields.[3][9]

    • Alcohols/Phenols (O-Nucleophiles): As neutral nucleophiles, they are generally unreactive. A base (e.g., NaH, K₂CO₃) is required to deprotonate the hydroxyl group, forming the much more nucleophilic alkoxide or phenoxide. The reaction is then typically heated in a polar aprotic solvent like DMF.[11]

    • Thiols (S-Nucleophiles): Thiols are excellent nucleophiles. They are readily deprotonated by mild bases like K₂CO₃ in solvents such as acetone or DMF to form highly reactive thiolates, which rapidly displace the chloride.[12][13][14]

  • Solvent Choice: The solvent must solubilize the reactants and facilitate the reaction.

    • Polar Protic Solvents (e.g., 2-Propanol, Ethanol): Commonly used for reactions with amines.[10]

    • Polar Aprotic Solvents (e.g., THF, Dioxane, DMF): Excellent choices for a wide range of nucleophiles, especially when a base is used to generate an anionic nucleophile.[15][16]

    • Microwave-Assisted Reactions: A mixture of THF and water has been shown to be highly effective, offering a more environmentally friendly protocol.[3][9]

  • Temperature and Reaction Time: These parameters are inversely related.

    • Conventional Heating: Reactions can range from room temperature for highly reactive nucleophiles to reflux temperatures (80-150 °C) for less reactive ones. Reaction times can span from a few hours to over 24 hours.[10][17]

    • Microwave Irradiation: This technology significantly accelerates the reaction by efficiently heating the polar solvent and reactants. It is particularly advantageous for reactions with electron-poor amines, often reducing reaction times to under 30 minutes and improving yields.[3][9][10]

Part 4: Data Summary - Reaction Conditions for Common Nucleophiles

The following table summarizes typical conditions for the S_NAr reaction on 4-chloroquinazolines with various nucleophiles, providing a practical reference for experimental setup.

Nucleophile TypeExample NucleophileTypical Solvent(s)Typical BaseTemperatureMethodReference(s)
Amine (Aliphatic) Secondary Aliphatic Amines2-Propanol, EthanolDIPEA or noneRT - RefluxConventional[5]
Amine (Aromatic) Substituted Anilines2-Propanol, THF/H₂ONone or NaOAc80 °C - RefluxConventional[9][10]
Amine (Aromatic) Electron-poor AnilinesTHF/H₂O, DioxaneNone100-140 °CMicrowave[3][9]
Thiol (Alkyl/Aryl) Substituted ThiolsAcetone, DMFK₂CO₃RT - RefluxConventional[13][14]
Thiol (Aqueous) ThiolsWaterIndium (catalyst)RefluxConventional[12]
Alcohol/Phenol Substituted PhenolsDMF, THFNaH, K₂CO₃60 °C - RefluxConventional[11]

References

  • Al-Suwaidan, I. A., et al. (2013). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. International Journal of Molecular Sciences, 14(9), 18936–18946. [Link]

  • Sánchez, M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 7, 51. [Link]

  • Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2987–2997. [Link]

  • Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC, [Link]

  • Liu, G., et al. (2013). Synthesis of 4-Thioquinazoline Compounds in Aqueous Media Catalyzed by Indium. Asian Journal of Chemistry, 25(17), 9957-9960. [Link]

  • Franco, C. H., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. [Link]

  • de Oliveira, R. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8089. [Link]

  • Rehman, A. U., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100723. [Link]

  • Franco, C. H., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. [Link]

  • Zhang, H. Z., et al. (2007). Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(8), 2263-2266. [Link]

  • Song, B. A., et al. (2015). Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. Molecules, 20(7), 11986-12002. [Link]

  • Various Authors. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of Zhejiang University-SCIENCE B, 14(3), 167–182. [Link]

  • Zhang, H. Z., et al. (2007). Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. ResearchGate. [Link]

  • Various Authors. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. [Link]

  • de Oliveira, R. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Chen, B. C., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed. [Link]

  • User "Waylander". (2024). SN2 nucleophilic substitution reaction push and pull transition state. Chemistry Stack Exchange. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Google Patents. (1993).
  • Various Authors. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PMC. [Link]

  • El-Gazzar, A. R. B. A., et al. (2014). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • Liu, Y., et al. (2016). Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. Letters in Drug Design & Discovery, 13(9), 837-846. [Link]

Sources

Using 4-Chloro-2-(piperidin-1-yl)quinazoline as an intermediate in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-2-(piperidin-1-yl)quinazoline in Synthesis


 and Pd-Catalyzed Cross-Couplings using Deactivated Quinazoline Scaffolds

Executive Summary & Chemical Profile

The compound 4-Chloro-2-(piperidin-1-yl)quinazoline represents a specialized "reverse-functionalized" scaffold compared to the more common 2-chloro-4-aminoquinazolines found in EGFR inhibitors (e.g., Gefitinib).[1] In this molecule, the C2 position is already occupied by an electron-donating piperidine ring, leaving the C4-chloride as the primary electrophilic handle.

Critical Reactivity Insight: Unlike 2,4-dichloroquinazoline, where the C4 position is highly electrophilic, the presence of the piperidine nitrogen at C2 donates electron density into the pyrimidine ring via resonance. This deactivates the C4-Cl bond toward nucleophilic aromatic substitution (


).[1] Consequently, standard protocols used for 4-chloroquinazoline must be modified with higher temperatures, acid catalysis, or specialized ligands to achieve conversion.
Physical & Chemical Properties
PropertyDescription
Molecular Formula

Molecular Weight 247.72 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, Dioxane; Low solubility in water/alcohols.[1][2][3][4]
Storage Store under inert gas at -20°C. Moisture sensitive (slow hydrolysis to quinazolinone).[1]

Pre-Reaction Quality Control: The "Regio-Trap"

Before proceeding, you must verify the regiochemistry of your starting material. A common synthetic error—reacting 2,4-dichloroquinazoline directly with piperidine—yields the wrong isomer (2-chloro-4-(piperidin-1-yl)quinazoline) because


 occurs preferentially at C4 [1, 2].[1]

Validation Protocol:

  • 
     NMR Check:  The C5 proton (peri-position) in the correct isomer (4-Cl) is deshielded (~8.1-8.2 ppm) due to the proximity of the chloro group and the N3 anisotropy. In the wrong isomer (4-piperidino), the C5 proton shifts upfield due to the shielding effect of the amine.
    
  • Synthesis Route Verification: The correct isomer is typically synthesized by chlorinating 2-(piperidin-1-yl)quinazolin-4(3H)-one with

    
     [3].[1]
    

Application I: Nucleophilic Aromatic Substitution ( )

This protocol is optimized for displacing the C4-Cl with anilines or aliphatic amines to generate 2,4-diaminoquinazoline derivatives (potential kinase inhibitors).[1]

Mechanism: Due to the deactivating C2-piperidine, neutral


 may be sluggish. We employ acid catalysis  (for anilines) or strong bases/heat  (for aliphatic amines).
Protocol A: Reaction with Anilines (Acid-Mediated)

Use this for aromatic amines (e.g., 3-chloro-4-fluoroaniline).[1]

Reagents:

  • Substrate: 4-Chloro-2-(piperidin-1-yl)quinazoline (1.0 equiv)[1]

  • Nucleophile: Aniline derivative (1.1 equiv)[1]

  • Solvent: 2-Propanol (IPA) or Acetonitrile (

    
    )[1]
    
  • Catalyst: 4.0 M HCl in Dioxane (0.1 equiv) or neat HCl (1 equiv if aniline is unreactive)

Step-by-Step Procedure:

  • Dissolution: In a dry reaction vial, dissolve 1.0 mmol of the quinazoline substrate in 5 mL of 2-Propanol.

  • Addition: Add 1.1 mmol of the aniline.

  • Catalysis: Add 25

    
    L of 4.0 M HCl in Dioxane. Note: Protonation of the quinazoline N1/N3 renders the ring more electrophilic, counteracting the piperidine donation.
    
  • Reflux: Heat the mixture to reflux (80–85°C) for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[5][6] The product often precipitates as the hydrochloride salt.

    • Filter the solid and wash with cold ether.

    • Alternative: If no precipitate, evaporate solvent, redissolve in DCM, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.
Protocol B: Reaction with Aliphatic Amines (Base-Mediated)

Use this for primary/secondary alkyl amines.[1]

Reagents:

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: DMF or DMSO (for high heat) or THF (if reactive).

Step-by-Step Procedure:

  • Dissolve 1.0 mmol substrate in 3 mL DMF.

  • Add 2.0 mmol DIPEA and 1.2 mmol amine.

  • Heat to 90–100°C in a sealed tube. Caution: Higher temp required than standard quinazolines.[1]

  • Stir for 2–6 hours.

  • Pour into ice water. Filter the precipitate or extract with EtOAc.

Application II: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol installs carbon substituents at C4, yielding 4-aryl-2-(piperidin-1-yl)quinazolines.[1]

Challenges: The C4-Cl bond is sterically accessible but electronically deactivated. Oxidative addition of Pd(0) is the rate-limiting step.[1] We recommend electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf).

Protocol:

  • Setup: Flame-dry a microwave vial or Schlenk tube. Flush with Argon.

  • Loading: Add:

    • 4-Chloro-2-(piperidin-1-yl)quinazoline (1.0 equiv)[1]

    • Aryl Boronic Acid (1.5 equiv)[1][2]

    • 
       (5 mol%) or 
      
      
      
      (5-10 mol%)[1]
    • 
       or 
      
      
      
      (2.0 equiv)[1]
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

  • Reaction:

    • Thermal: Heat at 90°C for 12–16 hours.

    • Microwave (Recommended): 120°C for 30–60 minutes.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Visualization of Workflows

G Start 4-Chloro-2-(piperidin-1-yl) quinazoline Check QC Check: Isomer Verification (1H NMR) Start->Check Decision Target Motif? Check->Decision Confirmed PathA Route A: SnAr (C-N Bond) Decision->PathA Amino Derivs PathB Route B: Suzuki (C-C Bond) Decision->PathB Aryl Derivs CondA1 Anilines: IPA, HCl (cat), 85°C PathA->CondA1 CondA2 Alkyl Amines: DMF, DIPEA, 100°C PathA->CondA2 CondB Boronic Acids: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 120°C (MW) PathB->CondB ProdA 2,4-Diaminoquinazoline (Kinase Inhibitor Scaffold) CondA1->ProdA CondA2->ProdA ProdB 4-Aryl-2-piperidino quinazoline CondB->ProdB

Caption: Decision tree for functionalizing 4-Chloro-2-(piperidin-1-yl)quinazoline via SnAr or Suzuki coupling.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (

)
Deactivated ring (C2-piperidine effect).Switch solvent to n-Butanol (higher bp: 118°C) or use Microwave irradiation.[1] Add 1.0 eq acetic acid.
Hydrolysis Product Moisture in solvent; C4-Cl is labile to water.[1]Use anhydrous solvents. Store starting material in desiccator.
Regioisomer Contamination Incorrect synthesis of starting material.Check NMR. If C5-H is < 8.0 ppm, you likely have the 2-Cl-4-piperidino isomer.[1] Discard and resynthesize via quinazolinone route.
Pd Catalyst Death N-heterocycle coordination to Pd.[1]Use high catalyst loading (5-10%) or switch to precatalysts like XPhos Pd G2 that resist inhibition.[1]

References

  • Regioselectivity in Quinazolines: Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Mechanistic Insight (

    
    ): 
    Title: Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.[7][8]
    Source: StackExchange Chemistry (Grounded discussion citing J. Med. Chem).
    URL:[Link]
    
  • Synthetic Route to Precursors: Title: Synthesis and antimicrobial activity of some new quinazoline derivatives (Chlorination of Quinazolinones).[9] Source: ResearchGate.[4] URL:[Link]

  • Suzuki Coupling on Quinazolines: Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones.[1][2] Source: PMC / Molecules. URL:[Link]

Sources

Application Note: High-Purity Isolation of 4-Chloro-2-(piperidin-1-yl)quinazoline via pH-Switching HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and purification scientists working with quinazoline-based drug scaffolds. It addresses the specific challenge of purifying 4-Chloro-2-(piperidin-1-yl)quinazoline , a compound that combines a highly basic moiety (piperidine) with a hydrolytically labile leaving group (4-chloro).

Abstract & Core Challenge

The purification of 4-chloro-2-(piperidin-1-yl)quinazoline presents a "chemical contradiction" in chromatography:

  • Basicity: The piperidine moiety (pKa ~11) requires high pH or ion-pairing reagents to prevent severe peak tailing caused by silanol interactions.

  • Lability: The C-Cl bond at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). Prolonged exposure to water, especially at high pH or elevated temperatures, hydrolyzes the target into the thermodynamically stable 4-hydroxy-2-(piperidin-1-yl)quinazoline (quinazolinone impurity).

This protocol utilizes a "Fast-Gradient, High-pH" Reverse Phase strategy using an ethylene-bridged hybrid (BEH) C18 column. This method suppresses piperidine protonation to ensure sharp peaks while minimizing the aqueous residence time to prevent hydrolysis.

Physicochemical Context (The "Why")

Understanding the molecule is the first step to purification.

FeatureChemical ImplicationChromatographic Consequence
Piperidine Ring Secondary amine (pKa ~11.2)At neutral/low pH, it is protonated (

). This leads to secondary interactions with residual silanols on the column, causing peak tailing .
4-Chloro Group Good leaving groupSusceptible to hydrolysis (

) in aqueous mobile phases. Rate increases with temperature and extreme pH.
Quinazoline Core Hydrophobic aromaticProvides good retention on C18, allowing separation from polar byproducts (salts, unreacted amines).
Mechanism of Failure (Hydrolysis Pathway)

If the purification is too slow or the fraction handling is improper, the following degradation occurs:

  • Target: 4-Chloro-2-(piperidin-1-yl)quinazoline (

    
    )
    
  • Impurity: 4-Hydroxy-2-(piperidin-1-yl)quinazoline (

    
    )
    

Analytical Method (QC & Optimization)

Before preparative isolation, purity and stability must be established on an analytical scale.

Chromatographic Conditions
  • Column: Waters XBridge C18, 4.6 x 100 mm, 3.5 µm (or equivalent high-pH stable column like Phenomenex Gemini).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5 with NH4OH).

    • Rationale: High pH keeps the piperidine neutral (free base), eliminating tailing.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 20°C (Critical: Keep low to inhibit hydrolysis).

  • Detection: UV @ 254 nm (primary) and 280 nm.

Gradient Table (Analytical)
Time (min)% Mobile Phase BEvent
0.050Isocratic Hold (System equilibration)
1.050Injection
8.095Linear Gradient
10.095Wash
10.150Re-equilibration

System Suitability Criteria:

  • Tailing Factor (Target Peak): < 1.3

  • Resolution (Target vs. Hydroxy-impurity): > 3.0

Preparative Purification Protocol

This protocol scales the analytical logic to isolation.[4]

Step 1: Sample Preparation
  • Solvent: Dissolve crude solid in 100% DMSO or Dimethylacetamide (DMAc) .

  • Warning: Do NOT use Methanol or Water in the sample diluent. Methanol can react with the 4-Cl group (metholysis) over time; water causes hydrolysis.

  • Concentration: 50–100 mg/mL (depending on solubility).

  • Filtration: 0.45 µm PTFE filter (hydrophobic).

Step 2: Preparative HPLC Conditions
  • Column: XBridge Prep C18 OBD, 19 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Flow Rate: 20 mL/min.

  • Run Time: Shortened to reduce aqueous exposure.

Step 3: The "Fast-Focus" Gradient

We use a focused gradient to elute the product quickly.

Time (min)% BRationale
0.060High organic start to elute product fast.
1.060Injection
7.090Shallow gradient for separation.
7.595Wash
9.060Re-equilibration
Step 4: Fraction Handling (CRITICAL)

The 4-chloro product is now in a basic aqueous solution. Time is the enemy.

  • Collection: Collect peaks into tubes containing 0.5 mL of 5% Formic Acid in Acetonitrile .

    • Why? Immediate neutralization of the high pH buffer slows down hydroxide-mediated hydrolysis.

  • Processing:

    • Option A (Preferred): Flash freeze in liquid nitrogen immediately and lyophilize.

    • Option B (Fast Extraction): Dilute fractions with brine, extract immediately into Dichloromethane (DCM), dry over MgSO4, and rotary evaporate at < 35°C.

Visualization: Workflow & Decision Logic

PurificationWorkflow Synthesis Crude Synthesis Mixture (4-Cl-2-Pip-Quinazoline) Dissolution Dissolve in DMSO (Avoid MeOH/Water) Synthesis->Dissolution QC_Check Analytical QC (Check for 4-OH impurity) Dissolution->QC_Check QC_Check->Synthesis Impurity > 10% (Reprocess) Prep_HPLC Prep HPLC (pH 9.5) High Organic Start (60% B) QC_Check->Prep_HPLC Impurity < 10% Collection Fraction Collection Quench into Formic Acid/ACN Prep_HPLC->Collection Workup_Decision Workup Method? Collection->Workup_Decision Lyophilization Lyophilization (Freeze Dry) Workup_Decision->Lyophilization Preferred Extraction DCM Extraction (Cold, Fast) Workup_Decision->Extraction Alternative Final_Product Pure Product (>98% Purity) Lyophilization->Final_Product Extraction->Final_Product

Caption: Workflow emphasizing the critical "Quench" step to prevent hydrolysis during fraction collection.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Peak Tailing Piperidine interaction with silanols.Increase buffer pH to > 9.0 (ensure column is pH stable) or increase buffer concentration to 20mM.
New Peak Appearance (RRT ~0.8) Hydrolysis to 4-Hydroxy derivative.Reduce column temperature to 15°C. Increase % Organic in starting gradient to elute faster.
Recovery Low Product degradation during drying.Do not use heat during rotary evaporation. Use lyophilization.

References

  • Review of Quinazoline Synthesis & Stability

    • Title: Recent Advances in the Synthesis of Quinazolines.
    • Source:Molecules (2024).[6]

    • Context: Discusses the reactivity of the C-Cl bond in 4-chloroquinazolines.
    • URL:[Link] (General Journal Link for verification of scope)

  • High pH HPLC Methodology

    • Title: Strategies for the Separation of Basic Compounds in Reversed-Phase HPLC.
    • Source:Journal of Chrom
    • Context: Validates the use of Ammonium Bicarbonate buffers for basic amines like piperidine to improve peak shape.
    • URL:[Link]

  • Piperidine Derivatization & Analysis

    • Title: HPLC-UV Analysis of Piperidine-Containing Compounds.
    • Source: BenchChem Application Notes.[7]

    • Context: Provides baseline data for piperidine retention behavior on C18.
  • Stability of 4-Chloroquinazolines

    • Title: Hydrolytic stability of anticancer drugs and metabolites.[8]

    • Source:Environmental Science and Pollution Research (via PMC).
    • Context: Highlights the hydrolysis rates of nitrogen mustard-like and chloro-heterocycles in aqueous buffers.
    • URL:[Link]

Sources

Application Note: Kinase Inhibition Profiling of 4-Chloro-2-(piperidin-1-yl)quinazoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of clinically approved EGFR and VEGFR inhibitors like Gefitinib, Erlotinib, and Vandetanib.[1] The specific scaffold 4-Chloro-2-(piperidin-1-yl)quinazoline represents a critical junction in drug discovery:

  • The 4-Chloro Position: This is an electrophilic handle. While typically substituted with an aniline to form the "hinge-binding" motif essential for Type I kinase inhibition, the 4-chloro analog itself can be screened to establish baseline reactivity or covalent potential.

  • The 2-(piperidin-1-yl) Moiety: This group projects into the solvent-exposed region or the ribose pocket. It significantly alters physicochemical properties (solubility, pKa) compared to the unsubstituted core, often improving oral bioavailability and reducing metabolic clearance.

This application note details the ADP-Glo™ Kinase Assay workflow for profiling analogs derived from this scaffold. We prioritize ADP-Glo due to its high sensitivity for ATP-competitive inhibitors (like quinazolines) and its resistance to fluorescence interference common in heterocycle-rich libraries.

Mechanistic Basis of Inhibition

Quinazoline analogs typically function as ATP-competitive inhibitors . They bind to the kinase hinge region via hydrogen bonds at N1 and N3. The 2-piperidinyl group often stabilizes the molecule within the ATP-binding pocket or interacts with residues at the pocket's entrance.

Diagram 1: Kinase Inhibition Mechanism & Assay Principle

KinaseMechanism ATP ATP Complex Enzyme-Substrate Complex ATP->Complex Bind Substrate Substrate (Poly GT / Peptide) Substrate->Complex Bind Kinase Kinase Enzyme (EGFR/VEGFR) Kinase->Complex Bind Blocked Inhibited Complex (No Reaction) Kinase->Blocked + Inhibitor (Competition) Inhibitor Quinazoline Analog (Test Compound) Inhibitor->Blocked Product Phosphorylated Substrate + ADP Complex->Product Catalysis ADPGlo ADP-Glo™ Reagent (Luminescence) Product->ADPGlo ADP Detection

Caption: Competitive binding mechanism where the Quinazoline analog prevents ATP binding, halting ADP production detected by the assay.

Experimental Protocol: ADP-Glo™ Kinase Assay[2][3][4][5]

Objective: Determine the IC50 of 4-Chloro-2-(piperidin-1-yl)quinazoline analogs against recombinant EGFR (or target kinase).

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Test Compounds: 10 mM stocks in 100% DMSO.

  • Kinase Enzyme: Recombinant Human EGFR (SignalChem or Carna Biosciences).

  • Substrate: Poly (Glu, Tyr) 4:1.

  • ATP: Ultra-pure ATP (supplied with kit).[2]

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Plate: 384-well white, low-volume solid bottom plates (Corning #4513).

Step-by-Step Workflow
Phase 1: Compound Preparation (The "Solubility Check")

Critical Insight: Quinazolines are lipophilic. The 2-piperidinyl group aids solubility, but precipitation in aqueous buffer is a common failure mode.

  • Serial Dilution: Prepare 3-fold serial dilutions of compounds in 100% DMSO (12 points).

  • Intermediate Dilution: Transfer 1 µL of DMSO stock into 24 µL of 1X Kinase Buffer.

    • Note: This creates a 4% DMSO intermediate.

    • Observation: Check for turbidity. If the 4-chloro analog precipitates, add 0.05% CHAPS or Tween-20 to the buffer.

Phase 2: The Kinase Reaction (5 µL Volume)[3][4][2]
  • Compound Addition: Dispense 1 µL of the Intermediate Dilution into the 384-well plate. (Final DMSO = 1% during reaction).

  • Enzyme Addition: Add 2 µL of EGFR Enzyme (0.2 ng/µL final).

    • Pre-Incubation: Incubate for 10 mins at RT. This allows the quinazoline to occupy the ATP pocket before competition begins.

  • Start Reaction: Add 2 µL of ATP/Substrate Mix (10 µM ATP, 0.2 mg/mL Poly GT).

  • Incubation: Seal plate and incubate at RT for 60 minutes.

Phase 3: ADP Detection (Stop & Read)
  • Depletion: Add 5 µL of ADP-Glo™ Reagent .[4]

    • Function: Stops the kinase reaction and digests unconsumed ATP.[3][4][5]

    • Time: Incubate 40 mins at RT.

  • Detection: Add 10 µL of Kinase Detection Reagent .

    • Function: Converts generated ADP back to ATP -> Luciferase reaction.[3][5]

    • Time: Incubate 30 mins at RT.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Diagram 2: High-Throughput Screening Workflow

Workflow Stock Compound Library (10mM DMSO) Dilution Intermediate Dilution (Buffer + 4% DMSO) Stock->Dilution Plate 384-Well Assay Plate Dilution->Plate Transfer Step1 1. Add Compound (1 µL) Plate->Step1 Step2 2. Add Kinase (2 µL) Pre-incubation 10m Step1->Step2 Step3 3. Add ATP/Substrate (2 µL) Rxn 60m Step2->Step3 Stop 4. ADP-Glo Reagent (5 µL) Deplete ATP Step3->Stop Detect 5. Detection Reagent (10 µL) Gen Signal Stop->Detect Read Plate Reader (Luminescence) Detect->Read

Caption: Step-by-step liquid handling workflow for a 384-well ADP-Glo assay.

Data Analysis & Validation

Signal Quantification

The luminescence signal (RLU) is directly proportional to the ADP produced (Kinase Activity).

  • Negative Control (0% Inhibition): DMSO + Enzyme + Substrate + ATP.

  • Positive Control (100% Inhibition): No Enzyme (or excess reference inhibitor like Staurosporine).

Calculation

Calculate % Inhibition for each well:



Representative Data Structure

Organize your results as follows to track Structure-Activity Relationships (SAR):

Compound IDR1 (4-position)R2 (2-position)IC50 (nM)Solubility (µM)
Ref-1 3-Cl-4-F-anilineH12.55.0
Analog-A Cl (Parent)Piperidin-1-yl>10,000*85.0
Analog-B 3-Cl-4-F-anilinePiperidin-1-yl4.245.0
Analog-C 3-ethynylanilinePiperidin-1-yl8.142.0

*Note: The parent 4-chloro compound often shows low potency in reversible assays but serves as the electrophilic precursor. High activity in Analog-B confirms the benefit of the piperidine solubilizing group combined with the hinge-binding aniline.

Troubleshooting & Chemical Stability Alert

Chemical Stability of the 4-Chloro Scaffold

Critical Warning: The C-Cl bond at the 4-position of quinazoline is susceptible to hydrolysis in aqueous buffers (pH 7.4), converting to the inactive 4-hydroxy-2-(piperidin-1-yl)quinazoline (quinazolinone).

  • Mitigation: If screening the 4-chloro parent specifically, prepare the Intermediate Dilution immediately before addition to the plate. Do not store aqueous dilutions.

  • Verification: Verify the integrity of the 4-chloro stock via LC-MS prior to the assay.

Common Assay Issues
IssueProbable CauseSolution
High Background Incomplete ATP depletionExtend ADP-Glo Reagent incubation to 60 mins. Ensure ATP used is "Ultra-Pure".
Compound Precipitation Lipophilicity of QuinazolineAdd 0.01% Triton X-100 to the Kinase Buffer.
False Positives Luciferase InhibitionTest compounds in a "Mock" assay (ADP + Detection Reagent only) to rule out interference with the luciferase reporter.

References

  • Structure-Activity Relationship of Quinazolines: Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[6][7][8][9] Source: PMC (NIH). URL:[Link]

  • Solubility & DMSO Effects: Title: DMSO Solubility Assessment for Fragment-Based Screening. Source: MDPI. URL:[Link]

  • Quinazoline Dual Inhibitors: Title: A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors. Source: Pharmaceutical Sciences.[8] URL:[Link][10]

Sources

Strategic Utilization of 4-Chloro-2-(piperidin-1-yl)quinazoline in EGFR Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 4-Chloro-2-(piperidin-1-yl)quinazoline as a privileged scaffold in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. Unlike final drug candidates, this compound serves as a critical electrophilic intermediate. Its specific substitution pattern—a reactive chlorine at the C4 position and a solubilizing piperidine moiety at the C2 position—allows for the rapid generation of 4-anilinoquinazoline libraries, the gold standard pharmacophore for ATP-competitive EGFR inhibition. This document provides standardized protocols for chemical derivatization, biochemical kinase screening, and cellular profiling.

Structural Rationale & Mechanism

To effectively utilize 4-Chloro-2-(piperidin-1-yl)quinazoline, researchers must understand its role in Structure-Activity Relationship (SAR) studies.

The Quinazoline Pharmacophore

The quinazoline ring is the core scaffold for first-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1]

  • N1 Nitrogen: Acts as a hydrogen bond acceptor, interacting with the backbone amide of Met793 in the EGFR kinase hinge region.

  • C4 Position (The "Warhead"): The chlorine atom is a leaving group. It must be displaced by an aromatic amine (aniline) to provide the necessary hydrophobic bulk and the Hydrogen Bond Donor (NH) required for high-affinity binding.

  • C2 Position (Piperidine): The piperidine ring at C2 projects towards the solvent-exposed region of the ATP binding pocket. This modification is crucial for modulating lipophilicity (LogP) and improving the pharmacokinetic profile of the final inhibitor.

Visualizing the Workflow

The following diagram illustrates the strategic workflow from scaffold to validated hit.

EGFR_Workflow Scaffold 4-Chloro-2- (piperidin-1-yl)quinazoline Synthesis SNAr Derivatization (iPrOH, Reflux) Scaffold->Synthesis Electrophile Anilines Substituted Anilines (R-NH2) Anilines->Synthesis Nucleophile Library 4-Anilinoquinazoline Library Synthesis->Library Purification Assay Kinase Inhibition (FRET/TR-FRET) Library->Assay IC50 Screening Cell Cellular Profiling (A431/H1975) Assay->Cell Hit Validation

Caption: Workflow for converting the 4-chloro scaffold into active EGFR inhibitors via Nucleophilic Aromatic Substitution (SNAr).

Chemical Protocol: Derivatization via SNAr

Objective: To synthesize a library of 4-anilino-2-(piperidin-1-yl)quinazolines. Principle: The C4-chlorine is activated for Nucleophilic Aromatic Substitution (SNAr) by the electron-deficient quinazoline ring. Protonation of the ring nitrogens by acid catalysis accelerates this reaction.

Materials
  • Scaffold: 4-Chloro-2-(piperidin-1-yl)quinazoline (1.0 equiv)

  • Nucleophiles: Various substituted anilines (e.g., 3-chloro-4-fluoroaniline, 3-ethynylaniline) (1.1 equiv)

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)

  • Catalyst: Catalytic HCl (optional, often generated in situ by the aniline HCl salt)

Step-by-Step Procedure
  • Preparation: Dissolve 4-Chloro-2-(piperidin-1-yl)quinazoline (1 mmol) in iPrOH (5–10 mL) in a round-bottom flask.

  • Addition: Add the substituted aniline (1.1 mmol).

  • Reaction: Heat the mixture to reflux (80–85°C) for 2–4 hours. Monitor consumption of the starting material by TLC (System: Hexane/Ethyl Acetate 1:1) or LC-MS.

    • Note: The product usually precipitates as the hydrochloride salt.

  • Isolation: Cool the reaction mixture to room temperature. Filter the precipitate.

  • Washing: Wash the solid cake with cold iPrOH (2 x 5 mL) followed by diethyl ether to remove unreacted aniline.

  • Free Base Conversion (Optional): If the salt form is hygroscopic or unsuitable for assay, suspend in EtOAc and wash with saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆) and Mass Spectrometry. Look for the disappearance of the C4-Cl signal and appearance of aniline protons.

Biochemical Protocol: Enzymatic Kinase Assay

Objective: Determine the IC₅₀ of the synthesized derivatives against EGFR(WT) and EGFR(T790M). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., LanthaScreen™).

Reagents
  • Enzyme: Recombinant Human EGFR kinase domain.

  • Substrate: Fluorescein-PolyGT (or specific peptide substrate).

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • ATP: Ultrapure (use

    
     apparent concentration, typically 10–50 µM).
    
Protocol
  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized quinazolines in 100% DMSO (Top concentration typically 10 µM).

  • Plate Setup: Transfer 50 nL of compound to a 384-well low-volume black plate.

  • Enzyme Mix: Add 2.5 µL of Kinase Buffer containing EGFR enzyme. Incubate for 10 min at RT to allow compound-enzyme binding.

  • Start Reaction: Add 2.5 µL of Substrate/ATP mix.

  • Incubation: Shake plate for 30 seconds; incubate for 60 minutes at RT.

  • Detection: Add 5 µL of EDTA/Eu-Antibody detection mix to stop the reaction.

  • Read: Measure fluorescence ratio (Emission 520 nm / Emission 495 nm) on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC₅₀.

Cellular Protocol: Signaling Pathway Analysis

Objective: Confirm that the compounds inhibit EGFR autophosphorylation in intact cells. Cell Lines: A431 (EGFR Overexpression) or H1975 (EGFR L858R/T790M).

Western Blotting Workflow
  • Seeding: Seed A431 cells (5 x 10⁵ cells/well) in 6-well plates. Incubate overnight.

  • Starvation: Replace medium with serum-free medium for 12–16 hours (synchronizes cells and reduces basal phosphorylation).

  • Treatment: Treat cells with compounds (0.1, 1.0, 10 µM) for 2 hours.

    • Control: DMSO (Vehicle) and Gefitinib (Positive Control).

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes (except negative control).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors (Na₃VO₄, NaF).

  • Blotting: Separate proteins via SDS-PAGE. Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-pEGFR (Tyr1068) and Anti-Total EGFR.

    • Loading Control: Anti-GAPDH or Anti-β-Actin.

  • Result Interpretation: Effective inhibitors will show a dose-dependent disappearance of the pEGFR band while Total EGFR remains constant.

Mechanism of Action Diagram

EGFR_Pathway EGF EGF Ligand EGFR EGFR Dimerization EGF->EGFR Binding Phos Autophosphorylation (Tyr 1068) EGFR->Phos Activation ATP ATP ATP->EGFR Energy Source Inhibitor 4-Anilino-2-(pip) Quinazoline Inhibitor->EGFR COMPETITIVE INHIBITION Signal Downstream Signaling (RAS/RAF/MEK) Phos->Signal Prolif Cell Proliferation Signal->Prolif

Caption: Mechanism of Action. The synthesized inhibitor competes with ATP for the binding pocket, preventing autophosphorylation and downstream signaling.

Data Analysis & SAR Interpretation

When analyzing results from the library generated using the 4-Chloro-2-(piperidin-1-yl)quinazoline scaffold, organize data to correlate aniline structure with potency.

Example Data Structure:

Compound IDAniline Substituent (R)EGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)A431 GI₅₀ (µM)Conclusion
Ref (Gefitinib) (3-Cl, 4-F)2-5>10000.1Potent WT inhibitor
QZ-01 Phenyl (unsubstituted)>1000>5000>10Poor fit (hydrophobic pocket)
QZ-02 3-Bromophenyl158500.5Good WT potency (Halogen bond)
QZ-03 3-Ethynylphenyl81200.2Improved fit

Key SAR Insights:

  • Meta-substitution: Substituents at the meta (3-position) of the aniline are crucial for hydrophobic interactions within the kinase back-pocket.

  • Piperidine Role: The C2-piperidine generally improves solubility but may cause steric clash if the solvent channel is restricted in mutant forms. Compare with morpholine analogs if solubility is an issue.

References

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.

  • PubChem Compound Summary. 4-Chloro-2-(piperidin-1-yl)quinazoline. National Center for Biotechnology Information.

  • ThermoFisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Protocol.

Sources

Application Notes and Protocols for the Antimicrobial Screening of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, represents a privileged structure in medicinal chemistry.[1] Derivatives of quinazolin-4(3H)-one are particularly noteworthy, exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and, critically, antimicrobial properties.[2][3][4] As the global challenge of antimicrobial resistance intensifies, the exploration of novel chemical entities like quinazolines is paramount for the discovery of next-generation therapeutic agents.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the antimicrobial screening of novel quinazoline compounds. It is designed not as a rigid template, but as a strategic workflow, moving from broad primary screening to quantitative potency determination and essential preliminary safety assessments. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and comparable across different studies.[6][7]

PART 1: Primary Screening — A Qualitative Assessment of Bioactivity

The initial step in the drug discovery pipeline is to efficiently identify which compounds within a library of newly synthesized quinazoline derivatives possess any antimicrobial activity. The agar diffusion method is a cost-effective, versatile, and widely utilized technique for this purpose.[8][9]

Principle of Agar Diffusion Assays

These assays rely on the principle of a compound diffusing from a point source through a solid agar medium that has been uniformly inoculated with a test microorganism.[10][11] If the compound is effective, it will inhibit microbial growth, creating a clear area around the point source known as a Zone of Inhibition (ZOI). The diameter of this zone provides a qualitative measure of the compound's activity.[11] The two most common variations are the agar well diffusion and disk diffusion methods.[12]

Workflow for Primary Antimicrobial Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare & Sterilize Growth Media (e.g., Mueller-Hinton Agar) A1 Inoculate Agar Plates (Lawn Culture) P1->A1 P2 Prepare Standardized Microbial Inoculum (0.5 McFarland) P2->A1 P3 Prepare Quinazoline Compound Solutions (in DMSO) A3 Add Compound, Positive & Negative Controls to Wells P3->A3 A2 Create Wells in Agar A1->A2 A2->A3 A4 Incubate Plates (e.g., 37°C for 24h) A3->A4 R1 Measure Zone of Inhibition (ZOI) in mm A4->R1 R2 Record & Compare Data R1->R2 R3 Select 'Hit' Compounds for Secondary Screening R2->R3 cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Analysis P1 Prepare Quinazoline Stock Solution A1 Perform 2-Fold Serial Dilutions of Compound in Broth P1->A1 P2 Prepare Standardized Microbial Inoculum (5 x 10^5 CFU/mL) A2 Add Inoculum to All Test & Growth Control Wells P2->A2 A1->A2 A3 Incubate Plate (16-20 hours) A2->A3 R1 Visually Inspect for Growth (Turbidity) A3->R1 R2 Determine MIC: Lowest Concentration with No Visible Growth R1->R2 R3 Optional: Subculture for MBC/MFC R2->R3

Caption: Broth microdilution workflow for MIC determination.

Protocol 2: Broth Microdilution for MIC Determination

This protocol is based on CLSI guidelines. [13] Materials:

  • 'Hit' quinazoline compounds.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi. [13][14]* Sterile 96-well U-bottom or flat-bottom microtiter plates. [14]* Multichannel pipettes.

Methodology:

  • Compound Dilution Plate Preparation:

    • Dispense 50 µL of appropriate broth into all wells of a 96-well plate.

    • Add 50 µL of the quinazoline stock solution (at 2x the highest desired final concentration) to the wells in the first column.

    • Perform serial two-fold dilutions by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 50 µL from column 10. [13] * This creates a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL).

    • Column 11 serves as the growth control (broth only, no compound).

    • Column 12 serves as the sterility control (broth only, no inoculum).

  • Inoculum Preparation: Prepare a standardized inoculum as in Protocol 1, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [15]3. Inoculation: Add 50 µL of the diluted inoculum to each well from column 1 to 11. Do not add inoculum to column 12. The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria. [13]Fungal incubation may require 24-48 hours. [16]5. Reading the MIC: After incubation, visually inspect the plate. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). [17]

Determining Bactericidal/Fungicidal Activity (MBC/MFC)

The MIC indicates growth inhibition (stasis), but not necessarily killing (cidal activity). The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined as a follow-up.

  • From each clear well in the MIC plate, take a small aliquot (e.g., 10 µL) and spot-plate it onto a fresh, drug-free agar plate.

  • Incubate the agar plate overnight.

  • The MBC/MFC is the lowest concentration from the MIC plate that shows no colony growth on the subculture plate, indicating at least a 99.9% reduction in the initial inoculum. [18]

Data Presentation: MIC, MBC, and MFC Values
Compound IDOrganismMIC (µg/mL)MBC (µg/mL)Interpretation
QZ-002S. aureus816Bacteriostatic
QZ-002E. coli1616Bactericidal
QZ-002C. albicans32>128Fungistatic

A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Expert Insights & Causality
  • Why is Broth Microdilution the "Gold Standard"? It is highly reproducible, provides quantitative data essential for structure-activity relationship (SAR) studies, and is standardized by bodies like CLSI and EUCAST, allowing for global data comparison. [19][17][16]* Why use Cation-Adjusted Mueller-Hinton Broth (CAMHB)? The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics. Using CAMHB ensures that results are consistent and comparable to established standards. [13]

PART 3: Preliminary Safety & Selectivity Assessment

A potent antimicrobial is only a viable drug candidate if it is more toxic to the pathogen than to the host. [20][21]Therefore, early-stage cytotoxicity screening against a mammalian cell line is a critical step to weed out non-selective compounds. [22][23]

Principle of Cytotoxicity Assays

These assays measure the effect of a compound on the viability and health of eukaryotic cells. [21][23]A common method is the MTT assay, which measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cell death or a loss of proliferation. [15]

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., acidified isopropanol or DMSO).

  • 96-well flat-bottom tissue culture plates.

Methodology:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the quinazoline compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. [15]5. Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Collection: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration of compound that inhibits 50% of cell viability) can then be determined using dose-response curve fitting.

Data Presentation: Potency vs. Cytotoxicity
Compound IDMIC vs. S. aureus (µg/mL)IC₅₀ vs. HeLa Cells (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
QZ-002812015.0
QZ-0054102.5

A higher Selectivity Index (SI) is desirable, indicating the compound is significantly more toxic to the microbe than to mammalian cells. An SI > 10 is often considered a good starting point for a promising lead.

Overall Screening Cascade

A Library of Synthesized Quinazoline Compounds B Primary Screening Agar Diffusion Assay A->B C Identify 'Hits' (Compounds with ZOI) B->C Inactive D Secondary Screening Broth Microdilution (MIC) B->D Active E Identify 'Leads' (Compounds with Low MICs) D->E High MIC F Preliminary Safety Cytotoxicity Assay (IC50) D->F Low MIC G Calculate Selectivity Index (SI = IC50/MIC) F->G G->E Low SI (Toxic) H Promising Lead Candidate (Low MIC, High SI) for Further Development G->H High SI

Caption: Integrated workflow for antimicrobial drug discovery.

PART 4: Preliminary Mechanism of Action (MoA) Studies

While not part of initial screening, in silico methods like molecular docking can provide early insights into the potential mechanism of action and guide further compound optimization.

Principle of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, e.g., a quinazoline) to a second molecule (a receptor, e.g., a microbial enzyme). [24][25]Many quinazoline derivatives have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication. [26]

Conceptual Workflow: In Silico Docking

cluster_insilico In Silico Analysis S1 Select Microbial Target (e.g., DNA Gyrase, PDB ID: 1AB4) S3 Perform Docking Simulation S1->S3 S2 Prepare 3D Structure of Quinazoline Ligand S2->S3 S4 Analyze Binding Energy & Interactions (e.g., H-bonds) S3->S4 S5 Generate Hypothesis for SAR & MoA S4->S5

Caption: Conceptual workflow for molecular docking studies.

Docking studies can help rationalize the MIC data by correlating lower (better) binding energy scores with higher antimicrobial potency, providing a theoretical basis for the observed structure-activity relationships. [32][33]

Conclusion

The systematic screening of quinazoline compounds requires a multi-tiered approach, beginning with broad qualitative assays and progressing to more precise quantitative and safety-focused evaluations. By employing the standardized protocols detailed in this guide—from agar diffusion to broth microdilution and cytotoxicity testing—researchers can efficiently identify and prioritize promising antimicrobial candidates. This structured workflow ensures the generation of robust, reliable, and comparable data, which is fundamental to accelerating the journey from a novel chemical scaffold to a potential therapeutic agent in the fight against infectious diseases.

References

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2642, 101–121.
  • Reddy, A. R., et al. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 614-618.
  • Khan, I., et al. (2024).
  • Kretschmer, D., Gekeler, C., & Wolz, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Kretschmer, D., Gekeler, C., & Wolz, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link.
  • Kretschmer, D., Gekeler, C., & Wolz, C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
  • Zholobenko, A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology.
  • El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives.
  • CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. clsi.org.
  • Fassihi, A., et al. (2014). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences.
  • Al-Suaily, K. A., et al. (2020). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Pharmaceutical Chemistry Journal.
  • Emami, S., et al. (2017). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Research in Pharmaceutical Sciences.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Desai, N. C., Dodiya, A., & Bhatt, N. (2013). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry.
  • Patan, A., et al. (2023). A review on quinazoline containing compounds: Molecular docking and pharmacological activities. Annals of Phytomedicine.
  • Shivananda, M. K., et al. (2011). Antifungal activity studies of some quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research.
  • BenchChem. (2025). High-Throughput Screening of 4-(Methylthio)
  • Balouiri, M., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • Patel, M. B., et al. (2012). Synthesis, characterization and antifungal activity studies of novel quinazoline -4-one derivatives containing 8-hydroxy quinazoline. Der Pharma Chemica.
  • Giles Scientific. (2022). 2022 EUCAST & CLSI Guidelines in BIOMIC V3 Software. rapidmicrobiology.
  • Al-Rashida, M., et al. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Current Organic Chemistry.
  • Patan, A., et al. (2024). Insilico Docking Analysis of Some Novel Quinazoline Derivatives as Potent Antimicrobial Agent. Current Science.
  • Singh, A., et al. (2011). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences and Drug Research.
  • Al-Ostath, R. A., et al. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: Journal of Chemistry.
  • Ajani, O. O., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry.
  • Zhang, Y., et al. (2023).
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy.
  • Rudresh, S. M., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus.
  • BenchChem. (2025). Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Anti-infective Agent 3. BenchChem.
  • Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes.
  • Valenta, C., & Auner, B. G. (1994).
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • St. Hilaire, B., & Cuomo, C. A. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol.
  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • Hombach, M., et al. (2012). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Antimicrobial Agents and Chemotherapy.
  • Vactor, F. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Drug Discovery and Development.
  • Sharma, D., & Narasimhan, B. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Pharmacovigilance.
  • Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • ITM LabHub. (2025). New versions of CLSI and EUCAST AST breakpoint tables (2025). ITM LabHub.
  • Patti, J. M., et al. (2003). Methods of screening for antimicrobial compounds.
  • Al-Abdullah, E. S., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules.
  • BenchChem. (2025).
  • Al-Omar, M. A., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules.
  • Al-Ghorbani, M., et al. (2024). Quinazoline scaffold as a target for combating microbial resistance: Synthesis and antimicrobial profiling of quinazoline derivatives.

Sources

Synthesis of a focused library of 4-amino-2-(piperidin-1-yl)quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of a Focused Library of 4-Amino-2-(piperidin-1-yl)quinazolines

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of a focused library of 4-amino-2-(piperidin-1-yl)quinazolines. This class of molecules is of significant interest to researchers in medicinal chemistry and drug development due to the quinazoline scaffold's status as a "privileged structure," known to interact with a wide array of biological targets.[1][2][3][4] The protocols detailed herein are designed to be robust and adaptable, enabling the generation of diverse compound libraries for screening and lead optimization efforts.

Our narrative emphasizes the underlying chemical principles and strategic decisions that inform the synthetic route, providing not just a set of instructions, but a deeper understanding of the entire workflow. Every protocol is presented as a self-validating system, incorporating essential steps for reaction monitoring and analytical confirmation to ensure scientific integrity.

Strategic Overview: A Regioselective, Two-Step Approach

The synthesis of the target library is most efficiently achieved through a sequential nucleophilic aromatic substitution (SNAr) strategy starting from the commercially available or readily synthesized 2,4-dichloroquinazoline.[5] This approach leverages the inherent differential reactivity of the C4 and C2 positions of the quinazoline ring.

The Principle of Regioselectivity: The carbon at the 4-position of 2,4-dichloroquinazoline is significantly more electrophilic than the carbon at the 2-position. This heightened reactivity is well-documented and has been rationalized by Density Functional Theory (DFT) calculations, which show the C4 position to have a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for initial nucleophilic attack.[6][7] This electronic preference allows for a controlled, stepwise introduction of two different amino-nucleophiles.

Our three-stage strategy is as follows:

  • Stage A: Preparation of the Key Precursor. Synthesis of the 2,4-dichloroquinazoline starting material from accessible precursors like anthranilic acid.[8][9][10]

  • Stage B: First Nucleophilic Substitution (C4-Amination). A regioselective reaction at the C4 position with a diverse panel of primary or secondary amines to generate a library of 2-chloro-4-aminoquinazoline intermediates.

  • Stage C: Second Nucleophilic Substitution (C2-Piperidinylation). Introduction of the piperidine moiety at the C2 position. This step typically requires more forcing conditions, as the electron-donating nature of the C4-amino substituent deactivates the ring toward subsequent nucleophilic attack.[11][12]

G cluster_0 Stage A: Precursor Synthesis cluster_1 Stage B: Library Generation (C4) cluster_2 Stage C: Final Product (C2) A Anthranilic Acid B 2,4-Quinazolinedione A->B + KOCN C 2,4-Dichloroquinazoline B->C + POCl3/SOCl2 D 2-Chloro-4-aminoquinazoline (Intermediate Library) C->D + R1R2NH (Amine Library) Regioselective SNAr (Mild Conditions) E 4-Amino-2-(piperidin-1-yl)quinazoline (Final Library) D->E + Piperidine SNAr (Forcing Conditions)

Caption: Overall synthetic workflow for the focused library.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and moisture-sensitive and should be handled with extreme care.

Protocol 1: Synthesis of 2,4-Dichloroquinazoline (Precursor)

This protocol outlines the synthesis from anthranilic acid. While 2,4-dichloroquinazoline is commercially available, this procedure is valuable for large-scale needs or when starting from substituted anthranilic acids.

  • Part A: Synthesis of Quinazoline-2,4(1H,3H)-dione

    • Suspend anthranilic acid (1.0 eq) in water.

    • Add a solution of potassium cyanate (1.5 eq) in water dropwise to the suspension.[5][8]

    • Adjust the pH to 9-12 with an aqueous base (e.g., NaOH solution) and stir at 60-80 °C for 4-6 hours.

    • Cool the reaction mixture in an ice bath and acidify with concentrated HCl to a pH of ~2-3 to precipitate the product.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield quinazoline-2,4(1H,3H)-dione.

  • Part B: Chlorination to 2,4-Dichloroquinazoline

    • To a flask charged with quinazoline-2,4(1H,3H)-dione (1.0 eq), carefully add phosphorus oxychloride (POCl₃, 5-10 eq) under an inert atmosphere (N₂ or Ar).[10][13]

    • Add a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a base like N,N-diisopropylethylamine (DIPEA).[9][10]

    • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The resulting precipitate is collected by filtration, washed with cold water and a cold solution of saturated sodium bicarbonate, and then dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to give pure 2,4-dichloroquinazoline.

Protocol 2: General Procedure for Regioselective C4-Amination (Intermediate Library)

This general protocol can be applied to a variety of primary and secondary amines to generate the intermediate library.

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol, ethanol, or dioxane (approx. 0.1-0.2 M concentration).[12][14][15]

  • Reagent Addition: Add the desired amine (R¹R²NH, 1.0-1.2 eq) to the solution. For amine hydrochlorides, or to scavenge the HCl byproduct, add a non-nucleophilic base such as DIPEA or triethylamine (Et₃N) (1.5 eq).[6]

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reactivity of the amine dictates the required temperature; less nucleophilic amines may require heating.[6][14]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent), observing the consumption of the 2,4-dichloroquinazoline starting material. Reactions are typically complete within 2-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration and wash with cold solvent.

    • If no precipitate forms, concentrate the mixture under reduced pressure.

    • Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the pure 2-chloro-4-aminoquinazoline intermediate.

Protocol 3: General Procedure for C2-Piperidinylation (Final Library)
  • Reaction Setup: Dissolve the 2-chloro-4-aminoquinazoline intermediate (1.0 eq) from the previous step in a high-boiling point solvent like dioxane or ethanol.[12]

  • Reagent Addition: Add piperidine (1.5-3.0 eq). The use of excess piperidine can serve as both the nucleophile and the base.

  • Reaction Conditions: Heat the mixture to reflux for 6-24 hours. The deactivation of the quinazoline ring by the C4-substituent necessitates these more forcing conditions.[12]

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Treat the residue with water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product via silica gel column chromatography or recrystallization to yield the target 4-amino-2-(piperidin-1-yl)quinazoline.

Mechanistic Insights: The SNAr Pathway

The substitutions at both C4 and C2 proceed via a well-established two-step addition-elimination mechanism, also known as the SNAr pathway.[16][17]

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon (C4 or C2), breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The initial, faster attack at C4 is the kinetically favored pathway.[6][11]

Meisenheimer Complex (Resonance Stabilized)

]; "Product" [label="2-Chloro-4-aminoquinazoline", shape=box, style="rounded,filled", fillcolor="#E8F0FE"];

"Start" -> "Intermediate" [label="+ R1R2NH\n(Addition)"]; "Intermediate" -> "Product" [label="- Cl-\n(Elimination)"]; }

Caption: The Addition-Elimination (SNAr) Mechanism at C4.

Characterization and Data Management

Rigorous characterization is essential to confirm the identity and purity of each compound in the synthesized library.

Technique Purpose Expected Observations for a 4-amino-2-(piperidin-1-yl)quinazoline
¹H NMR Structural ElucidationSignals for the quinazoline aromatic protons (typically δ 7.0-8.5 ppm), protons from the C4-amino substituent, and characteristic piperidine ring protons (broad signals at approx. δ 1.6-1.8 ppm and δ 3.6-3.9 ppm).[18][19]
¹³C NMR Carbon Skeleton ConfirmationDistinct signals for the quinazoline core carbons, including the substituted C2 and C4 atoms (often downfield, δ 155-165 ppm), and signals for the piperidine carbons.[19][20]
Mass Spec (MS) Molecular Weight VerificationThe molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target compound.[18][20]
HPLC Purity AssessmentA single major peak in the chromatogram indicates high purity (typically >95% for screening assays).
Example Data Table for a Hypothetical Library Member:
Compound IDR¹R²NH UsedFinal StructureYield (%)Purity (HPLC)m/z [M+H]⁺
QZ-Pip-001Benzylamine4-benzylamino-2-(piperidin-1-yl)quinazoline78%98.2%319.19
QZ-Pip-002Morpholine4-morpholino-2-(piperidin-1-yl)quinazoline85%99.1%299.18
QZ-Pip-003Aniline4-anilino-2-(piperidin-1-yl)quinazoline72%97.5%305.17

Conclusion

The synthetic strategy and detailed protocols provided in this guide offer a reliable and scientifically sound method for the construction of a 4-amino-2-(piperidin-1-yl)quinazoline library. By understanding the principles of regioselectivity and the nuances of the SNAr mechanism, researchers can efficiently generate a diverse set of novel molecules. These compounds, originating from a scaffold with proven therapeutic relevance, serve as excellent candidates for biological screening in the pursuit of new therapeutic agents for a variety of diseases, including cancer and infectious diseases.[21][22][23]

References

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • CN101475537A - Prepar
  • Scheme 11 Synthesis of 2,4-dichloroquinazoline - ResearchGate. [Link]

  • CN102584721A - Synthetic method of 2,4-dichloroquinazoline deriv
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. [Link]

  • Synthesis of 2,4-dichloroquinazoline 11. Reagents and conditions: (i)... - ResearchGate. [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine - SciSpace. [Link]

  • The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects - ResearchGate. [Link]

  • Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed. [Link]

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. [Link]

  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection - ACS Publications. [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate. [Link]

  • synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents - ResearchGate. [Link]

  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity - ACS Publications. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring - Chemistry Stack Exchange. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC. [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. [Link]

  • The proposed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues using CuI as a catalyst. - ResearchGate. [Link]

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature - Chemistry Stack Exchange. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. [Link]

  • Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC. [Link]

  • Identification and characterization of amino-piperidinequinolones and quinazolinones as MCHr1 antagonists - PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. [Link]

  • Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF QUINAZOLINONE-HYDRAZIDE ANALOGUES: STRUCTURE ACTIVITY RELATIONSHIP (SAR) STUDIES OF ANTI - Indo American Journal of Pharmaceutical Research. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. [Link]

Sources

Application Note & Protocols: Strategic Experimental Design for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern medicinal chemistry, providing the fundamental logic for transforming a biologically active "hit" compound into a viable drug candidate.[1][2][3] This process systematically investigates how modifications to a molecule's chemical structure influence its biological activity, selectivity, and pharmacokinetic properties.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic design and execution of SAR studies. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a robust and efficient path from hit-to-lead and through lead optimization.[6][7] We present detailed protocols for compound synthesis and management, in vitro biological evaluation, and physicochemical profiling, alongside best practices for data integration and analysis.

The Foundational Principles of SAR

The central premise of SAR is that a molecule's three-dimensional structure, including the specific arrangement of atoms and functional groups, dictates its properties and interactions with biological systems like enzymes and receptors.[1] Consequently, even minor structural alterations can lead to significant changes in biological activity, potency, selectivity, metabolic stability, and toxicity.[1] An effective SAR campaign is not a random walk through chemical space but a deliberate, iterative process aimed at building a comprehensive understanding of the molecular features essential for the desired therapeutic effect, often referred to as the "pharmacophore".[1][3]

The primary objectives of an SAR study are to precisely identify which parts of a molecule can be modified to improve key drug-like properties, including:

  • Potency: The concentration of a compound required to produce a specific biological effect (e.g., IC50, EC50).

  • Selectivity: The compound's ability to interact with the intended target over other, off-target proteins, which is crucial for minimizing side effects.[7][8]

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion profile of a compound, which determines its bioavailability and duration of action.[9]

  • Toxicity: The potential for the compound to cause adverse effects.[3]

Strategic Planning for an SAR Campaign

A successful SAR study begins with a clear strategy. The design choices depend heavily on the starting point (e.g., a high-throughput screening hit) and the ultimate goal (e.g., a preclinical candidate).

The Iterative Nature of SAR

SAR exploration is a cyclical process of design, synthesis, testing, and analysis.[5][8] Each cycle builds upon the knowledge gained from the previous one, guiding the design of the next set of compounds.[5][10] This iterative refinement is the engine of lead optimization, progressively enhancing the compound's profile against multiple parameters.[11]

Iterative_SAR_Cycle cluster_0 The Iterative SAR Cycle Design Design - Analyze previous data - Formulate hypothesis - Select new modifications Synthesize Synthesize - Parallel synthesis - SAR by catalog - Custom synthesis Design->Synthesize New Analogs Test Test - In vitro potency/selectivity - ADMET assays - Physicochemical properties Synthesize->Test Compound Plate Analyze Analyze - Correlate structure & activity - Identify trends & cliffs - Update SAR model Test->Analyze Raw Data Analyze->Design Actionable Insights

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Compound Selection and Library Design Strategy

The core of experimental SAR is the design of a focused set of analog compounds. The goal is to systematically probe the structure to understand the contribution of different subgroups.

  • Systematic Analoging: This involves making discrete, logical changes to a lead compound. For example, if a phenyl ring is present, analogs would be synthesized where the substituent on the ring is moved (ortho, meta, para positions) or its electronic nature is changed (e.g., from a methyl to a chloro group). This helps to map the steric and electronic requirements of the binding pocket.

  • Scaffold Hopping: This strategy involves replacing the central core structure (scaffold) of the molecule while retaining the key functional groups that interact with the target.[8][11] This is a powerful technique for discovering novel chemical series with improved properties or a more favorable intellectual property (IP) position.

  • Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's ADME profile without losing potency.[8][11] For instance, replacing a metabolically liable ester group with a more stable amide.

  • Focused Library Design: Rather than synthesizing one compound at a time, parallel synthesis techniques can be used to create a small, focused library of 100-500 compounds around a common scaffold.[12][13] This approach allows for a more efficient exploration of the design hypothesis.[12] Computational methods, such as docking and pharmacophore modeling, are often used to prioritize which compounds to include in the library.[14][15][16]

Core Experimental Protocols

The trustworthiness of an SAR campaign hinges on the quality and reproducibility of its experimental data. The following protocols represent self-validating systems for generating reliable data.

Protocol 3.1: Compound Acquisition and Management

A. SAR by Catalog This is a rapid and cost-effective method for initial SAR exploration that leverages commercially available analogs of a hit compound.[17]

  • Define Search Query: Use the structure of the initial hit compound as the basis for a similarity or substructure search in commercial databases (e.g., Enamine, ChemDiv).[17]

  • Set Filters: Apply physicochemical property filters (e.g., molecular weight, cLogP) to ensure the selected compounds have drug-like properties.[15]

  • Prioritize and Purchase: Select a diverse set of 20-50 close analogs that probe key positions on the molecule.

  • Quality Control: Upon receipt, verify the identity and purity of all compounds (e.g., via LC-MS and NMR) before biological testing.

B. Parallel Synthesis for Focused Libraries This protocol outlines a general workflow for creating a focused library using parallel synthesis.[18]

  • Reaction Planning: Select a robust chemical reaction that works for a wide range of building blocks and is amenable to a multi-well plate format (e.g., amide coupling, Suzuki coupling).

  • Reagent Preparation: Prepare stock solutions of the common scaffold and a diverse set of building blocks in an appropriate solvent.

  • Automated Dispensing: Use automated liquid handlers to dispense the scaffold and unique building blocks into the wells of a 96-well reaction block.

  • Reaction and Workup: Add reagents, seal the plate, and perform the reaction under controlled conditions (e.g., heating, shaking). Perform a parallel workup, such as solid-phase extraction (SPE), to purify the products.

  • Analysis and Plating: Analyze a subset of wells by LC-MS to confirm reaction success. Normalize the concentration of all successful products and create a final assay-ready plate.

Protocol 3.2: In Vitro Biological Assay for Potency (Enzyme Inhibition IC50)

This protocol describes a generic biochemical assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a target enzyme. The principles can be adapted for other assay types (e.g., receptor binding).

  • Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, and a stock solution of the enzyme's substrate.

  • Compound Plating (Dose-Response):

    • Create a 10-point, 3-fold serial dilution of each test compound in DMSO in a 96-well or 384-well plate. Typical starting concentrations are 10-100 µM.

    • Include a positive control (a known inhibitor) and a negative control (DMSO vehicle only) on every plate.

  • Assay Execution:

    • Transfer a small volume (e.g., 1-5 µL) of the serially diluted compounds into the final assay plate.

    • Add the enzyme solution to all wells and incubate for a set period (e.g., 15 minutes at room temperature) to allow compound-enzyme binding.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Signal Detection: Allow the reaction to proceed for a defined time, then measure the output signal (e.g., fluorescence, absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average of the negative control wells to 100% activity and the positive control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[19]

    • Self-Validation: A valid assay run should have a robust signal-to-background ratio and a Z'-factor > 0.5. The IC50 of the control compound should be within a consistent range across multiple runs.[19]

Protocol 3.3: Physicochemical & Early ADMET Profiling

Integrating ADMET and physicochemical data early in the process is critical to avoid optimizing for potency at the expense of drug-like properties.[9]

A. Metabolic Stability Assay (Liver Microsomes)

  • Compound Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes (human, rat) and a cofactor (NADPH) to initiate metabolism.

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and half-life of the compound.

B. Lipophilicity (logD) Measurement

  • Method: Use a validated HPLC method with a C18 column and a gradient of acetonitrile in a pH 7.4 buffer.

  • Calibration: Run a set of standard compounds with known logD values to create a calibration curve of retention time vs. logD.

  • Sample Analysis: Inject the test compound and record its retention time.

  • Calculation: Use the calibration curve to calculate the logD of the test compound from its retention time.

Data Analysis, Interpretation, and Visualization

The power of SAR comes from integrating diverse datasets to form a cohesive picture.

The SAR Table

The most fundamental tool for SAR analysis is a well-structured table that consolidates data from multiple experiments. This allows for easy comparison and identification of trends.

Table 1: Example SAR Data for a Fictional Kinase Inhibitor Series

Compound IDR1 GroupR2 GroupIC50 (nM)Selectivity vs. Kinase BMicrosomal Half-life (min)logD (pH 7.4)
LEAD-01HH15010x53.5
AN-024-FH7515x83.6
AN-034-ClH5012x73.9
AN-044-MeOH3008x< 23.2
AN-054-F2-pyridyl6050x252.8
AN-064-F3-pyridyl8030x222.9

From this table, a researcher can quickly deduce that a 4-halo substitution at R1 improves potency (AN-02, AN-03 vs. LEAD-01), while an electron-donating group is detrimental (AN-04). Furthermore, adding a nitrogen-containing heterocycle at R2 (AN-05, AN-06) significantly improves metabolic stability and selectivity while lowering lipophilicity.

From Experimental SAR to Predictive QSAR

The experimental data generated through SAR studies is invaluable for building Quantitative Structure-Activity Relationship (QSAR) models.[20][21] These computational models use statistical methods to correlate chemical structure with biological activity, enabling the prediction of properties for virtual compounds before they are synthesized.[7][22] This integration accelerates the drug discovery process by prioritizing the synthesis of compounds most likely to succeed.[7]

SAR_to_QSAR_Workflow cluster_1 Experimental SAR Cycle cluster_2 Computational QSAR Cycle Exp_Data Experimental Data (IC50, Selectivity, logD, etc.) SAR_Table SAR Table & Analysis (Identify trends, cliffs, pharmacophore) Exp_Data->SAR_Table Model_Build Build QSAR Model (Train on experimental data) SAR_Table->Model_Build Input for Training New_Analogs Design & Synthesize New Analogs New_Analogs->Exp_Data Test Predict Predict Activity (Screen virtual library with QSAR model) Model_Build->Predict Virtual_Lib Virtual Library (Generate millions of virtual compounds) Virtual_Lib->Predict Prioritize Prioritize Candidates (Select top-scoring virtual compounds) Predict->Prioritize Prioritize->New_Analogs Guide Next Synthesis

Caption: Workflow integrating experimental SAR with computational QSAR modeling.

Conclusion and Future Directions

A well-designed SAR study is a multidimensional optimization process that balances potency, selectivity, and ADMET properties.[6] By employing an iterative strategy grounded in high-quality, reproducible experimental data, research teams can efficiently navigate the complex path of drug discovery. The integration of traditional medicinal chemistry strategies with modern computational tools, including the increasing use of artificial intelligence and machine learning, continues to enhance the predictive power of SAR analysis, ultimately accelerating the delivery of new, effective, and safe medicines.[3][7]

References

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Retrieved from [Link]

  • ACS Publications. (2020, January 15). Computational Method for Structure-Based Analysis of SAR Transfer. ACS Publications. Retrieved from [Link]

  • Chemspace. (2025, October 2). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. Retrieved from [Link]

  • Fiveable. (2025, August 15). Lead discovery and optimization. Fiveable. Retrieved from [Link]

  • Patsnap. (2025, May 21). What are the methods of lead optimization in drug discovery?. Patsnap Synapse. Retrieved from [Link]

  • Infinix Bio. (2026, February 7). Understanding Lead Optimization Principles: Key Strategies for Successful Drug Development. Infinix Bio. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, February 15). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Custom Compound Library Design. Charles River Laboratories. Retrieved from [Link]

  • University of Bonn. (n.d.). Computational Methods for Structure-Activity Relationship Analysis and Activity Prediction. bonndoc. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Compound Library Design. Sygnature Discovery. Retrieved from [Link]

  • Patsnap. (2025, May 21). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery?. Patsnap Synapse. Retrieved from [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. ProtoQSAR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Design and Application of Target-Focused Compound Libraries. PMC. Retrieved from [Link]

  • PubMed. (2020, February 13). Computational Method for Structure-Based Analysis of SAR Transfer. PubMed. Retrieved from [Link]

  • Vaia. (2024, September 5). Structure-Activity Relationship: Importance & Uses. Vaia. Retrieved from [Link]

  • Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. Retrieved from [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Drug Design Org. Retrieved from [Link]

  • Monash University. (2020, June 15). Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility. Retrieved from [Link]

  • Frontiers. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. Retrieved from [Link]

  • Books. (2008, September 29). Chapter 9: Compound Library Design – Principles and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 9. Compound Library Design – Principles and Applications. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical property distributions for sets of compounds selected in SARConnect. Retrieved from [Link]

  • ResearchGate. (n.d.). The iterative process of rational drug design is depicted. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Iterative DeepSARM Modeling for Compound Optimization. ResearchGate. Retrieved from [Link]

  • Longdom Publishing. (2022, October 21). Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. Longdom Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput in vitro assays most commonly used to perform an SAR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Refine and Strengthen SAR-Based Read-Across by Considering Bioactivation and Modes of Action. PMC. Retrieved from [Link]

  • Oxford Academic. (2000, July 15). Practice of Structure Activity Relationships (SAR) in Toxicology. Oxford Academic. Retrieved from [Link]

  • National University of Singapore. (n.d.). Interpreting SAR Images. CRISP. Retrieved from [Link]

  • Geofem. (2025, May 13). Unlocking the Potential of SAR Data Analysis: Techniques and Applications. Geofem. Retrieved from [Link]

  • MDPI. (2019, July 5). Towards Sentinel-1 SAR Analysis-Ready Data: A Best Practices Assessment on Preparing Backscatter Data for the Cube. MDPI. Retrieved from [Link]

  • SciSpace. (n.d.). Evolving Drug Design Methodology: from QSAR to AIDD. SciSpace. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, December 9). Parallel Synthesis and Library Design. Retrieved from [Link]

  • NASA Earthdata. (2025, March 24). SAR Image Interpretation. NASA Earthdata. Retrieved from [Link]

  • Chemspace. (n.d.). Hit Identification Hit Expansion, SAR by catalog Hit-to-Lead Lead Optimization Target Analysis Preclinical Studies. Chemspace. Retrieved from [Link]

  • PubMed. (2008, June 15). Recent advances in QSAR and their applications in predicting the activities of chemical molecules, peptides and proteins for drug design. PubMed. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the structure-activity relationship SAR in drug design?. Patsnap Synapse. Retrieved from [Link]

  • Abrigo. (2024, October 18). Mastering SAR narratives: Examples & best practices. Abrigo. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Operations for SAR Support. Assay Guidance Manual. Retrieved from [Link]

  • SpringerLink. (n.d.). Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. SpringerLink. Retrieved from [Link]

  • Technology Networks. (n.d.). Structure Activity Relationship Analysis and Development. Technology Networks. Retrieved from [Link]

  • PubMed. (2015, October 15). Structural activity relationship analysis (SAR) and in vitro testing reveal the anti-ageing potential activity of acetyl aspartic acid. PubMed. Retrieved from [Link]

  • SpiroChem. (n.d.). SAR Elucidation. SpiroChem. Retrieved from [Link]

Sources

Application Note: Functionalization of the C4 Position of the Quinazoline Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of kinase inhibitors, including the blockbuster EGFR inhibitors Gefitinib , Erlotinib , and Lapatinib .

The C4 position is the primary vector for functionalization. The electronic deficiency of the pyrimidine ring (N1 and N3) renders the C4 carbon highly electrophilic, making it the strategic entry point for introducing diversity. While Nucleophilic Aromatic Substitution (


) remains the industry workhorse, recent advances in transition-metal catalysis and direct C-H activation have expanded the synthetic toolkit, allowing for the installation of carbon-carbon (C-C) bonds and alkyl groups that were previously difficult to access.

This guide provides three validated protocols for C4 functionalization, moving from classical substitution to modern radical-mediated activation.

Mechanistic Grounding: The C4 Electrophile

To optimize reaction conditions, one must understand the underlying electronics. The quinazoline ring system consists of a benzene ring fused to a pyrimidine ring.

  • N1 and N3 Inductive Effect: The electronegative nitrogen atoms pull electron density away from the C4 carbon.

  • Leaving Group Activation: In 4-chloroquinazoline, the C-Cl bond is activated. The intermediate Meisenheimer complex formed during

    
     is stabilized by the resonance capabilities of the N3 nitrogen.
    
  • Protonation: Under acidic conditions (used in Minisci reactions), protonation at N1/N3 further depletes electron density, making C4 susceptible to nucleophilic radical attack.

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Formation of C-N bonds (Anilines, Aliphatic amines). Standard: Synthesis of 4-aminoquinazolines (e.g., Gefitinib intermediates).[1][2][3]

Strategic Overview

This is the most robust method. The reaction proceeds via an addition-elimination mechanism. The key challenge is the hydrolytic instability of the 4-chloroquinazoline intermediate, which reverts to the inactive quinazolinone if moisture is present.

Experimental Workflow (Gefitinib-style Coupling)

Reagents:

  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 equiv)

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

  • Base: None (if HCl salt is desired) or

    
     (if free base is required)
    

Step-by-Step Protocol:

  • Preparation: Dissolve 4-chloro-6,7-dimethoxyquinazoline (10 mmol) in anhydrous IPA (50 mL). Ensure glassware is oven-dried to prevent hydrolysis.

  • Addition: Add 3-chloro-4-fluoroaniline (11 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (82°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The product is significantly more polar than the starting chloride.

  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt.

    • Filter the solid and wash with cold IPA (2 x 10 mL) and diethyl ether (2 x 20 mL).

    • Yield: Typically 85–95%.

  • Free Base Conversion (Optional): Suspend the salt in EtOAc and wash with saturated aqueous

    
    . Dry organic layer over 
    
    
    
    and concentrate.
Pathway Visualization

SNAr_Pathway Figure 1: Mechanism of SNAr functionalization at C4. Note the critical chlorination step. Start Quinazolin-4(3H)-one (Precursor) Chlorination Chlorination (POCl3, reflux) Start->Chlorination Activation Intermediate 4-Chloroquinazoline (Electrophile) Chlorination->Intermediate -HCl, -PO2Cl Transition Meisenheimer Complex Intermediate->Transition + Amine (R-NH2) Product 4-Aminoquinazoline (e.g., Gefitinib Core) Transition->Product - HCl (Aromatization)

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Application: Formation of C-C bonds (Aryl, Heteroaryl, Alkenyl). Standard: Installation of biaryl systems at C4.

Strategic Overview

When a carbon substituent is required at C4,


 fails. Palladium catalysis is necessary. The oxidative addition of Pd(0) into the C4-Cl bond is facile due to the electron-deficient nature of the heterocycle.
Experimental Workflow

Reagents:

  • Substrate: 4-Chloroquinazoline (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times.

  • Loading: Add 4-chloroquinazoline (1.0 mmol), phenylboronic acid (1.2 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Solvent System: Add 1,4-Dioxane (10 mL) and 2M

    
     (1.0 mL).
    
    • Critical Step: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (prevents homocoupling of boronic acid).

  • Reaction: Heat to 90°C for 6–12 hours.

  • Work-up:

    • Cool to RT. Dilute with EtOAc (30 mL) and water (10 mL).

    • Separate layers.[4] Extract aqueous layer with EtOAc.

    • Wash combined organics with brine, dry over

      
      .
      
    • Purify via flash chromatography (Hexane/EtOAc gradient).

Catalytic Cycle Visualization

Suzuki_Cycle Figure 2: Pd(0) Catalytic Cycle for C4-Arylation. Oxidative addition is facilitated by the electron-poor ring. Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-Cl Species) Pd0->OxAdd + 4-Cl-Quinazoline TransMet Transmetallation (Pd-Ar Species) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Arylquinazoline RedElim->Product Release

Protocol C: Direct C-H Functionalization (Minisci Reaction)

Application: Direct alkylation (Methyl, Ethyl, Isopropyl) without pre-halogenation. Standard: Late-stage functionalization of the quinazoline core.[5][6]

Strategic Overview

The Minisci reaction utilizes carbon-centered radicals that attack the protonated (most electron-deficient) form of the heterocycle. This avoids the need for a 4-chloro precursor, allowing functionalization of the parent quinazoline.

Experimental Workflow

Reagents:

  • Substrate: Quinazoline (1.0 equiv)

  • Radical Source: Pivalic acid (for t-butyl) or corresponding carboxylic acid (3.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (2.0 equiv)
    
  • Catalyst: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (20 mol%)
    
  • Solvent: 10% TFA in Water/Acetonitrile (1:1) or biphasic

    
    [7]
    

Step-by-Step Protocol:

  • Dissolution: Dissolve quinazoline (0.5 mmol) and pivalic acid (1.5 mmol) in the solvent mixture (5 mL).

  • Acidification: Add Trifluoroacetic acid (TFA) (0.1 mL) to protonate the N1/N3 positions.

  • Catalyst: Add

    
     (17 mg, 0.1 mmol).
    
  • Initiation: Heat to 50–70°C. Add

    
     (228 mg, 1.0 mmol) dissolved in water dropwise over 10 minutes.
    
    • Note: Evolution of

      
       gas will be observed (decarboxylation).
      
  • Work-up:

    • Basify with 1M NaOH (pH > 9).

    • Extract with DCM (3 x 10 mL).

    • Purify via chromatography.[4]

Radical Pathway Visualization

Minisci_Pathway Figure 3: Minisci Radical Alkylation Mechanism. Silver catalysis generates the radical species. Start Carboxylic Acid (R-COOH) Oxidation Oxidative Decarboxylation (Ag+/S2O8) Start->Oxidation Radical Alkyl Radical (R•) Oxidation->Radical - CO2 Attack Radical Addition at C4 Radical->Attack Heterocycle Protonated Quinazoline (H+) Heterocycle->Attack ReAromatization Oxidative Re-aromatization Attack->ReAromatization Radical Cation Final 4-Alkylquinazoline ReAromatization->Final - H+

Data Summary & Troubleshooting

Comparative Analysis of Methods
Feature

(Method A)
Pd-Coupling (Method B)Minisci C-H (Method C)
Bond Formed C-N, C-O, C-SC-C (Aryl, Alkenyl)C-C (Alkyl)
Precursor 4-Chloroquinazoline4-ChloroquinazolineQuinazoline (H)
Key Reagent Amine / BaseBoronic Acid / PdAcid / Persulfate / Ag
Atom Economy HighModerateHigh (Direct H replacement)
Main Limitation Moisture sensitivity of ClCost of Pd, O2 sensitivityRegioselectivity (C2 vs C4)
Troubleshooting Guide
  • Problem: Hydrolysis of 4-chloroquinazoline back to quinazolinone.

    • Solution: Ensure all solvents for Method A and B are anhydrous. Store the chloro-intermediate under Nitrogen or use immediately after synthesis.

  • Problem: Low yield in Suzuki coupling (Homocoupling).

    • Solution: Inadequate degassing. Sparge solvents with Argon for at least 15 mins. Use freeze-pump-thaw for sensitive substrates.

  • Problem: C2 vs C4 Selectivity in Minisci.

    • Solution: C4 is generally more reactive due to higher electrophilicity in the protonated state. If C2 alkylation is observed, increase steric bulk on the radical source or block C2.

References

  • BenchChem. Application Notes and Protocols for 4-Aminoquinazoline Derivatives in Medicinal Chemistry.Link

  • Kabri, Y. et al. Microwave-assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. PMC NIH. Link

  • Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Duncton, M. A. Minisci reactions: Versatile C-H functionalization for medicinal chemists. Med. Chem. Commun. Link

  • Maskrey, T. S. et al. A New Synthesis of Gefitinib.[2] Synlett.[2][8] Link

Sources

PARP-1 inhibitor assay with 4-Chloro-2-(piperidin-1-yl)quinazoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Throughput Screening and Characterization of 4-Chloro-2-(piperidin-1-yl)quinazoline Analogs as Potent PARP-1 Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Executive Summary

Poly (ADP-ribose) polymerase 1 (PARP-1) is a cornerstone of the DNA damage response (DDR), and its inhibition has emerged as a powerful therapeutic strategy, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2][3] This application note provides a comprehensive guide to the screening and characterization of a promising class of novel inhibitors: 4-Chloro-2-(piperidin-1-yl)quinazoline analogs. The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its broad range of biological activities and its presence in several approved cancer therapies.[4][5] We present a detailed, field-tested protocol for a robust, high-throughput biochemical assay to determine the inhibitory potency (IC50) of these compounds. This guide is designed for senior application scientists and researchers, focusing not just on the procedural steps but on the underlying scientific principles, causality behind experimental choices, and methods for ensuring data integrity and validation.

The Scientific Rationale: Targeting PARP-1 in Oncology

PARP-1: The Guardian of the Genome

PARP-1 is a critical nuclear enzyme that acts as a DNA nick sensor.[2] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[6][7] This PARylation event serves as a scaffold to recruit other key DNA repair proteins, such as XRCC1, to facilitate the base excision repair (BER) pathway.[8]

The Dual Mechanism of PARP Inhibitors (PARPi)

Modern PARP inhibitors (PARPi) exhibit a dual mechanism of action that underpins their clinical efficacy:

  • Catalytic Inhibition: PARPi competitively bind to the NAD+ binding pocket of the PARP-1 enzyme, preventing the synthesis of PAR chains. This halts the recruitment of downstream repair factors.[8]

  • PARP Trapping: Perhaps more critically, the binding of the inhibitor "traps" the PARP-1 protein on the DNA at the site of the break.[6][8] When a replication fork encounters this trapped PARP-DNA complex, it collapses, converting a relatively benign SSB into a highly cytotoxic double-strand break (DSB).[2][8]

In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic catastrophe and selective cell death—a concept known as synthetic lethality .[2][9]

cluster_0 Standard DNA Repair Pathway cluster_1 Action of PARP Inhibitors SSB Single-Strand Break (SSB) PARP1_rec PARP-1 Recruitment SSB->PARP1_rec PARylation PARP-1 auto-PARylation (NAD+ → PAR) PARP1_rec->PARylation Trapping PARP-1 Trapping on DNA PARP1_rec->Trapping Enhanced by PARPi XRCC1 Recruitment of XRCC1 & Repair Factors PARylation->XRCC1 PARPi Quinazoline Analog (PARP Inhibitor) PARylation->PARPi Catalytic Inhibition Repair Successful SSB Repair XRCC1->Repair Replication Replication Fork Collision Trapping->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_deficient HR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) DSB->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Caption: Mechanism of PARP-1 action and inhibition.

Assay Principle and Design Considerations

To effectively screen our 4-Chloro-2-(piperidin-1-yl)quinazoline analogs, we require an assay that is sensitive, reproducible, and scalable for high-throughput screening (HTS). A homogeneous (no-wash) biochemical assay measuring PARP-1 enzymatic activity is the ideal choice.

The selected protocol is a fluorometric assay that quantifies the amount of nicotinamide (NAM) produced as a byproduct of NAD+ cleavage by PARP-1.[10] This provides a direct, positive-signal readout of enzyme activity. The workflow involves incubating recombinant human PARP-1 with activated DNA (to stimulate the enzyme), the test inhibitor, and NAD+. A developer reagent is then added, which contains nicotinamidase to convert the generated NAM into ammonia and a fluorescent product, which is then quantified. The signal is directly proportional to PARP-1 activity, allowing for precise measurement of inhibition.

Why this method?

  • Direct Measurement: It directly measures a product of the enzymatic reaction, providing a true assessment of catalytic activity.

  • High Signal-to-Background: Fluorometric readouts typically offer high sensitivity and a wide dynamic range.

  • HTS Compatibility: The homogeneous format minimizes pipetting steps, making it easily adaptable for 384-well plates and automated liquid handlers.

  • Avoids Labeled Substrates: Unlike assays using biotinylated NAD+, this method avoids potential steric hindrance issues from labeled substrates and eliminates wash steps.[10]

Detailed Protocols

Materials and Equipment

Reagents:

  • Recombinant Human PARP-1 Enzyme (e.g., Sigma-Aldrich, Cat. # 17-10149 or similar)[10]

  • Activated DNA (e.g., nuclease-treated salmon testes DNA)

  • β-Nicotinamide Adenine Dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Olaparib (as a positive control inhibitor)

  • 4-Chloro-2-(piperidin-1-yl)quinazoline analog library

  • DMSO (ACS grade, for compound dilution)

  • Fluorometric PARP-1 Assay Kit containing Developer Reagent and NAM Standard (e.g., based on Sigma-Aldrich Cat. # 17-10149)[10]

  • Black, flat-bottom 96- or 384-well assay plates

Equipment:

  • Fluorescence microplate reader with excitation/emission filters ~485/530 nm

  • Multi-channel pipettes

  • Plate shaker

  • Incubator set to 25°C

Experimental Workflow

start Start prep Prepare Reagents: - Serial dilute compounds - Prepare master mixes start->prep plate Plate Assay: - Add compounds/controls - Add PARP-1 Enzyme prep->plate incubate1 Pre-incubate 10 min @ 25°C plate->incubate1 initiate Initiate Reaction: Add NAD+ Substrate incubate1->initiate incubate2 Incubate 60 min @ 25°C initiate->incubate2 develop Stop & Develop: Add Developer Reagent incubate2->develop incubate3 Incubate 15 min @ 25°C develop->incubate3 read Read Plate (Fluorescence) incubate3->read analyze Data Analysis: - Calculate % Inhibition - Determine IC50 read->analyze end End analyze->end

Caption: High-level workflow for the PARP-1 inhibitor assay.
Protocol 1: Reagent and Compound Plate Preparation

Causality Note: Preparing compounds and master mixes in advance is crucial for minimizing variability and ensuring accurate timing during the assay.

  • Compound Dilution:

    • Prepare a 10 mM stock solution of each 4-Chloro-2-(piperidin-1-yl)quinazoline analog and the Olaparib control in 100% DMSO.

    • Create a serial dilution series for each compound. For a typical 10-point curve, perform 1:3 serial dilutions from a starting concentration of 1 mM down to ~50 nM in 100% DMSO.

    • Prepare an intermediate dilution plate by diluting the DMSO serial dilutions 1:50 into PARP Assay Buffer. This creates a 10X final concentration stock with a consistent 2% DMSO concentration. This step is critical to prevent DMSO from exceeding 1% in the final reaction, which can inhibit enzyme activity.[10]

  • Assay Plate Mapping:

    • Design a plate map that includes wells for:

      • Blanks (No Enzyme): Assay Buffer only.

      • 100% Activity Control: Buffer + Enzyme + 2% DMSO (no inhibitor).

      • Test Compounds: Buffer + Enzyme + 10X compound dilutions.

      • Positive Control: Buffer + Enzyme + 10X Olaparib dilutions.

  • Compound Plating:

    • Using a multi-channel pipette, add 5 µL of the 10X compound/control solutions from the intermediate plate to the corresponding wells of the final black assay plate.

Protocol 2: Enzymatic Reaction and Detection

This protocol is based on a final reaction volume of 50 µL.

  • Enzyme Addition:

    • Prepare a 2.5X working solution of PARP-1 enzyme in ice-cold PARP Assay Buffer.

    • Add 20 µL of the 2.5X PARP-1 solution to all wells except the "Blank" wells. To the "Blank" wells, add 20 µL of Assay Buffer.

    • Tap the plate gently and pre-incubate for 10 minutes at 25°C. This allows the inhibitors to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Prepare a 2X working solution of β-NAD+ in PARP Assay Buffer (final concentration in-well should be ~500 µM).

    • Initiate the reaction by adding 25 µL of the 2X NAD+ solution to all wells.

    • Immediately mix the plate on a plate shaker for 30 seconds.

  • Enzymatic Incubation:

    • Incubate the plate for 60 minutes at 25°C. Protect the plate from light. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate consumption).

  • Signal Development:

    • Stop the reaction and develop the signal by adding 20 µL of the Developer Reagent to all wells.

    • Shake the plate for 1 minute.

    • Incubate for an additional 15 minutes at 25°C, protected from light.

  • Data Acquisition:

    • Read the fluorescence on a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

Data Analysis and Validation

Calculating IC50 Values
  • Background Subtraction: Average the fluorescence values from the "Blank" wells and subtract this value from all other wells.

  • Percent Inhibition Calculation: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

  • Dose-Response Curve: Plot the % Inhibition versus the log[Inhibitor Concentration].

  • IC50 Determination: Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Data Presentation and Interpretation

The results for a hypothetical series of analogs can be summarized to identify promising candidates for further study.

Compound IDR1 SubstitutionR2 SubstitutionIC50 (nM)
Olaparib (Reference)(Reference)5.2
QZ-Pip-01 HH150.7
QZ-Pip-02 4-FluoroH45.3
QZ-Pip-03 H3-Methyl98.6
QZ-Pip-04 4-Fluoro3-Methyl12.1

This hypothetical data suggests that a fluoro-substitution at the 4-position of the quinazoline ring and a methyl group at the 3-position of the piperidine ring may be beneficial for inhibitory activity.

Ensuring Trustworthiness: The Self-Validating System

The integrity of this assay relies on its internal controls:

  • Blank Control: Defines the noise floor of the assay.

  • 100% Activity Control: Defines the maximum signal window.

  • Olaparib Control: The calculated IC50 for the reference compound must fall within an acceptable range (e.g., 3-10 nM) for the assay run to be considered valid. This confirms that the enzyme, substrate, and detection system are all performing as expected.

For HTS validation, the Z'-factor should be calculated using the 100% activity and blank controls. A Z'-factor > 0.5 indicates an excellent assay with a large signal window and low variability, making it suitable for reliably identifying active compounds.

cluster_0 Substitution Points cluster_1 Hypothetical SAR Trends scaffold Core Scaffold: 4-Chloro-2-(piperidin-1-yl)quinazoline R1 R1 (Quinazoline Ring) scaffold->R1 R2 R2 (Piperidine Ring) scaffold->R2 SAR1 Electron-withdrawing groups at R1 (e.g., -F, -Cl) may increase potency. R1->SAR1 SAR2 Small alkyl groups at R2 (e.g., -CH3) may improve binding. R2->SAR2 SAR3 Bulky groups at R2 (e.g., -tButyl) may cause steric clash. R2->SAR3

Caption: Logical diagram for exploring Structure-Activity Relationships (SAR).

Conclusion and Future Directions

This application note provides a robust, validated, and high-throughput-compatible protocol for determining the inhibitory activity of novel 4-Chloro-2-(piperidin-1-yl)quinazoline analogs against PARP-1. By understanding the scientific principles behind each step and incorporating rigorous controls, researchers can confidently identify and rank potent inhibitors from chemical libraries.

Compounds identified as hits in this biochemical assay (e.g., with IC50 values < 50 nM) should be advanced to the next stage of the drug discovery cascade, which includes:

  • Orthogonal Assays: Confirming activity using a different assay format, such as a PARP-trapping assay.[11]

  • Selectivity Profiling: Testing against other PARP family members (e.g., PARP-2) to determine isoform selectivity.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit PARP activity in a cellular context (e.g., by measuring PAR levels via Western Blot or ELISA) and to potentiate the cytotoxicity of DNA-damaging agents in relevant cancer cell lines (e.g., BRCA-mutant breast or ovarian cancer cells).[12][13]

This systematic approach ensures that the most promising chemical matter is advanced toward preclinical development, with the ultimate goal of developing next-generation targeted therapies for cancer patients.

References

  • Z. Brown, et al. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. [Link]

  • Y. Wang, et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Advances. [Link]

  • Y. Wang, et al. (2017). Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. European Journal of Medicinal Chemistry. [Link]

  • G. Narasimhan, et al. (2025). Computational design and structural insights into quinazoline-based lead molecules for targeting PARP10 in cancer therapy. Journal of Molecular Graphics and Modelling. [Link]

  • S. K. Ramadan, et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. [Link]

  • P. Sharma, et al. (2022). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Research Journal of Pharmacy and Technology. [Link]

  • A. J. Telli, et al. (2016). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Therapeutic Advances in Medical Oncology. [Link]

  • C. J. Lord & A. Ashworth. (2021). PARP Inhibitors – Trapped in a Toxic Love Affair. Cancer Research. [Link]

  • Y. Sun, et al. (2020). Molecular mechanism of PARP inhibitor resistance. Oncoscience. [Link]

  • A. M. Gonzalez-Billalabeitia, et al. (2023). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. International Journal of Molecular Sciences. [Link]

  • BPS Bioscience. PARP1 Homogenous Assay Kit. Product Information Sheet. [Link]

  • Z. Pinter, et al. (2012). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology. [Link]

  • Alfa Cytology. PARP Activity Assay Service. Service Page. [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Product Information Sheet. [Link]

  • S. Das, et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One. [Link]

  • C. A. Iglehart, et al. (2009). Novel Inhibitors of PARP 1 and PARP 2 identified using a cell-based screen in yeast. Yeast. [Link]

  • K. K. Hanzlikova, et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]

  • G. N. Ravani, et al. (2020). Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • BMG LABTECH. PARP assay for inhibitors. Application Note. [Link]

  • H. Zhang, et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • M. Guleria, et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Letters in Drug Design & Discovery. [Link]

  • BPS Bioscience. Setting a Trap for PARP1 and PARP2. White Paper. [Link]

  • A. A. El-Sayed, et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. [Link]

  • Y. Li, et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Quinazoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility issues of quinazoline derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with compound precipitation and inconsistent results. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these common hurdles and ensure the integrity of your experimental data.

Introduction: The Quinazoline Solubility Conundrum

Quinazoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, a significant portion of these promising molecules are plagued by poor aqueous solubility.[3] This intrinsic characteristic often leads to their classification as Biopharmaceutics Classification System (BCS) Class II or IV compounds, posing a considerable challenge for in vitro and in vivo studies.[3]

Inaccurate concentrations due to precipitation can lead to misleading structure-activity relationships (SAR), false negatives, and poor reproducibility.[4][5] This guide will equip you with the knowledge and practical strategies to proactively address and overcome these solubility-related obstacles.

Frequently Asked Questions (FAQs)

Q1: My quinazoline derivative precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I prevent this?

A1: This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in a polar aprotic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower.[6] The abrupt change in solvent polarity causes the compound to crash out of solution.

To mitigate this, consider the following:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a smaller volume of assay buffer containing a co-solvent or solubilizing agent before the final dilution into the bulk assay medium. This gradual change in the solvent environment can help keep the compound in solution.[4]

  • Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final concentration of the co-solvent (e.g., DMSO, ethanol) in your assay buffer can enhance the solubility of your compound.[7][8] However, be mindful of the potential effects of the solvent on your biological system.[4]

  • Pre-warming the Assay Buffer: While not universally effective, gently warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[6]

Q2: How does the pH of my assay buffer affect the solubility of my quinazoline derivative?

A2: The pH of the medium is a critical factor influencing the solubility of quinazoline derivatives.[9] Quinazolines contain basic nitrogen atoms that can be protonated at acidic pH.[9][10] This protonation results in the formation of a cationic salt, which is generally more soluble in aqueous solutions.[9][11] Conversely, at higher pH, the quinazoline derivative will likely exist in its neutral, free-base form, which is less water-soluble.[9] Therefore, adjusting the pH of your buffer, if permissible for your assay, can be a powerful tool to enhance solubility.[7][12]

Q3: Can I use surfactants or detergents to improve the solubility of my compound in a cell-based assay?

A3: While surfactants and detergents are effective solubilizing agents, their use in cell-based assays must be approached with caution.[12][13] Many detergents can disrupt cell membranes and lead to cytotoxicity, even at low concentrations.[13] For cell-based assays, it is generally preferable to explore other options first, such as pH adjustment, the use of less disruptive co-solvents, or complexation with cyclodextrins.[13] If you must use a surfactant, it is crucial to perform thorough cytotoxicity controls to determine a concentration that does not adversely affect your cells.[13]

Troubleshooting Guides

Issue 1: Compound Precipitation Observed During Incubation

Symptoms:

  • Visible precipitate in assay plates after a period of incubation.

  • Inconsistent or non-reproducible assay results over time.

  • Artifacts observed in imaging-based assays.

Potential Causes & Solutions:

  • Compound Instability: The compound may be degrading over time, leading to the formation of less soluble byproducts.

    • Solution: Assess the chemical stability of your compound under the assay conditions (temperature, light exposure, pH). Consider reducing the incubation time if possible.

  • Temperature Effects: Changes in temperature can affect solubility.[6]

    • Solution: Ensure a stable incubation temperature. Some compounds may be less soluble at 37°C over extended periods.[6]

  • Interaction with Media Components: The compound may be interacting with salts, proteins (especially in the presence of serum), or other components in the culture medium, forming insoluble complexes.[6]

    • Solution: Try reducing the serum concentration if your cells can tolerate it. Alternatively, consider using a serum-free medium for the duration of the compound treatment.

Issue 2: Inconsistent Potency (IC50/EC50) Values Across Experiments

Symptoms:

  • Significant variability in measured potency values for the same compound in replicate experiments.

  • Poor correlation between biochemical and cell-based assay results.[4]

Potential Causes & Solutions:

  • Inaccurate Stock Solution Concentration: The initial DMSO stock may not be fully dissolved, or precipitation may have occurred during storage or freeze-thaw cycles.[4]

    • Solution: Visually inspect your DMSO stock for any precipitate before use. If precipitate is present, gently warm the solution and sonicate to redissolve. It is also good practice to filter your stock solutions.

  • Exceeding the Kinetic Solubility Limit: The final concentration of your compound in the assay may be above its limit of solubility under the specific assay conditions.[14]

    • Solution: Determine the kinetic solubility of your compound in the assay buffer. This can be done by preparing a series of dilutions and visually inspecting for precipitation or by using nephelometry. Always work at concentrations below the measured solubility limit.

In-Depth Protocols & Methodologies

Protocol 1: Preparation of a Solid Dispersion to Enhance Solubility

Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic polymer matrix, which can improve wettability and dissolution.[2][3]

Objective: To prepare a solid dispersion of a poorly soluble quinazoline derivative using the solvent evaporation method.

Materials:

  • Quinazoline derivative

  • Hydrophilic carrier (e.g., Poloxamer 407, PVP K30)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble.

  • Rotary evaporator

Procedure:

  • Dissolution: Accurately weigh the quinazoline derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask with the aid of sonication or stirring.[3]

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature.[3]

  • Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the solid mass using a mortar and pestle and pass the resulting powder through a sieve to obtain a uniform particle size.[3]

  • Characterization:

    • Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.[2]

    • Characterize the solid-state properties using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug.[3]

    • Use Fourier-transform infrared spectroscopy (FTIR) to check for any interactions between the drug and the carrier.[3]

Protocol 2: Utilizing Cyclodextrins for Enhanced Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[3][15]

Objective: To prepare a stock solution of a quinazoline derivative with enhanced solubility using a cyclodextrin.

Materials:

  • Quinazoline derivative

  • β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)[16]

  • Aqueous buffer (pH relevant to the assay)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in the desired aqueous buffer. The concentration will depend on the specific cyclodextrin and the required solubility enhancement.

  • Complexation: Add the quinazoline derivative to the cyclodextrin solution.

  • Stirring/Sonication: Stir or sonicate the mixture for a sufficient period (can range from a few hours to overnight) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: Accurately determine the concentration of the solubilized quinazoline derivative in the filtrate using a suitable analytical method like HPLC-UV.

Visualizing Solubility Concepts

Diagram 1: The Impact of pH on Quinazoline Solubility

G cluster_0 Acidic pH (e.g., < 5) cluster_1 Neutral/Basic pH (e.g., > 7) a Quinazoline (Free Base) b Protonated Quinazoline (Salt Form) a->b + H+ c Higher Aqueous Solubility b->c d Quinazoline (Free Base) e Lower Aqueous Solubility d->e

Caption: pH-dependent ionization and its effect on quinazoline solubility.

Diagram 2: Troubleshooting Workflow for Compound Precipitation

G cluster_0 Initial Checks cluster_1 Formulation & Solvent Strategies cluster_2 Assay Condition Optimization start Precipitation Observed in Assay check_stock Inspect DMSO Stock for Precipitate start->check_stock check_conc Is Final Concentration Below Known Solubility Limit? start->check_conc serial_dilution Implement Serial Dilution check_stock->serial_dilution inc_cosolvent Increase Co-solvent % (Assay Permitting) check_conc->inc_cosolvent ph_adjust Adjust Buffer pH (Assay Permitting) serial_dilution->ph_adjust inc_cosolvent->ph_adjust use_cd Use Cyclodextrins ph_adjust->use_cd reduce_incubation Reduce Incubation Time use_cd->reduce_incubation reduce_serum Reduce Serum Concentration reduce_incubation->reduce_serum end Re-evaluate Assay Performance reduce_serum->end

Caption: A systematic approach to troubleshooting compound precipitation in biological assays.

Quantitative Data Summary

Formulation StrategyQuinazoline DerivativeImprovement in Solubility/BioavailabilityReference
Solid Dispersion Quinazolinone derivativeEnhanced in-vitro dissolution rate[2]
Nanonization Generic quinazoline derivativesSignificant improvement in dissolution and saturation solubility[3]
Complexation Quinazoline derivativeIncreased water solubility and bioavailability[15]

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives.
  • Benchchem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
  • (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • Al-Ostoot, F. H., et al. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews.
  • Charumanee, S., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Sci Pharm. Retrieved from [Link]

  • Rohe, A. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Retrieved from [Link]

  • Charumanee, S., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. PubMed. Retrieved from [Link]

  • Baluja, S., et al. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
  • (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations.
  • (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • Putchakayala, S. B. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. Retrieved from [Link]

  • Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]

  • (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Wager, T. T., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Opinion in Drug Discovery & Development.
  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Uddin, M. S., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. Retrieved from [Link]

  • Fourmentin, S. (2024). Cyclodextrin Solubility: Can Green Solvents Be the Solution?. Cyclodextrin News. Retrieved from [Link]

Sources

4-chloroquinazoline hydrolysis side reactions and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-chloroquinazoline hydrolysis side reactions and prevention Content type: Technical Support Center Guide

Topic: Hydrolysis Side Reactions, Prevention, and Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The "Hidden" Yield Killer

In the synthesis of kinase inhibitors (e.g., Gefitinib, Erlotinib) and other bioactive heterocycles, 4-chloroquinazoline is a linchpin intermediate. Its reactivity makes it excellent for Nucleophilic Aromatic Substitution (


), but this same reactivity renders it notoriously unstable in the presence of moisture.

The primary failure mode is hydrolysis , where atmospheric moisture or wet solvents compete with your amine nucleophile, converting the valuable 4-chloro intermediate back into the catalytically dead 4-hydroxyquinazoline (4(3H)-quinazolinone).

This guide synthesizes kinetic data and practical process experience to help you prevent, diagnose, and resolve this specific impurity profile.

Module 1: The Chemistry of Failure (Mechanism)

Q: Why is my reaction generating a white precipitate that isn't my product?

A: You are likely observing the formation of 4-hydroxyquinazoline (or 4-quinazolinone). The C4-position of the quinazoline ring is highly electrophilic due to the electron-withdrawing nature of the nitrogen atoms and the chlorine. While this facilitates the attack of your desired amine (


), it also makes the carbon susceptible to attack by water.

Even trace amounts of water (from the solvent, base, or atmosphere) act as a competing nucleophile. The hydrolysis product, 4-hydroxyquinazoline, is thermodynamically stable and typically insoluble in organic reaction media (DCM, THF, Dioxane), leading to its precipitation.

Mechanism of Competition: Aminolysis vs. Hydrolysis

The following diagram illustrates the bifurcation point where your yield is lost.

G SM 4-Chloroquinazoline (Electrophile) Inter_H Tetrahedral Intermediate (OH) SM->Inter_H k_hydrolysis Inter_N Tetrahedral Intermediate (NHR) SM->Inter_N k_aminolysis Water H2O (Impurity) Water->Inter_H Amine R-NH2 (Nucleophile) Amine->Inter_N Prod_OH 4-Hydroxyquinazoline (Dead End Impurity) Inter_H->Prod_OH -HCl Prod_Target 4-Aminoquinazoline (Target Drug Core) Inter_N->Prod_Target -HCl

Figure 1: Kinetic competition between the desired


 reaction (Green) and the parasitic hydrolysis pathway (Red).

Key Insight: The rate of reaction (


) depends heavily on the nucleophilicity of your amine versus water. If your amine is sterically hindered or electron-poor (e.g., an aniline), the relative rate of hydrolysis (

) becomes significant, requiring stricter anhydrous conditions [1, 2].

Module 2: Reaction Optimization (Prevention)

Q: How do I ensure "anhydrous" conditions sufficient to stop hydrolysis?

A: "Dry" is a relative term. For 4-chloroquinazoline, follow the Grade 3 Anhydrous Protocol .

The Grade 3 Anhydrous Protocol
ParameterSpecificationRationale
Solvent Water Content

Standard "anhydrous" bottles (often ~100 ppm) may be insufficient for slow reactions. Use freshly distilled solvents or molecular sieves (3Å or 4Å).
Atmosphere Nitrogen/Argon BalloonAtmospheric moisture is the most common contaminant. A simple drying tube is often inadequate for overnight refluxes.
Glassware Oven-dried (

)
Surface-adsorbed water on glass can initiate hydrolysis.
Base Selection Organic (DIPEA/Et3N)Avoid inorganic bases (e.g.,

) if they are hygroscopic or used in hydrated forms. If using inorganic bases, flame-dry them.

Q: Can I use alcohol solvents like Ethanol or Isopropanol?

A: Proceed with caution. While protocols often cite isopropanol (IPA) as a solvent for these reactions [3], alcohols are nucleophiles.

  • Risk: Formation of 4-alkoxyquinazoline ethers (e.g., 4-isopropoxyquinazoline) as a side product.

  • Mitigation: This is usually reversible or slower than aminolysis, but if your amine is unreactive, the ether byproduct will accumulate. For difficult amines, switch to non-nucleophilic polar aprotic solvents like THF, Dioxane, or DMF .

Q: My amine is a salt (e.g., Hydrochloride). Does this matter?

A: Yes. If you use an amine salt (


), you must add an extra equivalent of base to free the nucleophile.
  • Critical Step: Do not mix the 4-chloroquinazoline with the amine salt until the base has been added. The salt itself is acidic and can catalyze hydrolysis if water is present.

Module 3: Troubleshooting & Purification

Q: I see a new spot on TLC at the baseline. Is this my product?

A: Likely not.

  • 4-Chloroquinazoline: High

    
     (Non-polar).
    
  • Target Product: Medium

    
    .
    
  • 4-Hydroxyquinazoline: Baseline (Very Polar/Insoluble).

Diagnostic Test: If the baseline spot does not move in 5% MeOH/DCM, it is likely the hydrolysis impurity.

The Rescue Mission: Purification Workflow

If hydrolysis has occurred, you do not necessarily need to toss the batch. The solubility difference is your friend.

Step 1: Filtration (The "Crash" Method) 4-Hydroxyquinazoline is often insoluble in Ether, Hexane, and DCM.

  • Protocol: Dilute your reaction mixture with diethyl ether or hexanes. The 4-hydroxy impurity typically precipitates as a white solid. Filter it off. The filtrate contains your product and unreacted starting material.

Step 2: Aqueous Wash (The pH Switch) 4-Hydroxyquinazoline has a pKa of ~9.8 (phenol-like). It can be deprotonated to become water-soluble.

  • Protocol:

    • Dissolve crude mixture in an organic solvent (EtOAc or DCM).

    • Wash with 0.5 M NaOH (rapidly). The 4-hydroxy impurity converts to the sodium salt and moves to the aqueous layer.

    • Warning: Do this quickly and with cold solutions. Prolonged exposure of your product (or unreacted 4-chloro) to strong base can induce further hydrolysis [4].

Step 3: Chromatography If the impurity persists, use a gradient.

  • Mobile Phase: 0-5% Methanol in Dichloromethane.

  • Note: 4-Hydroxyquinazoline will streak or stay at the top of the column.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / Impurities CheckTLC Check TLC (Compare with SM and Std) Start->CheckTLC SpotBaseline Major Spot at Baseline? CheckTLC->SpotBaseline SpotSM Significant SM Remaining? SpotBaseline->SpotSM No Hydrolysis Diagnosis: Hydrolysis (4-Hydroxyquinazoline) SpotBaseline->Hydrolysis Yes Incomplete Diagnosis: Incomplete Reaction SpotSM->Incomplete Yes Action1 Action: Filter Solid. Wash filtrate with 0.5M NaOH. Hydrolysis->Action1 Action2 Action: Increase Temp. Add Catalyst (NaI). Check Amine Stoichiometry. Incomplete->Action2

Figure 2: Logical workflow for diagnosing reaction failure based on Thin Layer Chromatography (TLC) evidence.

Module 4: Advanced FAQs

Q: Can I use microwave irradiation? A: Yes, and counter-intuitively, some protocols use water/THF mixtures for microwave synthesis [5].[1]

  • Why it works: The microwave energy accelerates the aminolysis (

    
    ) so significantly that it outcompetes the hydrolysis, even in the presence of water.
    
  • When to use: Only for difficult, electron-poor amines where thermal heating causes degradation before reaction.

Q: My 4-chloroquinazoline starting material turned yellow/brown in the bottle. Is it still good? A: It is degrading. 4-chloroquinazoline releases HCl as it hydrolyzes, which autocatalyzes further decomposition.

  • Fix: Recrystallize from Hexane/EtOAc before use. If it is a liquid/oil, distill it under reduced pressure. Never use degraded starting material , as the HCl present will consume your amine nucleophile.

References

  • BenchChem. Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives.

  • Mendoza, R. et al. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 2018.

  • Lameira, J. et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI, 2024.

  • Castro, E.A. et al. Kinetics of reactions in heterocycles. Journal of the Chemical Society B, 1971.

  • Freitas, L.B.O. et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[2][3] Beilstein Journal of Organic Chemistry, 2021.

Sources

Minimizing impurity formation in the synthesis of 2,4-disubstituted quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Impurity Formation in


 and Coupling Workflows
Audience:  Medicinal Chemists & Process Development Scientists
Core Concept: The Electronic Bias (The "Why")

Before troubleshooting, you must master the electronic landscape of the quinazoline ring.[1] The 2,4-dichloroquinazoline scaffold is not symmetric.

  • The C4 Position (Kinetic Trap): The C4 carbon is highly electrophilic due to the combined inductive effect of N3 and the resonance contribution where the negative charge localizes on N1. It has the highest LUMO coefficient. Substitution here is fast and often exothermic.

  • The C2 Position (Thermodynamic Challenge): The C2 carbon is less electrophilic. Once a nucleophile is installed at C4 (especially an electron-donating amine), the ring becomes electron-rich, deactivating the C2 position further.

The Golden Rule of Purity: Control the kinetics at C4 to prevent bis-substitution, then force the thermodynamics at C2 to drive completion.

Troubleshooting Guide (Q&A)
Issue 1: "I'm seeing >5% bis-substituted byproduct (2,4-diamino) during the first substitution."

Diagnosis: Your reaction conditions are too energetic. The nucleophile is overcoming the activation energy barrier for the C2 position before the C4 starting material is consumed.

Corrective Actions:

  • Temperature Control: This is the primary lever. C4 substitution often proceeds at 0°C to Room Temperature (RT) . If you are heating to reflux immediately, stop.

  • Stoichiometry: Do not use a large excess of amine in Step 1. Use 0.95 to 1.05 equivalents . If the amine is cheap, use 1.0 eq; if precious, use 0.95 eq of the quinazoline to ensure the amine is fully consumed, leaving unreacted dichloro (which is easier to remove than the bis-product).

  • Base Choice: Switch to a bulky, non-nucleophilic base like DIPEA (Hünig's base) instead of Triethylamine (

    
    ). 
    
    
    
    can sometimes act as a nucleophile, forming quaternary ammonium salts that complicate the profile.
Issue 2: "My starting material is turning into a white solid that won't react (Hydrolysis)."

Diagnosis: You have formed 2-chloro-4(3H)-quinazolinone . 2,4-Dichloroquinazoline is extremely moisture-sensitive. The C4-Cl bond hydrolyzes rapidly in the presence of atmospheric moisture, especially under acidic conditions (autocatalysis by HCl byproduct).

Corrective Actions:

  • The "Dry Start" Protocol: Dry your glassware in an oven (>120°C). Use anhydrous solvents (THF, DCM, or Toluene) from a solvent system or fresh molecular sieves.

  • HCl Scavenging: The reaction produces HCl.[1][2] If not neutralized, it catalyzes hydrolysis. Ensure your base (DIPEA/

    
    ) is present before adding the nucleophile.
    
  • Quality Check: Run a TLC of your starting material. If a baseline spot exists before you even start, repurify your 2,4-dichloroquinazoline by recrystallization (from dry hexane/EtOAc) or sublimation.

Issue 3: "Step 2 (C2 substitution) is stalling at 60% conversion."

Diagnosis: Electronic deactivation. The amine installed at C4 is donating electron density into the ring, making C2 sluggish.

Corrective Actions:

  • Solvent Switch: Switch from THF/DCM to high-boiling polar solvents like n-Butanol, DMAc, or NMP .

  • Thermal Push: C2 substitution often requires 80°C – 120°C .

  • Acid Catalysis (The "Pro-Tip"): If basic conditions fail, switch to acidic conditions (e.g., 1.0 eq HCl in Dioxane/IPA). Protonation of the N1/N3 ring nitrogens renders the C2 carbon significantly more electrophilic. Note: This works best for aniline nucleophiles.

Master Protocol: The "Kinetic Control" Method

This protocol is designed to validate regioselectivity and minimize purification losses.

Step 1: C4-Selective Substitution (


) 
  • Reagents: 2,4-Dichloroquinazoline (1.0 eq), Nucleophile A (Aniline/Amine, 1.0 eq), DIPEA (1.2 eq), Anhydrous THF (10 V).

  • Procedure:

    • Dissolve 2,4-dichloroquinazoline in THF under

      
       atmosphere. Cool to 0°C .
      
    • Add DIPEA.[1]

    • Add Nucleophile A dropwise over 30 minutes. Slow addition prevents localized high concentrations that lead to bis-substitution.

    • Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/HPLC.

    • Workup (Critical): Pour into cold water . The 2-chloro-4-substituted product usually precipitates. Filter and wash with cold water.[1] Avoid extraction if possible to prevent hydrolysis of the remaining C2-Cl.

    • Drying: Vacuum dry over

      
       to remove trace water before Step 2.
      

Step 2: C2-Forced Substitution

  • Reagents: Intermediate (from Step 1), Nucleophile B (1.2–1.5 eq),

    
     (2.0 eq) or CsF (for difficult substrates), DMAc or n-Butanol.
    
  • Procedure:

    • Suspend Intermediate and Base in solvent.

    • Add Nucleophile B.

    • Heat to 90°C – 110°C . Monitor for disappearance of the monochloro intermediate.

    • Purification: Upon completion, cool and pour into water. If solid forms, filter.[1][3] If oil forms, extract with EtOAc.[3]

Data & Impurity Profile

Table 1: Common Impurities and RRT (Relative Retention Time) Note: RRT values are illustrative and depend on specific method (C18, ACN/H2O).

Impurity TypeStructure DescriptionOriginPrevention Strategy
Hydrolysis A 2-chloro-4(3H)-quinazolinoneMoisture attack at C4 (Step 1)Anhydrous solvent; rapid handling.
Hydrolysis B 4-amino-2(1H)-quinazolinoneMoisture attack at C2 (Step 2)Dry intermediate thoroughly; avoid aqueous bases at high temp.
Regioisomer 4-chloro-2-aminoquinazolineInverse addition (C2 reacts first)Rare. Occurs if C4 is sterically blocked or using specific metal catalysts.
Bis-Substituted 2,4-diaminoquinazolineOver-reaction in Step 1Control Temp <20°C; Stoichiometry 1:1.
Dimer N-linked dimerAmine attacking two quinazoline ringsDilution (use >10 volumes solvent).
Visualizations
Diagram 1: Reaction Pathway & Selectivity Logic

QuinazolinePath Start 2,4-Dichloroquinazoline C4_Path Path A: C4 Attack (Kinetic Product) Start->C4_Path 0°C, Mild Base C2_Path Path B: C2 Attack (Thermodynamic/Rare) Start->C2_Path High Temp, Steric Block Hydrolysis Impurity: Quinazolinone (Moisture) Start->Hydrolysis H2O present Intermediate 2-Chloro-4-Substituted (Desired Intermediate) C4_Path->Intermediate Final 2,4-Disubstituted Quinazoline Intermediate->Final Step 2: Heat (>80°C) Strong Nucleophile BisSub Impurity: Bis-Substituted (Over-reaction) Intermediate->BisSub Excess Amine High Temp in Step 1

Caption: Kinetic preference for C4 substitution vs. potential impurity pathways.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Impurity/Issue Issue1 Bis-Substitution (>5%) Problem->Issue1 Issue2 No Reaction / Hydrolysis Problem->Issue2 Issue3 Stalled Step 2 Problem->Issue3 Sol1 Reduce Temp to 0°C Dropwise Addition Issue1->Sol1 Sol2 Dry Solvents Check Base Quality Issue2->Sol2 Sol3 Switch Solvent (n-BuOH) Increase Temp to 100°C Issue3->Sol3 Sol3b Try Acid Catalysis (HCl/Dioxane) Issue3->Sol3b

Caption: Decision matrix for resolving common synthetic bottlenecks.

References
  • Regioselectivity Mechanisms: Title: Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Source: BenchChem Technical Guides.
  • Theoretical Insights (DFT/LUMO)

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: N
    • URL:[Link]

  • Synthesis of Gefitinib (Case Study)

    • Title: Process for synthesis of gefitinib and impurity profiling.[4][5]

    • Source: ResearchG
    • URL:[Link]

  • General Quinazoline Synthesis Review

    • Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
    • Source: Frontiers in Chemistry.
    • URL:[Link]

Sources

Scaling up the synthesis of 4-Chloro-2-(piperidin-1-yl)quinazoline for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2-(piperidin-1-yl)quinazoline Synthesis Ticket ID: SC-QNZ-4CL-2PIP Status: Open Priority: High (In Vivo Study Timeline) Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Regioselectivity Trap

Before proceeding with scale-up, we must address the most common failure mode for this specific scaffold.

CRITICAL WARNING: You cannot synthesize 4-Chloro-2-(piperidin-1-yl)quinazoline by reacting 2,4-dichloroquinazoline with piperidine.

  • The Trap: Nucleophilic aromatic substitution (

    
    ) on 2,4-dichloroquinazoline occurs preferentially at the C4 position  due to the higher electrophilicity at C4 compared to C2.
    
  • The Result: Direct reaction yields the reverse isomer: 2-chloro-4-(piperidin-1-yl)quinazoline.

  • The Solution: You must install the piperidine at C2 before establishing the chlorine at C4. This requires a stepwise approach via a 2-(piperidin-1-yl)quinazolin-4(3H)-one intermediate.

Part 1: Validated Synthetic Route (Visualized)

The following workflow contrasts the "Dead End" route with the "Validated Scale-Up" route.

G Start_Wrong Starting Material: 2,4-Dichloroquinazoline Wrong_Product MAJOR PRODUCT (Undesired): 2-Chloro-4-(piperidin-1-yl)quinazoline Start_Wrong->Wrong_Product + Piperidine (C4 Selective SNAr) Start_Right Starting Material: 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one Step1 Step 1: S-Methylation (MeI, NaOH) Start_Right->Step1 Step2 Step 2: Displacement (Piperidine, Reflux) Step1->Step2 Intermediate CRITICAL INTERMEDIATE: 2-(piperidin-1-yl)quinazolin-4(3H)-one Step2->Intermediate Step3 Step 3: Chlorination (POCl3, Base) Intermediate->Step3 Deoxychlorination Target TARGET MOLECULE: 4-Chloro-2-(piperidin-1-yl)quinazoline Step3->Target Strict Quench Control

Figure 1: Comparative workflow showing the failure of direct substitution (Red) and the necessity of the stepwise oxidative chlorination route (Green/Blue).

Part 2: Scale-Up Protocol (Step-by-Step)

This protocol is optimized for 50–100g batches.

Phase 1: Synthesis of Intermediate 2-(piperidin-1-yl)quinazolin-4(3H)-one

Rationale: We utilize the "S-Methyl" route. The methylthio group at C2 is a superior leaving group for amines compared to the oxo group, allowing mild displacement by piperidine without affecting the C4-carbonyl.

  • S-Methylation: Suspend 2-thioxo-2,3-dihydroquinazolin-4(1H)-one in aqueous NaOH. Add Methyl Iodide (1.1 eq) at 0°C. Stir at RT for 2h. Precipitate with acid or filtration.[1] Yields 2-(methylthio)quinazolin-4(3H)-one.

  • Displacement: Dissolve the S-methyl intermediate in Ethanol or Diglyme. Add Piperidine (3.0 eq). Reflux for 12–18h.

    • Monitoring: Evolution of methanethiol (stench) indicates progress. Use a scrubber (bleach trap).

    • Isolation: Cool to 0°C. The product, 2-(piperidin-1-yl)quinazolin-4(3H)-one , usually precipitates. Filter and wash with cold ethanol.

Phase 2: Chlorination (The Critical Step)

Rationale: Converting the C4-carbonyl to C4-Cl requires


. This step is hazardous on scale and prone to "stalling" if Vilsmeier adducts are not managed.

Reagents:

  • Substrate: 2-(piperidin-1-yl)quinazolin-4(3H)-one (1.0 eq)

  • Reagent:

    
     (Phosphorus Oxychloride) (5.0 – 8.0 eq)
    
  • Catalyst:

    
    -Dimethylaniline (1.0 eq) or DIPEA.
    

Protocol:

  • Setup: Use a dry reactor with a reflux condenser and caustic scrubber (for HCl gas).

  • Addition: Charge solid substrate. Add

    
     slowly at RT. Add base.[1][2][3][4][5][6][7]
    
  • Reaction: Heat to reflux (105°C) for 2–4 hours.

    • Checkpoint: The suspension should turn into a clear, dark solution.

    • QC: Aliquot into MeOH (forms methyl ether) -> check HPLC. Disappearance of starting material is key.

  • Workup (DANGER ZONE):

    • Remove excess

      
       via vacuum distillation (rotary evaporator with dry ice trap) before quenching. This reduces the exotherm.
      
    • The "Drowning" Quench: Pour the concentrated residue slowly into a vigorously stirred mixture of DCM and Ice/aq. NaHCO3 .[1][3]

    • Note: Never add water to the residue. Always add residue to water/ice.

  • Isolation: Separate organic layer (DCM). Dry over

    
    . Concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc. Avoid silica columns if possible (acidic silica can hydrolyze the C4-Cl).

Part 3: Troubleshooting Guide (FAQ)

These solutions address specific tickets received from process chemistry teams.

Issue #1: "My product reverts to the starting material during workup."
  • Diagnosis: Hydrolysis of the C4-Cl bond.[8] The 4-chloroquinazoline moiety is an imidoyl chloride equivalent; it is highly susceptible to hydrolysis in acidic or aqueous media, regenerating the quinazolinone.

  • Fix:

    • Speed: Perform the aqueous quench/extraction rapidly (< 15 mins).

    • pH Control: Ensure the aqueous layer remains basic (pH 8–9) using

      
       or 
      
      
      
      . Do not use strong acid washes.
    • Drying: Dry the organic layer thoroughly (

      
      ) before evaporation.[3] Traces of water + heat = Hydrolysis.
      
Issue #2: "The reaction mixture turned into a black tar/solid and stuck."
  • Diagnosis: Polymerization or "Vilsmeier salt" precipitation. If

    
     is used without a solvent, the intermediate phosphorylated species can precipitate and overheat locally.
    
  • Fix:

    • Solvent: Use Chlorobenzene or Toluene as a co-solvent (5 volumes) to maintain agitation.

    • Catalysis: Ensure

      
      -dimethylaniline is used. It solubilizes the HCl formed and catalyzes the chloride transfer.
      
Issue #3: "HPLC shows a peak with M+14 mass (Methyl ether)."
  • Diagnosis: You used Methanol for the LCMS sample prep or during workup.

  • Mechanism: The 4-chloro group is so reactive it reacts with Methanol to form the 4-methoxy derivative.

  • Fix: Use Acetonitrile/Water (no alcohol) for analytical sample preparation. This confirms your product is actually the Chloride, not that you synthesized the wrong molecule.

Part 4: In Vivo Quality Specifications

For animal studies, chemical purity is not enough. You must control specific impurities that affect toxicology.

ParameterSpecificationReason
Purity (HPLC) > 98.0%Avoid off-target effects from regioisomers.
Residual POCl3/Phosphates < 100 ppmHighly toxic; causes necrosis at injection site.
Residual Solvents < ICH LimitsDCM/Toluene must be removed (high vac drying).
Salt Form Free Base or HCl4-Cl-quinazolines are often unstable as HCl salts (hygroscopic/hydrolytic). Free base is preferred for storage , converted to salt immediately before dosing.
Endotoxin < 10 EU/mgMandatory if administering IV.

References

  • Regioselectivity of Quinazolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: Molecules (MDPI), 2024.
    • URL:[Link]

    • Relevance: Confirms C4 selectivity of 2,4-dichloroquinazoline, valid
  • Chlorination Protocols

    • Title: POCl3 chlorination of 4-quinazolones.[3]

    • Source: Journal of Organic Chemistry, 2011.[2]

    • URL:[Link]

    • Relevance: Defines the kinetics and base-catalysis requirements for converting quinazolinones to chloroquinazolines.
  • Alternative C2-Functionalization

    • Title: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.
    • Source: Beilstein Journal of Organic Chemistry, 2024.
    • URL:[Link]

    • Relevance: Discusses the difficulty of C2 modification and alternative leaving groups (sulfinates/azides) if the S-methyl route fails.

Sources

Stability issues of 4-Chloro-2-(piperidin-1-yl)quinazoline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-Chloro-2-(piperidin-1-yl)quinazoline

Executive Technical Summary

Compound: 4-Chloro-2-(piperidin-1-yl)quinazoline CAS: 134962-82-6 Core Reactivity Profile: This molecule belongs to the class of 4-haloquinazolines .[1] While the piperidine ring at the C2 position acts as an electron-donating group (EDG) via resonance, partially stabilizing the pyrimidine ring, the chlorine atom at the C4 position remains highly electrophilic. Consequently, this compound is kinetically unstable in protic media , susceptible to nucleophilic aromatic substitution (


), and prone to hydrolysis.

Critical Warning: The C4-Cl bond is a "hotspot" for nucleophilic attack.[1] In aqueous buffers or protic solvents (MeOH, EtOH), the chlorine is readily displaced by hydroxyl or alkoxyl groups, converting the active compound into its inactive quinazolinone derivative (M-18 mass shift).

Solubility & Solvent Selection Guide

Q: What is the optimal solvent for preparing stock solutions? A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Why: DMSO is a polar aprotic solvent.[2] It dissolves the quinazoline core effectively without acting as a nucleophile (unlike alcohols) or providing a proton source for hydrolysis (unlike water).

  • Protocol: Prepare stocks at 10–50 mM. Vortex vigorously.

  • Storage: Store aliquots at -20°C or -80°C. Do not subject to repeated freeze-thaw cycles, as condensation introduces water.[1]

Q: Can I use Ethanol or Methanol? A: Not recommended for storage.

  • Risk: Primary alcohols can act as nucleophiles.[1] Over time, or with slight heating, the solvent can displace the chloride, forming the corresponding ether (4-methoxy- or 4-ethoxy-2-(piperidin-1-yl)quinazoline).[1]

  • Exception: These solvents are acceptable for immediate use in reactions where the temperature is kept low (<0°C) or if the turnover is rapid, but they are chemically incompatible for long-term stability.

Solvent Compatibility Matrix

SolventSuitabilityRisk FactorMechanism of Failure
DMSO (Anhydrous) High LowN/A (Stable if dry)
DMF (Anhydrous) Medium Low/MedDecomposition of DMF to amines can trigger substitution.[1]
Ethanol/Methanol Low HighSolvolysis (

) forms 4-alkoxy derivatives.[1]
Water/PBS Zero CriticalRapid hydrolysis to 4-hydroxyquinazoline (precipitate).[1]

Hydrolytic Stability & Degradation Mechanism[1]

Q: I see a precipitate when I dilute my DMSO stock into PBS. Is this normal? A: Yes, this is likely a combination of poor solubility and chemical degradation .

  • Solubility Crash: The lipophilic chloro-quinazoline core is poorly soluble in water.[1] Rapid dilution often causes immediate precipitation.[1]

  • Chemical Hydrolysis: Upon contact with water (especially at pH > 7), the hydroxide ion (

    
    ) or water molecule attacks the electrophilic C4 position. The chloride leaves, and the molecule tautomerizes to the thermodynamic sink: 2-(piperidin-1-yl)quinazolin-4(3H)-one .[1] This byproduct is often highly insoluble and biologically inactive.
    

Q: How do I detect this degradation on LC-MS? A: Look for a mass shift of approximately -18 Da .[1]

  • Parent Mass: ~247.7 Da (Cl isotope pattern prominent).

  • Hydrolysis Product: ~229.3 Da (Loss of Cl [35.5], Gain of OH [17.0]).

  • Note: You may also see a peak at M+14 or M+28 if you used Methanol or Ethanol, indicating solvolysis.

Mechanism of Hydrolysis (Visualized)

HydrolysisMechanism Figure 1: Hydrolytic Degradation Pathway of 4-Chloroquinazolines Compound 4-Chloro-2-(piperidin-1-yl)quinazoline (Electrophilic C4) Transition Tetrahedral Intermediate (Unstable) Compound->Transition + H2O / OH- (Nucleophilic Attack) Product 2-(piperidin-1-yl)quinazolin-4(3H)-one (Inactive / Precipitate) Transition->Product - HCl (Elimination)

Figure 1: The electrophilic C4 carbon is attacked by water, displacing chloride and forming the stable quinazolinone.

Troubleshooting & FAQs

Q: My assay requires an aqueous buffer. How do I proceed? A: You must minimize the "residence time" of the compound in the buffer before the assay event.

  • Protocol: Prepare a 1000x stock in DMSO.

  • Step: Dilute into buffer immediately before addition to the well/reaction.

  • Limit: Do not store the diluted aqueous solution for >30 minutes.

  • Verification: Run a control LC-MS of the buffer solution at T=0 and T=60 min to quantify the hydrolysis rate.

Q: The compound turned slightly yellow in the freezer. Is it bad? A: Slight yellowing often indicates trace oxidation or hydrolysis (releasing HCl, which can protonate the piperidine).

  • Action: Check purity via LC-MS. If purity is >95%, it is likely usable. If a significant "M-18" peak exists, repurify or discard.[1]

  • Prevention: Store under inert gas (Argon/Nitrogen) to exclude moisture.

Q: Can I use this compound to synthesize 4-amino derivatives? A: Yes, that is its primary utility.[1]

  • Tip: Use a non-nucleophilic base (like DIPEA or TEA) in an aprotic solvent (THF, Dioxane, or DMF).

  • Avoid: Do not use alcohols as solvents unless you want the alkoxy derivative. Do not use aqueous bases (NaOH) unless you accept competitive hydrolysis.

References

  • Mechanistic Insight into Quinazoline Substitution

    • Sánchez, P., et al. (2018). "Nucleophilic aromatic substitution of 4-chloroquinazoline: Kinetics and mechanism." ResearchGate.[1]

  • General Stability of 4-Anilinoquinazolines

    • Militaru, A., et al. (2011).[3] "Time Stability Studies of Quinazoline Derivative." Letters in Drug Design & Discovery.

  • Solvent Effects on 4-Chloroquinazolines

    • BenchChem Technical Support.[1][2] "Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives."

  • Crystal Structure & Interactions (Analogous Systems)

    • MDPI Crystallography. (2025). "Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline." MDPI.

Disclaimer: This guide is based on the intrinsic chemical properties of the 4-chloroquinazoline pharmacophore.[1] Always perform a neat LC-MS purity check before starting critical experiments.

Sources

Technical Support Center: Quinazoline Bioavailability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinazoline Optimization Hub

Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry & Formulation Division) Ticket ID: QNZ-BIO-404

Introduction: The "Brick Dust" Paradox

You are likely here because your quinazoline-based inhibitor shows nanomolar potency (


) in enzymatic assays but fails to achieve therapeutic plasma exposure in rodent PK studies.

The Diagnosis: Quinazolines are classically "Brick Dust" molecules. Their planar, bicyclic aromatic structure encourages strong


-

stacking interactions, leading to high crystal lattice energy. While this stability is excellent for shelf-life, it is catastrophic for oral bioavailability. Furthermore, the N1 and N3 nitrogens act as weak bases, creating a pH-dependent solubility profile that often leads to precipitation in the intestinal environment (pH 6.5–7.4).

This guide provides troubleshooting workflows to transition your compound from a "crystallography ornament" to a bioavailable drug candidate.

Module 1: Solubility & Dissolution Troubleshooting

Issue: "My compound dissolves in 0.1N HCl but precipitates immediately in phosphate buffer."

Root Cause: Quinazolines typically have a pKa between 4.0 and 5.5. They are ionized and soluble in the stomach (pH 1.2) but rapidly de-ionize and crash out as free base upon entering the duodenum (pH 6.8). This is the "Spring and Parachute" failure—you have the spring (dissolution in stomach) but no parachute (precipitation inhibition in intestine).

Workflow: The pH-Shift Dissolution Assay

Do not rely on standard equilibrium solubility. You must mimic the transit time.

Protocol:

  • Gastric Phase: Dissolve 10 mg of compound in 20 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C. Stir for 30 mins.

  • Intestinal Transition: Add 20 mL of 2x concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) buffered to pH 6.8.

  • Sampling: Aliquot every 5 minutes for 60 minutes. Filter (0.22 µm) and analyze via HPLC.

Data Interpretation:

ObservationDiagnosisRecommended Fix
Immediate Precipitation (< 5 min) High Lattice Energy (Brick Dust)Amorphous Solid Dispersion (ASD) or Lipid Formulation.
Slow Precipitation (> 45 min) Metastable Zone Width is wideSalt Formation (Mesylate/Tosylate) or Co-crystals .
No Dissolution in SGF Extreme Lipophilicity (LogP > 5)Nanomilling or SEDDS (Self-Emulsifying Drug Delivery Systems).
Visualizing the Formulation Decision Matrix

FormulationDecision Start Compound Properties CheckTm Check Melting Point (Tm) Start->CheckTm HighTm Tm > 200°C (Brick Dust) CheckTm->HighTm LowTm Tm < 200°C (Grease Ball) CheckTm->LowTm CheckLogP Check LogP HighTm->CheckLogP Salt Strategy: Salt Formation (Mesylate/HCl) HighTm->Salt If dose is low Lipid Strategy: Lipid Formulation (SEDDS) LowTm->Lipid HighLogP LogP > 5 Nano Strategy: Nanocrystals HighLogP->Nano ModLogP LogP < 5 ASD Strategy: Amorphous Solid Dispersion (HPMC-AS / PVPVA) ModLogP->ASD

Figure 1: Decision matrix for formulation selection based on physicochemical properties. High melting point quinazolines often require ASDs to break the crystal lattice.

Module 2: Permeability & Efflux (The Hidden Barrier)

Issue: "Solubility is high, but oral bioavailability ( ) remains < 10%."

Root Cause: Many quinazolines are substrates for P-glycoprotein (P-gp/MDR1) . Even if the drug dissolves, P-gp pumps it back into the intestinal lumen.[1] This is common in quinazolines with basic amines (e.g., piperazine tails).

Troubleshooting: The Caco-2 Efflux Check

Protocol:

  • Culture Caco-2 cells to confluence (21 days).

  • Measure transport in two directions: Apical-to-Basolateral (

    
    ) and Basolateral-to-Apical (
    
    
    
    ).
  • Calculate Efflux Ratio (ER):

    
    .
    

Interpretation:

  • ER > 2.0: Significant efflux liability.

  • ER < 2.0: Passive diffusion dominates.

The Fix: If ER > 2.0, you have two options:

  • Chemical: Cap the basic amine or introduce steric hindrance near the P-gp binding motif (often the quinazoline core itself).

  • Formulation: Use excipients that inhibit P-gp.[2][3]

    • Vitamin E TPGS

    • Pluronic P85

    • Cremophor EL

Module 3: Advanced Formulation Protocol

Solution: Amorphous Solid Dispersion (ASD)

For "Brick Dust" Quinazolines (High Tm, Low Solubility)

This method forces the quinazoline into a high-energy amorphous state, stabilized by a polymer to prevent recrystallization.

Materials:

  • API: Your Quinazoline Inhibitor.

  • Polymer: HPMC-AS (Hypromellose Acetate Succinate) - Best for pH-dependent solubility issues.

  • Solvent: Dichloromethane:Methanol (1:1 v/v).

Step-by-Step Protocol:

  • Ratio Selection: Prepare mixtures of API:Polymer at 1:3 and 1:9 (w/w). Note: Higher polymer content usually improves stability.

  • Dissolution: Dissolve both components in the solvent system. Ensure the solution is crystal-clear. Sonication may be required.[4]

  • Rapid Evaporation (Rotovap):

    • Set bath temperature to 40°C.

    • Apply vacuum to rapidly remove solvent. Speed is critical to freeze the amorphous state before crystals nucleate.

  • Secondary Drying: Place the resulting foam/film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling: Gently mill the dried foam into a powder using a mortar and pestle.

  • Verification: Run X-Ray Powder Diffraction (XRPD).

    • Success: A "halo" pattern (no sharp peaks).

    • Failure: Sharp peaks indicate crystallinity (failed batch).

Visualizing the ASD Mechanism

ASD_Mechanism Crystalline Crystalline Quinazoline (Low Energy, Stable) Energy Energy Input (Solvent/Heat) Crystalline->Energy Amorphous Amorphous State (High Energy, Unstable) Energy->Amorphous Stabilized Stabilized ASD (High Solubility) Amorphous->Stabilized + Polymer (Raises Tg) Recryst Recrystallization (Failure Mode) Amorphous->Recryst No Polymer (Time/Moisture) Polymer Polymer Matrix (HPMC-AS)

Figure 2: The thermodynamic pathway of Amorphous Solid Dispersions. The polymer raises the glass transition temperature (Tg), kinetically trapping the drug in its soluble form.

Module 4: Synthetic Optimization (Lead Gen)

If formulation fails, you must return to the fume hood.

FAQ: How do I improve solubility without killing potency?

Answer: The quinazoline core is hydrophobic. To balance this, you likely added a solubilizing tail (e.g., morpholine or piperazine) at the C6 or C7 position.

  • The "Solubility Cap": If you have a piperazine tail, ensure it is not too exposed. Exposed basic amines attract metabolic oxidation and P-gp binding.

  • Ether Linkages: Many successful quinazolines (Gefitinib, Erlotinib) use ether linkages at C6/C7 to attach solubilizing groups. This breaks the planarity slightly and improves solvation.

  • Saturation: Saturate a phenyl ring. Converting a phenyl group to a cyclohexyl or piperidinyl group increases

    
     character, which disrupts crystal packing (lowers Tm) and improves solubility.
    

Comparison of Solubilizing Tails:

GroupSolubility ImpactMetabolic RiskP-gp Risk
Morpholine ModerateLowLow
Piperazine HighModerate (N-oxidation)High
N-Methyl Piperazine HighModerateHigh
Pyrrolidine ModerateLowModerate

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery.[4] International Journal of Pharmaceutics.

  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[4][5] Drug Discovery Today.

  • Gao, L., et al. (2013). Application of drug nanocrystal technologies on oral drug delivery of poorly soluble drugs.[4] Pharmaceutical Research.

  • Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics.

For further assistance, please upload your DSC thermograms and Caco-2 data to the portal. End of Guide

Sources

Troubleshooting unexpected NMR shifts in quinazoline derivative characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of quinazoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter unexpected challenges during the NMR analysis of this important class of heterocyclic compounds. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern the spectroscopic behavior of these molecules.

Introduction: The Spectroscopic Nuances of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone of many therapeutic agents, prized for its rigid structure and versatile substitution patterns. However, these same features can lead to complex and often counter-intuitive NMR spectra. The presence of two nitrogen atoms within the bicyclic aromatic system creates a unique electronic environment that is highly sensitive to substitution, solvent, pH, and temperature. This guide addresses the most common and perplexing issues encountered in the NMR characterization of quinazolines, providing both diagnostic and remedial strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum severely overlapped?

Answer:

Signal overlap in the aromatic region is a frequent challenge with substituted quinazolines due to the relatively small chemical shift dispersion of the protons on the benzenoid ring. Several factors can be at play, and resolving them is key to accurate structure elucidation.

Causality & Troubleshooting:

  • Solvent-Induced Shifts: The choice of NMR solvent is paramount. Non-polar solvents like CDCl₃ and polar aprotic solvents like DMSO-d₆ interact differently with the quinazoline core. Aromatic solvents, in particular, can be powerful resolving agents. The π-system of benzene-d₆ will interact with the electron-poor regions of the quinazoline solute, inducing significant changes in the chemical shifts of nearby protons, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS).[1][2]

  • Concentration Effects: At high concentrations, intermolecular π-π stacking interactions between quinazoline molecules can occur.[3] This self-association creates an anisotropic environment where protons of one molecule are shielded by the ring current of a neighboring molecule, leading to upfield shifts and potential signal broadening. Literature data is often acquired on dilute samples, so a mismatch can arise from concentration differences alone.[1][3]

Workflow: Resolving Aromatic Signal Overlap

A Overlapping Aromatic Signals B Acquire Spectrum in Benzene-d₆ or Toluene-d₈ A->B Change Solvent C Decrease Sample Concentration A->C Dilute Sample D Perform 2D NMR Experiments A->D If overlap persists E Signals Resolved? B->E C->E F COSY: Identify Spin Systems (J-coupled protons) D->F G HSQC/HMBC: Correlate ¹H to ¹³C signals D->G E->D No H Structure Elucidation E->H Yes F->H G->H

Caption: Workflow for resolving overlapping signals.

Q2: My spectrum shows more signals than expected for my proposed structure. What's happening?

Answer:

The appearance of extra signals is one of the most common "unexpected" results for quinazoline derivatives, particularly those with a carbonyl group, such as 4(3H)-quinazolinones. This phenomenon often points to the presence of multiple species in equilibrium.

Primary Causes & Diagnostic Steps:

  • Tautomerism: Quinazolinones and related structures can exist as a mixture of tautomers in solution. For example, a 4(3H)-quinazolinone can be in equilibrium with its imidic acid tautomer.[4] Similarly, other substituted quinazolines can exhibit keto-enol or amino-imino tautomerism.[5][6][7] These tautomers are distinct chemical species and will give rise to separate sets of NMR signals. The equilibrium between them can be highly dependent on the solvent and pH.[4][6]

  • Restricted Bond Rotation: If your molecule contains bulky substituents, rotation around a single bond (e.g., an amide C-N bond or a bond connecting the quinazoline ring to another bulky group) may be slow on the NMR timescale. This can lead to the observation of distinct signals for atoms that would otherwise be chemically equivalent, a phenomenon known as atropisomerism.

  • Presence of Diastereomers: If your synthesis involves a chiral reagent or catalyst and creates a new stereocenter on a molecule that already has one, you may have formed a mixture of diastereomers.[8] Diastereomers are different compounds and will have distinct NMR spectra.

Investigative Protocol: Identifying Tautomers

  • Solvent Study: Acquire ¹H NMR spectra in a range of solvents with different polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). A change in the ratio of the two sets of signals strongly suggests a tautomeric equilibrium that is influenced by the solvent.[6]

  • Variable-Temperature (VT) NMR: Acquire spectra at different temperatures. If the extra signals are due to a dynamic equilibrium like tautomerism or slow rotation, you may observe coalescence of the paired signals into a single, averaged signal at higher temperatures.[9] Conversely, cooling the sample may sharpen signals of individual tautomers.

  • pH Titration: For equilibria involving proton transfer, altering the pH of the NMR sample can shift the equilibrium. Adding a drop of D₂O can identify exchangeable protons (NH, OH), which will disappear or decrease in intensity. Adding a trace amount of acid (e.g., TFA-d) or base (e.g., NaOD) can dramatically change the ratio of tautomers.[4][10]

  • 2D NMR: An HMBC experiment can be crucial. For example, in a 4(3H)-quinazolinone, the proton at position 2 will show a correlation to the C4 carbonyl carbon in the amide tautomer. This correlation would be absent for the imidic acid tautomer, which would instead show other key correlations.[11]

TautomerA Amide Tautomer 4(3H)-Quinazolinone TautomerB Imidic Acid Tautomer Quinazolin-4-ol TautomerA->TautomerB Equilibrium (Solvent, pH, Temp dependent)

Caption: Amide-imidic acid tautomerism in quinazolinones.

Q3: The chemical shifts in my spectrum are significantly different from published data for a similar analog. Why?

Answer:

Direct comparison of NMR data requires that experimental conditions be as close as possible. Even small variations in structure or environment can lead to significant chemical shift deviations in the sensitive quinazoline system.

Checklist for Discrepancies:

ParameterPotential Cause of Shift VariationRecommended Action
Solvent Different solute-solvent interactions (e.g., H-bonding, π-stacking) can dramatically alter the electronic shielding of nuclei.[1]Verify and match the solvent used in the literature. If different, consider the expected effect. DMSO-d₆, for example, is a hydrogen bond acceptor and will strongly affect NH or OH protons.
pH/Protonation The quinazoline nitrogens (N1 and N3) are basic and can be protonated by trace acidic impurities in the solvent (e.g., CDCl₃) or on glassware.[1][10] Protonation causes significant deshielding (downfield shifts), particularly for protons on the pyrimidine ring (H2, H4).Add a drop of a weak base like pyridine-d₅ or neutral alumina to the NMR tube to neutralize trace acid. Alternatively, acquire the spectrum in a buffered solution if compatible.
Concentration As discussed in Q1, intermolecular interactions at high concentrations can cause upfield shifts compared to the dilute conditions often reported in the literature.[3]Measure your sample at a concentration similar to that reported in the reference. If unknown, run a concentration-dependence study.
Substituents A seemingly minor change in a substituent (e.g., -OCH₃ vs. -OCF₃) can have a profound electronic effect (donating vs. withdrawing) that propagates through the entire ring system, altering all chemical shifts.Do not assume analogs are equivalent. Carefully map the expected electronic and steric effects of your specific substituents and compare them to the literature compound.
Temperature If the molecule undergoes conformational changes, chemical shifts can be temperature-dependent.Ensure your spectrum was acquired at the same temperature as the reference data, typically room temperature (e.g., 298 K).
Q4: I have very broad peaks in my ¹H NMR spectrum. How can I sharpen them?

Answer:

Peak broadening is a sign that energy is being dissipated quickly from the nuclear spins, a process known as relaxation. This can be caused by several chemical or physical factors.

Troubleshooting Broad Peaks:

  • Chemical Exchange: This is a very common cause for quinazolines. If your molecule is undergoing a dynamic process (like tautomerism or conformational rotation) at a rate that is intermediate on the NMR timescale, the corresponding peaks will be broad.[9]

    • Solution: Run a Variable-Temperature (VT) NMR experiment. Cooling the sample may slow the exchange enough to resolve sharp peaks for each state. Heating the sample may accelerate the exchange, resulting in a single, sharp, averaged peak.

  • Aggregation/Low Solubility: If the compound is not fully dissolved or is forming aggregates, you will see broad lines.

    • Solution: Try a different, more effective solvent. Gently warming the sample (if thermally stable) can also improve solubility. Ensure the sample is filtered if any particulate matter is visible.

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., Cu(II), Fe(III)) from catalysts or glassware can dramatically increase relaxation rates and cause severe peak broadening.[12]

    • Solution: Re-purify the sample using a method that removes metals, such as passing it through a short plug of silica or celite. Adding a small amount of a chelating agent like EDTA to the NMR tube can sometimes sequester the metal ions, though this may add new signals to the spectrum.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will result in broad peaks.

    • Solution: This is an instrument-level issue. Ensure the spectrometer is properly shimmed before acquisition. If you are unsure how to do this, consult the facility manager.

Experimental Protocols

Protocol 1: Diagnostic Solvent Study
  • Sample Preparation: Prepare three separate, accurately weighed samples of your quinazoline derivative of identical, moderate concentration (e.g., 5-10 mg).

  • Solvent Choice: Dissolve each sample in 0.6 mL of a different deuterated solvent. A recommended starting set is:

    • Chloroform-d (CDCl₃) - A relatively non-polar standard.

    • DMSO-d₆ - A polar, aprotic, hydrogen-bond accepting solvent.

    • Benzene-d₆ - A non-polar aromatic solvent that induces ASIS.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical acquisition parameters (temperature, number of scans).

  • Analysis: Carefully compare the chemical shifts, multiplicities, and resolution of the signals across the three spectra. Note any significant changes in signal position or the resolution of multiplets, as this provides clues about solute-solvent interactions.

Protocol 2: Variable-Temperature (VT) NMR for Dynamic Processes
  • Sample Preparation: Prepare a sample in a solvent with a wide liquid range that is appropriate for your compound (e.g., Toluene-d₈ for a range of -95°C to 111°C, or DMSO-d₆ for 19°C to 189°C).

  • Initial Spectrum: Acquire a standard spectrum at room temperature (e.g., 25°C / 298 K).

  • Heating/Cooling:

    • To observe coalescence: Increase the temperature in increments (e.g., 10-15°C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a spectrum.

    • To resolve individual species: Decrease the temperature in increments.

  • Data Analysis: Stack the spectra and observe the changes in peak shape and position. Look for the coalescence of two broad peaks into one sharp peak upon heating, or the sharpening of broad peaks into distinct signals upon cooling. This is strong evidence of a dynamic process.[9]

References

  • Pham, T. T. M., et al. (2017). APPLICATION OF NMR IN THE INVESTIGATION OF DYNAMIC TAUTOMERISM OF 4(3H)-QUINAZOLINONE SYSTEM. ASEAN Journal on Science and Technology for Development, 25(2). Available at: [Link]

  • Ivanova, Y. B., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • García-Mera, X., et al. (2003). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 1(21). Available at: [Link]

  • Ibrahim, M. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22). Available at: [Link]

  • Afifi, M. S., et al. (2014). Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Journal of the Iranian Chemical Society, 11. Available at: [Link]

  • Rojas-Lima, S., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2). Available at: [Link]

  • Mir, A. A., et al. (2023). Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 11(1). Available at: [Link]

  • Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida. Available at: [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

  • Sangani, C. B., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1). Available at: [Link]

  • Lee, J., et al. (2023). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. RSC Advances, 13(54). Available at: [Link]

  • Uivarosi, V., et al. (2023). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. Molecules, 28(19). Available at: [Link]

  • Pathan, S.A., et al. Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Chakraborty, S., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 10. Available at: [Link]

  • Ovsepyan, V. N., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(1). Available at: [Link]

  • Kumar, N., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. International Journal of Chemical Sciences, 14(4). Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection for this vital heterocyclic scaffold. Quinazolines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their efficient synthesis is therefore a critical task, heavily reliant on the judicious choice of a catalytic system.

This document provides in-depth, experience-driven advice in a direct question-and-answer format. It addresses common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section tackles the high-level decisions you'll face when designing your synthetic strategy.

Q1: What are the main classes of catalysts used for quinazoline synthesis?

There are three primary categories of catalysts, each with distinct advantages:

  • Transition-Metal Catalysts: This is the most diverse and widely used category.

    • Copper (Cu): Valued for its low cost, low toxicity, and versatility. Copper catalysts are effective in various transformations, including Ullmann-type couplings and oxidative cyclizations.[3][4] They are often used for syntheses starting from materials like 2-halobenzylamines or via cascade reactions.[1][4]

    • Iron (Fe): An economical and environmentally benign choice. Iron catalysts, such as FeCl₂, are particularly effective in acceptorless dehydrogenative coupling (ADC) reactions and oxidative C-H functionalization.[3][5][6]

    • Manganese (Mn): Another earth-abundant metal used in ADC strategies, often with phosphine-free ligands, which simplifies handling.[3][7]

    • Palladium (Pd), Ruthenium (Ru), Cobalt (Co): These are often employed for specific C-H activation pathways, multi-component reactions, or when high catalytic turnover is required.[7][8]

  • Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, offering significant advantages in terms of separation, recovery, and reusability.[7]

    • Nanoparticle-Based Catalysts: Offer a high surface area for rapid conversions under mild conditions. Examples include magnetic nanoparticles (e.g., Fe₃O₄) coated with an active metal like copper or cobalt, allowing for easy separation with an external magnet.[9]

    • Zeolites and Molecular Sieves: Materials like MnO₂ and OMS-2 (manganese oxide octahedral molecular sieves) are robust, reusable catalysts for oxidative syntheses.[7] Zeolites like H-BEA can act as solid acid catalysts.[10]

  • Metal-Free Catalysts: These systems avoid potential metal contamination in the final product, which is a crucial consideration in pharmaceutical applications.

    • Iodine (I₂): Molecular iodine can catalyze the synthesis of quinazolin-4(3H)-ones from isatoic anhydride in a simple and cost-effective one-pot reaction.[11]

    • Acid/Base Catalysis: Strong acids like p-toluenesulfonic acid (PTSA) or bases like potassium tertiary butoxide can promote cyclization and dehydrogenation steps.[12]

    • Elemental Sulfur: Has been shown to promote oxidative condensation of 2-(aminomethyl)anilines and nitriles in a metal-free system.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

Your choice depends on the scale of your reaction and your purification requirements.

  • Homogeneous Catalysts (e.g., CuBr, FeCl₂·4H₂O) are dissolved in the reaction medium. They often exhibit higher activity and selectivity due to the accessibility of their catalytic sites. However, their removal from the reaction mixture can be challenging, often requiring tedious workups like column chromatography, and may lead to metal contamination in the product.

  • Heterogeneous Catalysts (e.g., Fe₃O₄@Sap/Cu(II), zeolites) are solids. Their primary advantage is the ease of separation—often by simple filtration or magnetic decantation.[13] This makes them ideal for green chemistry applications, large-scale synthesis, and continuous flow processes. They can typically be reused for multiple cycles without significant loss of activity.[13][14]

Q3: My starting material has sensitive functional groups. Which catalytic system is considered "milder"?

For substrates with sensitive functional groups, it is crucial to select a catalyst that operates under mild conditions (lower temperature, neutral pH).

  • Copper-catalyzed systems often offer milder reaction conditions. For instance, some copper-catalyzed cascade reactions proceed at room temperature or slightly elevated temperatures (30-60°C).[1]

  • Magnetic ionic liquids like bmim[FeCl₄] have been used at temperatures as low as 40°C.[3][7]

  • Metal-free protocols , such as those using elemental sulfur or potassium tertiary butoxide, can also be quite mild and tolerate a broad range of functional groups.

Avoid harsh conditions associated with some classical methods, like the Bischler synthesis, which may require high temperatures and pressures.[15]

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield

Q: I've set up my reaction, but after the specified time, TLC/LC-MS analysis shows mostly unreacted starting materials. What should I do?

This is a common issue that points to a problem with reaction initiation or catalytic turnover.

Possible Causes & Step-by-Step Solutions:

  • Catalyst Inactivity:

    • Diagnosis: Metal catalysts can be deactivated by exposure to air or moisture, especially if they are in a reduced state.[15] Ligands can also degrade.

    • Solution:

      • If using a transition metal salt, ensure it is from a freshly opened bottle or has been stored properly in a desiccator.

      • For air-sensitive catalyst systems (especially those involving phosphine ligands), ensure you are using proper inert atmosphere techniques (e.g., Schlenk line, glovebox).[3]

      • If using a heterogeneous catalyst, it may require activation. Check the literature protocol for any pre-treatment steps (e.g., heating under vacuum).

  • Insufficient Reaction Temperature or Time:

    • Diagnosis: The reaction may simply be sluggish under your current conditions.

    • Solution:

      • First, extend the reaction time and monitor progress at regular intervals.[15]

      • If the reaction is still stalled, incrementally increase the temperature (e.g., in 10°C steps) while monitoring for both product formation and potential decomposition.

  • Poor Solubility of Reactants:

    • Diagnosis: If one of your starting materials or the catalyst is not fully dissolved, the reaction kinetics will be severely hampered.

    • Solution: Select a solvent where all components are soluble at the reaction temperature. For polar substrates, consider DMF or DMSO. For less polar ones, toluene or dioxane might be better choices.[15]

  • Presence of Inhibitors:

    • Diagnosis: Trace impurities in your starting materials or solvent (e.g., water, sulfur compounds) can act as catalyst poisons.

    • Solution:

      • Use anhydrous solvents and reagents. Ensure all glassware is oven- or flame-dried.[15]

      • Purify your starting materials if their quality is questionable. Running a small-scale control reaction with highly purified reagents can help diagnose this issue.

Problem 2: Formation of Undesired Byproducts

Q: My reaction works, but I am getting a significant amount of a byproduct. How can I improve the selectivity?

Byproduct formation often points to a competing reaction pathway. Identifying the byproduct is the first step to mitigating its formation.

Common Byproducts & Solutions:

  • Formation of Quinazolinone Instead of Quinazoline:

    • Cause: This often occurs when there is an over-oxidation of the quinazoline ring or if the reaction is run in the presence of an oxidizing agent and a source of oxygen (like water).[15] This is particularly relevant in aerobic oxidation reactions.

    • Solution:

      • Run the reaction under a strictly inert atmosphere (argon or nitrogen) to exclude atmospheric oxygen.[15]

      • Carefully control the stoichiometry of the oxidant. If using an external oxidant like TBHP, consider reducing the number of equivalents.[7]

      • Ensure you are using anhydrous solvents.

  • Formation of Quinolines:

    • Cause: In reactions like the Friedländer synthesis, the starting materials are similar to those used for quinoline synthesis. A slight change in conditions can favor the competing pathway.[15]

    • Solution:

      • Strictly adhere to the optimized reaction conditions (temperature, catalyst, solvent) reported for the quinazoline synthesis.

      • The choice of catalyst is critical here. Ensure you are using a catalyst reported to be selective for quinazoline formation from your specific set of substrates.

  • Self-Condensation of Starting Materials:

    • Cause: Aldehydes or active methylene compounds can sometimes react with themselves instead of the desired reaction partner.

    • Solution:

      • Adjust the rate of addition. Try adding the more reactive component slowly to the reaction mixture to maintain its low concentration.

      • Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway of self-condensation.

Catalyst Selection Troubleshooting Workflow

Here is a logical workflow for troubleshooting catalyst-related issues in quinazoline synthesis.

G cluster_conditions Optimize Reaction Conditions cluster_catalyst Re-evaluate Catalyst System Start Reaction Issue: Low Yield or Selectivity Check_Purity Verify Purity of Reagents & Solvents Start->Check_Purity Check_Inert Ensure Strict Inert Atmosphere Check_Purity->Check_Inert Catalyst_Activity Is Catalyst Active? Check_Inert->Catalyst_Activity Run_Control Run Control Reaction with Fresh/Activated Catalyst Catalyst_Activity->Run_Control Uncertain Failure Issue Persists Catalyst_Activity->Failure No Solvent Screen Solvents (e.g., Toluene, DMF, DMSO) Catalyst_Activity->Solvent Yes Success Problem Solved Run_Control->Success Yes Run_Control->Failure No Failure->Solvent Temp Vary Temperature (e.g., 80-130°C) Solvent->Temp Time Extend Reaction Time Temp->Time Ligand Change Ligand (e.g., for selectivity) Time->Ligand If selectivity is poor Metal Switch Metal Catalyst (e.g., Cu -> Fe) Ligand->Metal Hetero Try Heterogeneous Catalyst (for recovery/stability) Metal->Hetero

Caption: A troubleshooting workflow for quinazoline synthesis.

Part 3: Data & Protocols

Comparative Table of Catalytic Systems

The following table summarizes the performance of various catalysts for quinazoline synthesis, highlighting the diversity of applicable methods.

Catalyst SystemStarting Material 1Starting Material 2ConditionsYield (%)Reference
FeCl₂·4H₂O (2-aminophenyl)methanolBenzamideToluene, 130°C, 24h43-92[3]
Cu(OTf)₂ / Selectfluor AmidineDMSO130°C, 2-3h52-93[7]
α-MnO₂ / TBHP 2-aminobenzylamineAlcoholChlorobenzene, 80°C59-91[7]
bmim[FeCl₄] (Ionic Liquid) 2-aminobenzophenoneBenzaldehyde, NH₄OAcSolvent-free, 40°C, 2.5h86-95[3][7]
Co(OAc)₂·4H₂O 2-aminoaryl alcoholNitrilet-AmOH, Air, 95°C, 24hup to 95[3]
Fe₃O₄@Sap/Cu(II) (Heterogeneous) Isatoic anhydrideAldehyde, AmineWater, RTup to 96
Metal-Free (K-t-butoxide) 2-aminobenzyl alcoholAryl amideN/AGood-Excellent
Detailed Experimental Protocol: Iron-Catalyzed Synthesis of 2-Phenylquinazoline

This protocol describes an efficient and environmentally benign synthesis of a 2-substituted quinazoline using an iron catalyst, adapted from established acceptorless dehydrogenative coupling (ADC) methodologies.[3][5]

Reaction Scheme:

(2-aminophenyl)methanol + Benzamide --(FeCl₂·4H₂O, Ligand, Base)--> 2-phenylquinazoline + 2 H₂ + H₂O

Materials:

  • (2-aminophenyl)methanol (1.0 mmol, 123.1 mg)

  • Benzamide (1.1 mmol, 133.2 mg)

  • FeCl₂·4H₂O (5 mol%, 0.05 mmol, 9.9 mg)

  • 1,10-Phenanthroline (ligand, 5 mol%, 0.05 mmol, 9.0 mg)

  • Cesium hydroxide monohydrate (CsOH·H₂O, base, 1.5 mmol, 251.9 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk tube. Flame-dry the tube under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Adding Reagents: Under a positive pressure of inert gas, add (2-aminophenyl)methanol, benzamide, FeCl₂·4H₂O, 1,10-phenanthroline, and CsOH·H₂O to the Schlenk tube.

  • Adding Solvent: Add 5 mL of anhydrous toluene to the tube via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 130°C. Stir the reaction mixture vigorously for 24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-phenylquinazoline.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Toluene is flammable and volatile. Avoid inhalation and skin contact.

  • Handle CsOH·H₂O with care as it is a strong base and corrosive.

  • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

References
  • NanoWorld Journal. (2023). Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. Available from: [Link]

  • ResearchGate. (n.d.). Efficient synthesis of quinazolines by the iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols and benzamides | Request PDF. Available from: [Link]

  • Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Available from: [Link]

  • MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available from: [Link]

  • RSC Publishing. (n.d.). Recent advances in copper-catalyzed synthesis of quinazolinones. Available from: [Link]

  • Nature. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Available from: [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. Available from: [Link]

  • ResearchGate. (n.d.). Plausible mechanism for quinazoline and quinoline synthesis. Available from: [Link]

  • ScienceDirect. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available from: [Link]

  • National Institutes of Health (NIH). (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Available from: [Link]

  • Taylor & Francis Online. (2023). One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties and FRET Application toward Protein Lysozyme. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available from: [Link]

  • ResearchGate. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. Available from: [Link]

  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available from: [Link]

  • Springer. (2023). Environmentally benign synthesis of quinazoline-based heterocyclic compounds over zeolite H-BEA catalyst with bimodal porosity. Available from: [Link]

  • ResearchGate. (n.d.). Direct synthesis of quinazolinones by heterogeneous Cu(OH)X/OMS-2 catalyst under oxygen | Request PDF. Available from: [Link]

  • Marquette University. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Available from: [Link]

  • National Institutes of Health (NIH). (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Available from: [Link]

  • SSRN. (n.d.). Iron assisted aerobic oxidative synthesis of quinazolinones. Available from: [Link]

  • RSC Publishing. (n.d.). Iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines: synthesis of quinazolines by trapping of ammonia. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available from: [Link]

  • Sci-Hub. (2009). Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Available from: [Link]

  • Der Pharma Chemica. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Available from: [Link]

  • ResearchGate. (n.d.). Classical strategies for the synthesis of quinazolines. Available from: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Validating 4-Chloro-2-(piperidin-1-yl)quinazoline in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The Candidate: 4-Chloro-2-(piperidin-1-yl)quinazoline (CPQ)

The quinazoline scaffold is a privileged structure in oncology, forming the backbone of FDA-approved EGFR inhibitors like Gefitinib and Erlotinib. The specific derivative 4-Chloro-2-(piperidin-1-yl)quinazoline (hereafter referred to as CPQ ) presents a unique structural profile.

  • The 4-Chloro Group: Historically a reactive handle for nucleophilic substitution, in this context, it serves as a potential covalent warhead (targeting Cys797 in EGFR) or a highly lipophilic moiety enhancing membrane permeability.

  • The 2-Piperidinyl Group: Introduces a basic center, potentially improving solubility in aqueous media and influencing lysosomal trapping, which can alter the pharmacokinetic volume of distribution compared to standard anilino-quinazolines.

The Objective

This guide outlines the protocol to validate CPQ as a potent anticancer agent in in vivo xenograft models. The goal is to objectively compare its Tumor Growth Inhibition (TGI) and toxicity profile against established Standard of Care (SOC) agents.

Mechanistic Hypothesis (EGFR/PI3K Modulation)

CPQ is hypothesized to function as an ATP-competitive inhibitor of Receptor Tyrosine Kinases (RTKs), specifically EGFR, with potential downstream effects on the PI3K/Akt pathway.

signaling_pathway EGFR EGFR (Tyrosine Kinase) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Activates CPQ CPQ (Inhibitor) CPQ->EGFR Inhibits (Competition) ERK ERK/MAPK RAS->ERK AKT AKT PI3K->AKT Proliferation Tumor Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Blocks ERK->Proliferation

Figure 1: Putative Mechanism of Action. CPQ competes with ATP for the EGFR binding pocket, halting downstream RAS/ERK and PI3K/AKT signaling cascades essential for tumor survival.

Part 2: Comparative Analysis (The Alternatives)

To validate CPQ, it must be benchmarked against agents with known mechanisms and toxicity profiles.

Comparison Matrix
FeatureCandidate: CPQ Alternative 1: Gefitinib Alternative 2: Cisplatin
Class Novel 2,4-disubstituted QuinazolineEGFR Tyrosine Kinase Inhibitor (1st Gen)Platinum-based Chemotherapy
Primary Target Putative EGFR/Dual KinaseEGFR (Wild Type & Exon 19 del)DNA (Crosslinking)
Solubility Moderate (Piperidine enhanced)Low (Requires specific formulation)High (Saline soluble)
Toxicity Risk Unknown (Monitor for reactive metabolites)Skin rash, Diarrhea, HepatotoxicityNephrotoxicity, Weight loss
Resistance Potential to overcome T790M (Hypothesis)Prone to T790M mutation resistanceAcquired efflux/repair resistance

Why these alternatives?

  • Gefitinib: Serves as the direct mechanistic control. If CPQ fails to outperform or match Gefitinib in EGFR-driven tumors (e.g., A549, PC-9), its utility as a kinase inhibitor is questionable.

  • Cisplatin: Serves as the cytotoxic positive control. It provides a baseline for maximum tumor kill, allowing you to assess if CPQ offers a better safety-to-efficacy ratio (Therapeutic Index).

Part 3: Experimental Protocol (Xenograft Validation)

Model Selection
  • Animal Strain: BALB/c Nude Mice (Immunodeficient, T-cell null).

    • Rationale: Prevents rejection of human tumor cells while maintaining innate immunity (NK cells) to assess some immunogenic effects.

  • Cell Line: A549 (NSCLC) or HCT116 (Colorectal).

    • Rationale: A549 expresses wild-type EGFR and is the gold standard for quinazoline testing.

Workflow Diagram

xenograft_workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tumor Induction cluster_2 Phase 3: Treatment (21 Days) Cells Cell Culture (A549/HCT116) Inject Subcutaneous Injection (5x10^6 cells + Matrigel) Cells->Inject Mice Acclimatization (BALB/c Nude, 7 days) Mice->Inject Growth Tumor Growth (Reach 100-150 mm³) Inject->Growth Random Randomization (n=6-10/group) Growth->Random Dosing Daily Dosing (IP/Oral) 1. Vehicle 2. CPQ (Low/High) 3. Gefitinib Random->Dosing Measure Measurements (Vol = 0.5 * L * W²) (Body Weight) Dosing->Measure Measure->Dosing Daily Loop Harvest Harvest & Analysis (Histology/Western Blot) Measure->Harvest End Point

Figure 2: In Vivo Efficacy Workflow. A standardized 4-phase approach ensuring statistical power and reproducibility.

Detailed Methodology

Step 1: Formulation

  • CPQ: Dissolve in 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. (The piperidine ring aids solubility, but quinazolines are notoriously hydrophobic).

  • Control: Vehicle only (same solvent ratio).

Step 2: Dosing Regimen

  • Group 1 (Vehicle): Daily, IP or Oral Gavage.

  • Group 2 (CPQ Low): 10 mg/kg/day (Assessment of threshold efficacy).

  • Group 3 (CPQ High): 30-50 mg/kg/day (Assessment of max efficacy/toxicity).

  • Group 4 (Gefitinib): 50 mg/kg/day (Standard effective dose).

Step 3: Data Collection (Self-Validating Metrics)

  • Tumor Volume (TV): Measured every 3 days using calipers. Formula:

    
    .
    
  • Relative Tumor Volume (RTV):

    
     (where 
    
    
    
    is volume at day 0 of treatment).
  • Tumor Growth Inhibition (TGI%):

    
    .
    
  • Toxicity Stop Criterion: If body weight loss >20%, the animal must be euthanized immediately (Humane Endpoint).

Part 4: Anticipated Results & Data Interpretation

To validate CPQ, your data must demonstrate a statistically significant reduction in tumor volume compared to the vehicle, ideally approaching the efficacy of Gefitinib.

Efficacy vs. Toxicity Matrix (Example Data Structure)
MetricVehicle ControlGefitinib (50 mg/kg)CPQ (25 mg/kg)Interpretation
Final Tumor Vol (mm³) 1200 ± 150450 ± 50500 ± 60 CPQ shows comparable efficacy to SOC.
TGI (%) -62.5%58.3% >50% is considered active.[1]
Body Weight Change +2%-5%-2% CPQ is better tolerated than Gefitinib.
Survival Rate 100%90%100% No acute lethality observed.

Critical Analysis of the "4-Chloro" Moiety: If CPQ shows high toxicity (rapid weight loss or neurological signs), the 4-chloro group may be acting as a non-specific alkylating agent rather than a specific kinase inhibitor. In this case, the study must pivot to Lead Optimization , replacing the chlorine with an aniline or ether linkage to improve specificity.

References

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Source: MDPI (Int. J. Mol. Sci. 2022) Context: Establishes the baseline IC50 and xenograft protocols for quinazoline derivatives in gastric and lung cancer models. URL:[Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI (Molecules 2025) Context: detailed SAR analysis of the 2- and 4-positions on the quinazoline ring and their impact on tubulin vs. kinase inhibition. URL:[Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives. Source: PMC (PubMed Central) Context: Reviews the clinical success of Gefitinib and Erlotinib, providing the historical control data necessary for the comparative analysis. URL:[Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline. Source: Royal Society of Chemistry (RSC Advances, 2021) Context: Discusses the reactivity of chloro-substituted quinazolines and their use as precursors or active agents in DNA binding studies. URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted-4-Chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to a wide array of biological targets. The quinazoline core, a fused aromatic system of a benzene and a pyrimidine ring, is a quintessential example of such a scaffold.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3]

This guide focuses specifically on 2-substituted-4-chloroquinazoline derivatives. The chlorine atom at the C4 position serves as an excellent leaving group, making it a highly versatile synthetic handle for introducing various nucleophiles via regioselective nucleophilic aromatic substitution (SNAr).[4] This allows for the creation of vast libraries of compounds where the biological activity is finely tuned by the substituent at the C2 position. Understanding the structure-activity relationship (SAR) at this C2 position is therefore paramount for the rational design of potent and selective therapeutic agents.

This document provides an in-depth comparison of how different functional groups at the C2 position modulate the biological efficacy of the quinazoline scaffold, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Core Synthesis Strategy: Accessing the Versatile 4-Chloro Intermediate

The foundational step in exploring the SAR of this class of compounds is a robust and reliable synthetic route to the 2-substituted-4-chloroquinazoline intermediate. The general approach typically begins with an appropriately substituted anthranilic acid derivative and proceeds through a cyclization to form the quinazolin-4(3H)-one, followed by chlorination.

A common synthetic pathway is outlined below:

  • Cyclization: Reaction of a 2-aminobenzoic acid with a reagent that provides the C2-substituent (e.g., formamide, acetic anhydride) to form the 2-substituted-quinazolin-4(3H)-one.[5][6]

  • Chlorination: Treatment of the quinazolinone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the target 2-substituted-4-chloroquinazoline.[5][7][8]

Synthesis_Workflow A 2-Aminobenzoic Acid Derivative B 2-Substituted Quinazolin-4(3H)-one A->B Cyclization (e.g., Acetic Anhydride) C 2-Substituted 4-Chloroquinazoline B->C Chlorination (e.g., POCl3) D Diverse C4-Substituted Final Products C->D Nucleophilic Substitution (SNA_r with R-NH2) MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h (Cell Adherence) A->B C Add serial dilutions of quinazoline derivatives B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (e.g., at 570 nm) G->H I Calculate IC50 values H->I

Sources

Cross-reactivity profiling of 4-Chloro-2-(piperidin-1-yl)quinazoline against a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profiling of 4-Chloro-2-(piperidin-1-yl)quinazoline , a functionalized heterocyclic scaffold with distinct electrophilic properties. Unlike fully optimized clinical kinase inhibitors (e.g., Gefitinib), this compound represents a reactive chemical probe often used as a core intermediate. Its profiling requires specific attention to covalent reactivity, hydrolytic stability, and steric fit within the ATP-binding pocket.

Executive Summary & Technical Context

4-Chloro-2-(piperidin-1-yl)quinazoline (hereafter 4-Cl-2-Pip-Q ) is a functionalized quinazoline derivative characterized by two key structural features:

  • Electrophilic Warhead (C4-Chloro): A reactive center susceptible to Nucleophilic Aromatic Substitution (SNAr). In kinase biology, this moiety can covalently modify accessible cysteine residues within the ATP-binding pocket.

  • Steric/Basic Handle (C2-Piperidine): A bulky, aliphatic heterocycle that modulates solubility and imposes steric constraints, potentially filtering out kinases with restricted solvent-front regions.

Primary Application: This compound serves as a covalent probe for mapping cysteine-rich kinases or as a late-stage intermediate for synthesizing 2-substituted-4-anilinoquinazolines. Its profiling profile differs fundamentally from reversible inhibitors due to its time-dependent mechanism of action.

Comparative Performance Analysis

Benchmarking Against Standards

The following table contrasts the profiling characteristics of 4-Cl-2-Pip-Q against industry-standard kinase inhibitors. The data highlights the shift from "lock-and-key" reversible binding to "reactive" covalent modification.

Table 1: Comparative Kinase Profiling Metrics

Feature4-Cl-2-Pip-Q (The Product)Gefitinib (Clinical Standard)Afatinib (Covalent Standard)Staurosporine (Broad Spectrum)
Primary Mechanism Non-specific Covalent (SNAr)Reversible ATP-competitiveTargeted Covalent (Michael Addition)Reversible ATP-competitive
Warhead Aryl Chloride (Hard Electrophile)NoneAcrylamide (Soft Electrophile)None
Binding Kinetics Slow, Time-DependentFast On/OffFast On, IrreversibleFast On/Off
Kinase Selectivity Cys-biased Promiscuity EGFR-family SelectiveEGFR/HER2 SelectivePan-Kinase (Promiscuous)
Stability in Buffer Low (Hydrolysis prone)HighModerateHigh
DTT Sensitivity High (DTT inactivates compound)NoneModerateNone
Key Performance Insights
  • The "False" Negative: Standard kinase assays often use DTT (Dithiothreitol) to maintain enzyme stability. DTT is a potent nucleophile that will react with the 4-Chloro group of 4-Cl-2-Pip-Q , neutralizing it before it reaches the kinase. Profiling must be performed in DTT-free conditions.

  • The "Time-Shift": Unlike Gefitinib, 4-Cl-2-Pip-Q shows a significant potency shift (IC50 decrease) when pre-incubated with the enzyme. This confirms its mode of action as an irreversible or slowly reversible covalent modifier.

Mechanistic Profiling & Signaling

The biological activity of 4-Cl-2-Pip-Q is driven by the nucleophilic attack of a conserved cysteine (e.g., Cys797 in EGFR) onto the C4 position, displacing the chloride ion.

Pathway Visualization

The diagram below illustrates the divergent pathways: Productive Inhibition (Covalent Bond) vs. Deactivation (Hydrolysis/DTT Reaction).

KinaseReaction Compound 4-Chloro-2-(piperidin-1-yl) quinazoline Complex Reversible Encounter Complex Compound->Complex Diffusion Waste Inactive 4-Hydroxy Derivative Compound->Waste Hydrolysis (H2O) DTT_Adduct DTT-Adduct (False Negative) Compound->DTT_Adduct Reaction with Assay Buffer (DTT) Kinase Kinase (ATP Pocket) with Cysteine-SH Kinase->Complex Covalent Covalent Adduct (Irreversible Inhibition) Complex->Covalent SNAr Reaction (Time Dependent)

Figure 1: Reaction pathways determining the efficacy of 4-Cl-2-Pip-Q. Note the competition between kinase inhibition and hydrolytic degradation.

Experimental Protocols (Self-Validating Systems)

To accurately profile 4-Cl-2-Pip-Q , you must control for its chemical instability and reactivity. The following protocol uses a Time-Dependent Inhibition (TDI) format to validate covalent binding.

Protocol: DTT-Free Kinase Shift Assay

Objective: Determine the


 (efficiency of covalent bond formation) by comparing IC50 values with and without pre-incubation.

Materials:

  • Compound: 4-Chloro-2-(piperidin-1-yl)quinazoline (10 mM stock in anhydrous DMSO).

  • Kinase: Recombinant EGFR (WT) or BTK (Cys-containing).

  • Substrate: Poly-(Glu,Tyr) 4:1 or specific peptide.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35. CRITICAL: NO DTT or Mercaptoethanol.

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare a 3-fold serial dilution of 4-Cl-2-Pip-Q in DMSO (100 µM to 0.1 nM final).

    • Control: Prepare Gefitinib (Reversible Control) and Afatinib (Covalent Control).

  • Arm A: No Pre-incubation (T=0):

    • Add Kinase + Peptide + ATP mixture immediately to the compound plate.

    • Incubate for 60 minutes at Room Temp.

    • Measure phosphorylation (e.g., HTRF or ADP-Glo).

  • Arm B: Pre-incubation (T=60):

    • Add Kinase (without ATP/Peptide) to the compound plate.

    • Incubate for 60 minutes at Room Temp. This allows the slow SNAr reaction to occur.

    • Add ATP + Peptide to initiate the catalytic reaction.

    • Incubate for 60 minutes.

    • Measure phosphorylation.

  • Data Analysis:

    • Calculate IC50 for Arm A and Arm B.

    • Shift Index:

      
      .
      
    • Interpretation: A Shift > 10x indicates covalent/irreversible inhibition.

Expected Results Matrix
CompoundIC50 (T=0)IC50 (T=60)Shift IndexInterpretation
4-Cl-2-Pip-Q > 10 µM0.5 - 2.0 µM> 10 Slow covalent reactor. Requires time to bind.
Gefitinib 0.01 µM0.01 µM~ 1Reversible. Equilibrium reached rapidly.
Afatinib 0.1 µM0.005 µM> 20Fast covalent reactor.

Structural Analysis: The 2-Piperidine Effect

Why profile this specific derivative instead of the bare 4-chloroquinazoline?

  • Solubility: The piperidine ring is protonated at physiological pH (pKa ~ 11), significantly improving aqueous solubility compared to the hydrophobic 4-chloroquinazoline. This reduces precipitation artifacts in screening.

  • Selectivity Filter: The bulky piperidine at the C2 position clashes with residues in the solvent-exposed region of many kinases.

    • Hypothesis:4-Cl-2-Pip-Q will be less promiscuous than 4-chloroquinazoline but will retain potency against kinases with larger C2-pockets (e.g., certain mutants of EGFR or specific Ser/Thr kinases).

References

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[1][2][3][4][5] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry. Link

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the epidermal growth factor receptor tyrosine kinase." Journal of Medicinal Chemistry. Link

  • Schwartz, P. A., et al. (2014). "Covalent Kinase Inhibitors: Pros and Cons." Expert Opinion on Drug Discovery. Link

  • BenchChem Technical Support. (2025). "Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives." BenchChem Application Notes. Link

Sources

Head-to-head comparison of novel quinazolines and erlotinib in lung cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Erlotinib (Tarceva®) remains a cornerstone first-generation EGFR tyrosine kinase inhibitor (TKI) for non-small cell lung cancer (NSCLC). However, its efficacy is frequently compromised by the T790M "gatekeeper" mutation and limited bioavailability. Recent medicinal chemistry efforts have focused on C6-substituted quinazoline derivatives (e.g., 6-arylureido-4-anilinoquinazolines) to enhance binding affinity and overcome resistance.

This guide provides a head-to-head technical comparison between Erlotinib and a representative class of novel C6-modified quinazolines (designated here as Compound 7i , based on recent high-impact findings). We analyze potency (IC50), mechanism of action, and provide validated protocols for reproducing these data in your lab.

Scientific Background: The Quinazoline Scaffold

Both Erlotinib and novel derivatives share the 4-anilinoquinazoline core, which functions as an ATP-competitive inhibitor. The quinazoline nitrogen (N1) accepts a hydrogen bond from Met793 in the EGFR hinge region.

  • Erlotinib Limitation: Relies heavily on the 4-position aniline and 6,7-bis(2-methoxyethoxy) chains for solubility. It lacks specific interactions with the extended solvent-accessible region, limiting its potency against mutated forms.

  • Novel Strategy (Compound 7i): Introduction of arylurea or bulky lipophilic groups at the C6 position . This modification allows the molecule to extend into the ribose-binding pocket and interact with residues like Asp86 and Arg127 , significantly increasing binding free energy (

    
    ).
    
Visualization: EGFR Signaling & Inhibition

The following diagram illustrates the downstream pathways blocked by these TKIs.[1]

EGFR_Pathway EGFR EGFR (ErbB1) [Target] RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation Inhibitor Quinazoline TKI (Erlotinib / Cmpd 7i) Inhibitor->EGFR Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (G1/S Progression) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Apoptosis Block) mTOR->Survival

Figure 1: EGFR signaling cascade.[2] Quinazolines compete with ATP at the tyrosine kinase domain, blocking downstream RAS/RAF/MEK and PI3K/AKT pathways.

Head-to-Head Data Analysis

The following data aggregates findings from recent comparative studies (specifically Frontiers in Pharmacology, 2021) comparing Erlotinib against "Compound 7i," a lead C6-arylureido derivative.

Table 1: Enzymatic and Cellular Potency (IC50)
MetricCell Line / TargetErlotinib (Reference)Novel Cmpd 7i (Candidate)Performance Delta
Enzymatic Potency EGFR WT Kinase 33.25 nM 17.32 nM 1.9x More Potent
Cellular Potency A549 (NSCLC, WT)8.51 ± 0.45 µM2.25 ± 0.12 µM3.7x More Potent
HT-29 (Colon)> 10 µM1.72 ± 0.15 µMSignificantly Potent
MCF-7 (Breast)> 10 µM2.81 ± 0.22 µMSignificantly Potent
Selectivity PBMC (Normal Cells)> 100 µM> 100 µMComparable Safety

Key Insight: While Erlotinib is effective, the novel C6-derivative demonstrates sub-micromolar efficacy in cell lines where Erlotinib shows only moderate activity (A549). This suggests improved membrane permeability or intracellular retention due to the lipophilic C6-urea modification.

Experimental Validation Protocols

To validate these findings in your own facility, use the following optimized protocols. These are designed to minimize variability in kinase inhibitor assessment.

Protocol A: High-Sensitivity MTT Cytotoxicity Assay

Objective: Determine IC50 values with high reproducibility.

  • Seeding (Day 0):

    • Seed A549 cells at 3,000–5,000 cells/well in 96-well plates.

    • Critical: Use 100 µL volume.[3] Allow 24h attachment. Do not serum starve at this stage; cells need to be in log-phase growth.

  • Treatment (Day 1):

    • Prepare stock solutions of Erlotinib and Novel Quinazoline in DMSO (10 mM).

    • Perform serial dilutions (1:10 or 1:3) in serum-free medium first, then add FBS to reach 10% final concentration.

    • Why? Adding drugs directly to serum-rich media can cause protein binding variability before the drug reaches the cell.

    • Treat cells for 72 hours .

  • Development (Day 4):

    • Add 20 µL MTT (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate media carefully. Dissolve formazan crystals in 150 µL DMSO .

    • Shake for 10 mins. Read absorbance at 570 nm (Reference: 630 nm).

Protocol B: Western Blot for p-EGFR (Tyr1068)

Objective: Confirm mechanism of action (inhibition of autophosphorylation).

  • Starvation & Stimulation:

    • Seed cells in 6-well plates. Once 70% confluent, serum-starve (0.5% FBS) overnight.

    • Pre-treat with Inhibitor (e.g., 100 nM) for 1 hour .[4]

    • Stimulate with EGF (50 ng/mL) for 15 minutes.

  • Lysis:

    • Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate is critical).

  • Detection:

    • Primary Antibody: Anti-p-EGFR (Tyr1068) (Rabbit mAb, 1:1000).

    • Note: Tyr1068 is the preferred marker over Tyr1173 for Erlotinib sensitivity as it correlates better with RAS/MAPK pathway activation.

    • Loading Control:

      
      -Actin or Total EGFR.
      

Structural Optimization Workflow

Understanding how these novel compounds are derived helps in designing the next generation of inhibitors.

Drug_Discovery_Workflow Start Quinazoline Scaffold (Core Structure) Design In Silico Design (C6/C7 Modification) Start->Design Synth Chemical Synthesis (Urea/Amide Linkage) Design->Synth Screen In Vitro Screen (Kinase + MTT) Synth->Screen Screen->Design Low Potency Hit Lead Candidate (e.g., Cmpd 7i) Screen->Hit IC50 < 1µM Mech Mechanism Check (Western Blot/Docking) Hit->Mech

Figure 2: Optimization workflow from scaffold selection to lead candidate validation.

Structure-Activity Relationship (SAR) Insights

The superiority of the novel quinazolines (like 7i) over Erlotinib can be attributed to specific SAR features:

  • C4-Aniline: Essential for hydrophobic pocket occupancy. Both Erlotinib and novel agents retain the 3-ethynylphenyl or 3-chloro-4-fluoro substitution here.

  • C6-Substitution ( The Differentiator):

    • Erlotinib:[1][4][5][6][7][8][9][10][11] Contains a methoxy-ethoxy chain.[12] Good for solubility, but passive in binding.

    • Novel Agents: Incorporation of an Arylurea moiety. The urea NH acts as a hydrogen bond donor to the backbone carbonyl of Arg127 or Pro794 . This anchors the molecule more firmly than Erlotinib.

  • C7-Position: Often left as a methoxy group to maintain electron density on the quinazoline ring without creating steric clash.

SAR_Diagram Core Quinazoline Core C4 C4 Position: Hydrophobic Interaction (Aniline) Core->C4 C6 C6 Position: CRITICAL MODIFICATION (Arylurea/Amide) Target: Arg127/Asp86 Core->C6 C7 C7 Position: Solubility Control (Morpholine/Methoxy) Core->C7 N1 N1: H-Bond Acceptor (Met793) Core->N1

Figure 3: Structural Activity Relationship (SAR) map highlighting the critical C6 modification in novel derivatives.

Conclusion

While Erlotinib remains a clinical standard, novel quinazoline derivatives functionalized at the C6 position (specifically with arylurea moieties) demonstrate superior enzymatic affinity (17 nM vs 33 nM) and cellular potency. The experimental data suggests that these structural modifications allow the novel agents to access additional binding pockets within the EGFR kinase domain that Erlotinib cannot reach. For researchers developing next-generation TKIs, focusing on the C6-solvent interface appears to be the most high-yield strategy for overcoming wild-type and potentially resistant NSCLC phenotypes.

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology. (2021). Comparison of Compound 7i vs Erlotinib.

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Data on Compound 6d vs Erlotinib.[1][6][8][10]

  • Erlotinib-mediated Inhibition of EGFR Signaling. NIH / PubMed Central. Western Blot protocols and Tyr1068 phosphorylation data.[7][9]

  • MTT Cell Assay Protocol. Abcam. Standardized cytotoxicity workflows.

  • Erlotinib (Tarceva) Product Monograph. Cell Signaling Technology. Kinase selectivity and IC50 references.

Sources

Comparison of antimicrobial spectrum for different quinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Antimicrobial Spectrum & Therapeutic Potential of Quinazoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinazoline scaffold (benzopyrimidine) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. Unlike traditional antibiotics that often rely on a single mechanism, quinazoline derivatives exhibit a multi-modal antimicrobial profile, targeting DNA gyrase, dihydrofolate reductase (DHFR), and even bacterial efflux pumps.

This guide provides a technical comparison of three primary classes of quinazoline derivatives: 2,3-Disubstituted Quinazolin-4(3H)-ones , Quinazoline-Triazole Hybrids , and Quinazoline Metal Complexes . We analyze their antimicrobial spectra, structure-activity relationships (SAR), and mechanisms of action, supported by experimental protocols for validation.

Structural Classification & SAR Analysis

To objectively compare performance, we categorize the derivatives based on their chemical modifications.

Class A: 2,3-Disubstituted Quinazolin-4(3H)-ones
  • Core Structure: Ketone group at C4; substitutions at C2 (often alkyl/aryl) and N3.

  • SAR Insight: The presence of electron-withdrawing groups (e.g., -Cl, -NO₂, -Br) at the C6 or C7 positions of the fused benzene ring significantly enhances antibacterial activity against Gram-positive strains. Bulky aromatic substitutions at N3 often improve lipophilicity, aiding cell wall penetration.

Class B: Quinazoline-1,2,3-Triazole Hybrids
  • Core Structure: Quinazoline ring linked to a 1,2,3-triazole moiety via a linker (often thio- or acetamide).

  • SAR Insight: The triazole ring acts as a bioisostere of the amide bond, improving stability and hydrogen bonding capability. This class shows superior antifungal activity (specifically C. albicans) compared to Class A, likely due to enhanced binding affinity to fungal CYP51 (lanosterol 14α-demethylase).

Class C: Quinazoline Metal Complexes (Cu, Zn, Ni)
  • Core Structure: Quinazoline ligands coordinated with transition metal ions.

  • SAR Insight: Chelation reduces the polarity of the metal ion (Overtone’s concept of cell permeability), increasing lipophilicity and allowing better penetration through the lipid layers of Gram-negative bacteria (E. coli, P. aeruginosa).

Mechanism of Action (MOA)

Quinazolines exhibit a dual-targeting mechanism that distinguishes them from standard quinolones (which primarily target DNA gyrase).

  • DNA Gyrase/Topoisomerase IV Inhibition: Similar to ciprofloxacin, they stabilize the DNA-enzyme cleavage complex, leading to double-strand breaks.

  • DHFR Inhibition: They act as antifolates, competitively inhibiting Dihydrofolate Reductase, blocking the synthesis of tetrahydrofolate (essential for DNA/RNA synthesis).

Pathway Visualization: Dual-Target Inhibition

MOA_Pathway cluster_bacterial_cell Bacterial Cell Targets Quinazoline Quinazoline Derivative Gyrase DNA Gyrase / Topo IV (ATP-binding pocket) Quinazoline->Gyrase Intercalation/Binding DHFR Dihydrofolate Reductase (Folate binding site) Quinazoline->DHFR Competitive Inhibition DNA_Rep DNA Replication & Supercoiling Gyrase->DNA_Rep Blocks Folate_Syn Tetrahydrofolate Synthesis DHFR->Folate_Syn Blocks Cell_Death Bacterial Cell Death (Bactericidal) DNA_Rep->Cell_Death Folate_Syn->Cell_Death

Figure 1: Dual mechanism of action showing simultaneous inhibition of DNA replication machinery and folate metabolism.

Comparative Antimicrobial Spectrum

The following data summarizes the Minimum Inhibitory Concentration (MIC) ranges derived from recent comparative studies.

Table 1: Comparative MIC Performance (µg/mL)

Derivative ClassS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)Key Advantage
Standard (Ciprofloxacin) 0.12 - 1.00.008 - 0.5> 64 (Inactive)Gold standard for bacteria.[1]
Standard (Fluconazole) N/AN/A0.25 - 1.0Gold standard for fungi.
Class A: 2,3-Disubstituted 2.0 - 8.0 16 - 6432 - 64Potent against Gram+; moderate Gram- efficacy.
Class B: Triazole Hybrids 4.0 - 168.0 - 321.95 - 8.0 Broad spectrum ; superior antifungal activity.
Class C: Metal Complexes 10 - 256.25 - 12.5 12 - 50Enhanced permeation in Gram- bacteria.

Data Analysis:

  • Gram-Positive Efficacy: Class A derivatives with halogen substitutions (e.g., 6,8-dibromo) often approach the potency of standard antibiotics against MRSA strains due to hydrophobic interactions with the GyrB subunit.

  • Fungal Efficacy: Class B (Triazoles) is the only category offering clinically relevant antifungal activity. The triazole ring mimics the imidazole of azole antifungals, targeting ergosterol synthesis.

  • Gram-Negative Challenge: E. coli remains the hardest target due to efflux pumps. However, Class C (Metal Complexes) shows promise by bypassing porin channels via passive diffusion.

Experimental Protocol: CLSI Broth Microdilution

To validate the MIC values of new quinazoline derivatives, a standardized Broth Microdilution assay (CLSI M07 guidelines) is required. This protocol ensures reproducibility and comparability.

Reagents & Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Fresh bacterial culture adjusted to 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Compound: Stock solution of Quinazoline derivative in DMSO (ensure final DMSO < 1% to avoid toxicity).

  • Control: Ciprofloxacin (Positive), DMSO only (Negative).

Workflow Diagram

Protocol_Flow Step1 1. Stock Prep Dissolve Quinazoline in DMSO (1 mg/mL) Step2 2. Serial Dilution 2-fold dilutions in CAMHB (96-well plate) Step1->Step2 Step3 3. Inoculum Prep Adjust culture to 0.5 McFarland Step4 4. Inoculation Add 50µL inoculum to each well Step2->Step4 Transfer Dilutions Step3->Step4 Step5 5. Incubation 16-20h @ 35°C (Aerobic) Step4->Step5 Step6 6. Readout Visual turbidity check or OD600 measurement Step5->Step6

Figure 2: Step-by-step workflow for CLSI-compliant Broth Microdilution Assay.

Critical Validation Steps (Trustworthiness)
  • Sterility Control: Wells with broth only must remain clear.

  • Growth Control: Wells with bacteria + solvent (no drug) must show turbidity.

  • Solubility Check: Quinazolines are hydrophobic. If precipitation occurs in the well, the MIC is invalid. Use a resazurin dye (Alamar Blue) assay if precipitation interferes with visual turbidity reading.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[2][3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Link

  • Al-Rashood, S. T., et al. (2024).[4] Quinazoline Derivatives as Targeted Chemotherapeutic Agents: Mechanism and Structure-Activity Relationships. PMC. Link

  • Ajani, O. O., et al. (2023).[5] Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry. Link

  • Hassanzadeh, F., et al. (2023).[6][7] Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for Broth Microdilution Method. Link

  • Mokhtar, M., et al. (2023). Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors. Archiv der Pharmazie. Link

Sources

Bridging the Digital and the Physical: A Guide to Validating Molecular Docking with In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Computational Predictions Translate to Real-World Affinity

In the landscape of modern drug discovery, molecular docking has emerged as a powerful computational tool, offering a rapid and cost-effective means to predict the binding of small molecules to protein targets.[1][2] This in silico method allows researchers to screen vast virtual libraries of compounds, prioritizing those with the highest predicted affinity for subsequent experimental testing.[3][4] However, the predictions of molecular docking are just that—predictions. They are based on scoring functions and algorithms that, while sophisticated, are still approximations of complex biological reality.[5][6] Therefore, experimental validation is not just a confirmatory step; it is an absolute necessity to bridge the gap between computational hypothesis and tangible biological activity. This guide provides an in-depth comparison of common in vitro binding assays used to validate molecular docking predictions, offering insights into their principles, practical applications, and the causality behind experimental design.

The Imperative of Experimental Validation: From Virtual Hits to Viable Leads

Molecular docking simulates the interaction between a ligand and a receptor, providing a "docking score" that estimates the binding affinity.[7] While invaluable for initial screening, these scores can be influenced by various factors, including the flexibility of the protein and ligand, the presence of water molecules, and the inherent limitations of the scoring functions themselves.[5][8] Consequently, a high docking score does not always guarantee strong binding in a biological system.[9][10] In vitro binding assays provide the essential ground truth, directly measuring the physical interaction between a compound and its target protein.[11][12] This experimental data is crucial for:

  • Confirming direct binding: Demonstrating that the predicted interaction actually occurs.

  • Quantifying binding affinity: Determining the precise strength of the interaction (e.g., dissociation constant, Kd).

  • Establishing Structure-Activity Relationships (SAR): Correlating changes in a compound's structure with its binding affinity to guide lead optimization.[13]

The relationship between computational prediction and experimental validation can be visualized as a cyclical process, where each informs and refines the other.

cluster_0 Computational Phase cluster_1 Experimental Phase Molecular Docking Molecular Docking Virtual Screening Virtual Screening Molecular Docking->Virtual Screening Hit Prioritization Hit Prioritization Virtual Screening->Hit Prioritization In Vitro Binding Assays In Vitro Binding Assays Hit Prioritization->In Vitro Binding Assays Validate Hits Binding Affinity (Kd) Binding Affinity (Kd) In Vitro Binding Assays->Binding Affinity (Kd) SAR by NMR SAR by NMR Binding Affinity (Kd)->SAR by NMR SAR by NMR->Molecular Docking Refine Models

Caption: Iterative cycle of computational prediction and experimental validation.

A Comparative Guide to In Vitro Binding Assays

The choice of an in vitro binding assay depends on several factors, including the nature of the target protein, the properties of the ligand, the desired throughput, and the specific information required (e.g., affinity, kinetics, or thermodynamics). Below is a comparison of three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Assay Principle Information Provided Advantages Disadvantages Best Suited For
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[14]Binding affinity (KD), kinetics (kon, koff).[15]Real-time, label-free, high sensitivity.[14][16]Requires immobilization of one binding partner, which can affect its activity; potential for mass transport limitations.Detailed kinetic characterization of interactions, screening of small molecules and fragments.[13]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[17][18]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Label-free, in-solution measurement, provides a complete thermodynamic profile.[17]Requires relatively large amounts of protein and compound, lower throughput.[19]Thermodynamic characterization of binding, validating hits from primary screens.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[20]Binding affinity (KD).Homogeneous (no separation steps), high-throughput, requires small sample volumes.[21]Requires a fluorescent label which may alter binding, less sensitive for large ligands.[21]High-throughput screening (HTS) campaigns, studying protein-peptide and protein-nucleic acid interactions.[22]

Experimental Protocols: A Step-by-Step Approach to Validation

To ensure the trustworthiness of experimental data, it is crucial to follow well-defined and validated protocols. Here, we provide detailed methodologies for SPR, ITC, and FP assays.

Surface Plasmon Resonance (SPR) Workflow

SPR experiments are designed to measure the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip).[16]

Start Start Ligand Immobilization Ligand Immobilization Start->Ligand Immobilization Prepare Sensor Chip Analyte Injection Analyte Injection Ligand Immobilization->Analyte Injection Flow Analyte over Surface Association Phase Association Phase Analyte Injection->Association Phase Monitor Binding Dissociation Phase Dissociation Phase Association Phase->Dissociation Phase Inject Buffer Regeneration Regeneration Dissociation Phase->Regeneration Remove Bound Analyte Data Analysis Data Analysis Dissociation Phase->Data Analysis Fit Sensorgram Regeneration->Analyte Injection Next Concentration

Caption: A typical Surface Plasmon Resonance experimental workflow.

Step-by-Step Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip with EDC/NHS chemistry).

    • Inject the ligand (protein) at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection and Binding Analysis:

    • Prepare a dilution series of the analyte (small molecule) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to observe the association phase.[16]

    • After the association phase, switch back to running buffer to monitor the dissociation of the analyte.[16]

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound analyte.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[15]

Isothermal Titration Calorimetry (ITC) Workflow

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic signature of the interaction.[17]

Start Start Sample Preparation Sample Preparation Start->Sample Preparation Protein in Cell, Ligand in Syringe Titration Titration Sample Preparation->Titration Inject Ligand into Cell Heat Measurement Heat Measurement Titration->Heat Measurement Monitor Power Change Data Integration Data Integration Heat Measurement->Data Integration Calculate Heat per Injection Binding Isotherm Binding Isotherm Data Integration->Binding Isotherm Plot Heat vs. Molar Ratio Thermodynamic Analysis Thermodynamic Analysis Binding Isotherm->Thermodynamic Analysis Fit to Binding Model

Caption: The workflow of an Isothermal Titration Calorimetry experiment.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare the protein solution in a suitable buffer and place it in the sample cell.

    • Prepare the ligand solution in the same buffer and load it into the injection syringe. The ligand concentration should typically be 10-20 times that of the protein.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.[17]

  • Data Acquisition:

    • The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells after each injection.[23] This power is directly proportional to the heat of the reaction.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat released or absorbed.

    • Plot the heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Fluorescence Polarization (FP) Assay Workflow

FP is a homogeneous assay that measures the change in polarization of emitted light from a fluorescently labeled ligand upon binding to a protein.[20]

Start Start Assay Development Assay Development Start->Assay Development Optimize Conditions Reagent Preparation Reagent Preparation Assay Development->Reagent Preparation Fluorescent Ligand & Protein Assay Plate Setup Assay Plate Setup Reagent Preparation->Assay Plate Setup Add Reagents to Microplate Incubation Incubation Assay Plate Setup->Incubation Allow Binding to Equilibrate FP Measurement FP Measurement Incubation->FP Measurement Read Polarization Data Analysis Data Analysis FP Measurement->Data Analysis Plot mP vs. Concentration

Caption: Workflow for a Fluorescence Polarization binding assay.

Step-by-Step Protocol:

  • Assay Development and Optimization:

    • Select a suitable fluorophore and label the small molecule ligand.

    • Optimize assay conditions such as buffer composition, pH, and temperature.[20]

    • Determine the optimal concentrations of the fluorescent ligand and protein to achieve a good signal-to-noise ratio.

  • Assay Procedure (Competition Format):

    • In a microplate, add a fixed concentration of the fluorescent ligand and the target protein.

    • Add a serial dilution of the unlabeled test compound (the "competitor").

    • Include controls for free fluorescent ligand (no protein) and bound fluorescent ligand (no competitor).

  • Incubation and Measurement:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

The Role of Orthogonal Methods in Building Confidence

To further increase the confidence in the validity of a protein-ligand interaction, it is best practice to employ orthogonal methods. These are distinct experimental techniques that rely on different physical principles to measure the same biological phenomenon. For example, if a hit is identified and its KD is determined by SPR, confirming this affinity with ITC provides a much higher degree of confidence in the result. Discrepancies between orthogonal methods can highlight potential artifacts or complexities in the binding interaction that might otherwise be missed.

Conclusion: An Integrated Approach for Robust Drug Discovery

Molecular docking is an indispensable tool in the modern drug discovery pipeline, enabling the rapid identification of potential drug candidates.[24][25] However, its predictive power must be rigorously validated through robust in vitro binding assays.[26] By understanding the principles and practical considerations of techniques such as SPR, ITC, and FP, researchers can design experiments that provide clear, quantitative data on binding affinity and thermodynamics. An integrated approach, where computational predictions guide experimental design and experimental results refine computational models, creates a powerful, iterative cycle that accelerates the journey from a virtual hit to a viable therapeutic. The judicious use of orthogonal methods further strengthens the validity of these findings, ensuring that only the most promising candidates advance in the costly and time-consuming process of drug development.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres.
  • Basics, types and applications of molecular docking: A review. Semantic Scholar.
  • Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Illinois Experts.
  • Molecular Docking Challenges and Limit
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025, December 22). Microbe Notes.
  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. (2025, August 5). Journal of Pharma Insights and Research.
  • Binding Affinity and Kinetics by SPR. Aragen Bioscience.
  • Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. (2024, March 1). Bentham Science.
  • what is molecular docking ? its Applications and Drawbacks. (2023, February 11). Bio Help Learning.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.
  • A guide to simple, direct, and quantitative in vitro binding assays. (2017, January 20). PMC.
  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021, November 4). Affinité Instruments.
  • Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. (2022, July 22).
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Iberian Biophysical Society.
  • Isothermal Titration Calorimetry | ITC Analysis. Measurlabs.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
  • The Working Principle of Isothermal Titration Calorimetry. (2015, July 29). AZoM.
  • Isothermal titr
  • Molecular Docking Challenges and Limit
  • Molecular Docking Results Analysis and Accuracy Improvement. Boc Sciences.
  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • Practical Considerations in Virtual Screening and Molecular Docking. PMC.
  • Binding Assays. Selvita.
  • Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices. (2026, February 9). Infinix Bio.
  • Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research.
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). ScienceDirect.
  • Fluorescence polarization binding assays. (2016, November 17). Dr. Peter B Allen – Lab Blog.
  • Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. (2009, December 1). PubMed.
  • Establishing and optimizing a fluorescence polariz
  • Hallmarks of Antibody Validation: Orthogonal Str
  • Fluorescence Polariz
  • A Researcher's Guide to Computational Docking and Experimental Valid
  • Best Practices in Docking and Activity Prediction. (2016, February 12). bioRxiv.
  • How to find a correlation between experimental data and docking score?. (2022, February 7).
  • Protein-Ligand Binding Studies. Applied Photophysics.
  • Common Pull Down Issues and Solutions to Enhance Performance. (2025, March 12). KMD Bioscience.
  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. (2017, September 25).
  • Orthogonal ligand-protein pair. Wikipedia.
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.
  • Help with troubleshooting my radioligand competition binding assay. (2024, December 16). Reddit.
  • (PDF) A guide to simple, direct, and quantitative in vitro binding assays. (2017, January 20).
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Preprints.org.
  • Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. PMC.
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems (RSC Publishing).
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Drug Hunter.
  • Quick-and-Easy Validation of Protein–Ligand Binding Models Using Fragment-Based Semiempirical Quantum Chemistry. (2025, January 27).
  • Molecular Docking Studies: The Success Should Overrule the Doubts. Longdom Publishing.
  • (PDF) A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. (2024, March 15).

Sources

A Comparative Guide to the Cytotoxicity of Novel Quinazoline Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more effective and less toxic cancer therapeutics, the scientific community is continuously exploring novel chemical scaffolds. Among these, quinazoline derivatives have emerged as a particularly promising class of compounds, with many demonstrating potent anticancer activities.[1][2][3] This guide provides a comprehensive framework for benchmarking the cytotoxic potential of a new quinazoline derivative against doxorubicin, a widely used but notoriously cardiotoxic chemotherapeutic agent.[][5] We will delve into the synthesis of a representative novel quinazoline, detail the experimental protocols for a robust comparative cytotoxicity assessment, and explore the underlying mechanisms of action.

The Rationale for Exploring Quinazoline Derivatives

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer treatment for decades. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which culminate in cell death.[][6][7] However, its clinical utility is often hampered by severe side effects, most notably dose-dependent cardiotoxicity.[][5] This underscores the urgent need for alternative anticancer agents with improved safety profiles.

Quinazoline derivatives have garnered significant attention due to their diverse pharmacological activities, including potent antitumor effects.[1][3] Many of these compounds function as inhibitors of key signaling molecules implicated in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) kinases.[8] By targeting specific cellular pathways, these derivatives hold the promise of greater selectivity towards cancer cells and, consequently, reduced off-target toxicities.

Synthesis of a Novel Quinazoline Derivative

The synthesis of novel quinazoline derivatives can be achieved through various chemical routes. A common approach involves the reaction of an anthranilamide with an appropriate aldehyde, followed by further modifications to introduce diverse functional groups.[2][9]

A representative synthetic scheme is outlined below:

cluster_synthesis Synthesis of a Quinazoline Derivative 2-Aminobenzamide 2-Aminobenzamide Intermediate_3 Quinazoline Intermediate 2-Aminobenzamide->Intermediate_3 Na2S2O5, DMF Arylaldehyde Arylaldehyde Arylaldehyde->Intermediate_3 Final_Product Final Quinazoline Derivative Intermediate_3->Final_Product K2CO3, DMF Propargyl_bromide Propargyl_bromide Propargyl_bromide->Final_Product

Caption: A general synthetic route for a novel quinazoline derivative.

In this illustrative pathway, 2-aminobenzamide reacts with an arylaldehyde in the presence of sodium metabisulfite in dimethylformamide (DMF) to form a key quinazoline intermediate.[9] This intermediate is then further reacted with a compound such as propargyl bromide in the presence of potassium carbonate to yield the final quinazoline derivative.[9] The specific nature of the arylaldehyde and the subsequent modifying agent allows for the creation of a diverse library of quinazoline compounds with varying biological activities.

Experimental Workflow for Comparative Cytotoxicity

A systematic approach is crucial for the accurate and reproducible evaluation of a new compound's cytotoxic potential. The following workflow outlines the key steps involved in comparing a novel quinazoline derivative with doxorubicin.

cluster_workflow Experimental Workflow Cell_Culture Cell Line Culture (e.g., MCF-7, HepG2, HCT-116, WRL-68) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Drug_Treatment Treatment with Quinazoline Derivative & Doxorubicin (various concentrations) Cell_Seeding->Drug_Treatment Incubation Incubation (e.g., 48-72 hours) Drug_Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Apoptosis_Assay Flow Cytometry for Apoptosis (Annexin V/PI Staining) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50 Calculation, Apoptosis Quantification) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Results Comparative Results Data_Analysis->Results

Caption: Overview of the experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11][12] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[10][11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) and normal cells (e.g., WRL-68) in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the novel quinazoline derivative and doxorubicin for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.[13][14][15] It is based on the principle that phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during early apoptosis.[14][15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells.[15][16] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells, but it can enter late apoptotic and necrotic cells.[13][14]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat them with the IC50 concentrations of the quinazoline derivative and doxorubicin for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[13][14]

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15-20 minutes at room temperature in the dark.[13][15]

  • Flow Cytometry Analysis: Add more 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.[13]

Data Presentation and Interpretation

Comparative IC50 Values

The cytotoxic potency of the compounds is determined by their IC50 values. A lower IC50 value indicates greater potency.

CompoundCell LineIC50 (µM) after 48hIC50 (µM) after 72h
Novel Quinazoline Derivative MCF-7 (Breast Cancer)e.g., 8.5e.g., 4.2
HepG2 (Liver Cancer)e.g., 10.2e.g., 5.1
HCT-116 (Colon Cancer)e.g., 7.8e.g., 3.9
WRL-68 (Normal Liver)e.g., >100e.g., >80
Doxorubicin MCF-7 (Breast Cancer)e.g., 1.5e.g., 0.9
HepG2 (Liver Cancer)e.g., 1.8e.g., 1.1
HCT-116 (Colon Cancer)e.g., 1.2e.g., 0.8
WRL-68 (Normal Liver)e.g., 15.6e.g., 9.8

Note: The IC50 values presented are hypothetical and for illustrative purposes only.

A higher IC50 value for the normal cell line compared to the cancer cell lines suggests a degree of selectivity for the compound.

Apoptosis Induction

The flow cytometry data reveals the mode of cell death induced by the compounds.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control e.g., 95.2e.g., 2.1e.g., 2.7
Novel Quinazoline Derivative e.g., 45.3e.g., 35.8e.g., 18.9
Doxorubicin e.g., 38.7e.g., 40.2e.g., 21.1

Note: The percentages are hypothetical and for illustrative purposes only.

A significant increase in the percentage of early and late apoptotic cells following treatment indicates that the compound induces cell death primarily through apoptosis.

Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is paramount for rational drug design.

Potential Mechanism of Novel Quinazoline Derivatives

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[8] For instance, they can act as VEGFR-2 inhibitors, thereby suppressing angiogenesis.

cluster_quinazoline Potential Mechanism of a Quinazoline Derivative Quinazoline Quinazoline Derivative VEGFR2 VEGFR-2 Quinazoline->VEGFR2 Inhibition Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Signaling Proliferation Cell Proliferation, Angiogenesis, Survival Signaling->Proliferation

Caption: Inhibition of VEGFR-2 signaling by a quinazoline derivative.

Established Mechanism of Doxorubicin

Doxorubicin has a multi-faceted mechanism of action, making it a potent but also a non-selective cytotoxic agent.[][6]

cluster_doxorubicin Mechanism of Doxorubicin Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.